molecular formula C9H10N2 B163303 3-(3-Methylpyridin-2-yl)propanenitrile CAS No. 132554-23-5

3-(3-Methylpyridin-2-yl)propanenitrile

Cat. No.: B163303
CAS No.: 132554-23-5
M. Wt: 146.19 g/mol
InChI Key: LCSZUKGRJKOXRC-UHFFFAOYSA-N
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Description

3-(3-Methylpyridin-2-yl)propanenitrile is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol. This nitrile-functionalized pyridine derivative is a valuable building block in organic synthesis and medicinal chemistry research. Compounds featuring the 3-methylpyridin-2-yl motif are of significant interest in pharmaceutical development, as evidenced by their role in creating potent inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) . The molecular framework is similar to that of other researched pyridine derivatives, such as 3-Oxo-3-(pyridin-2-yl)propanenitrile . As a nitrile, it offers versatile reactivity for further chemical transformations, including conversion to amides, or serving as a precursor to heterocyclic systems. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. FOR RESEARCH USE ONLY. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylpyridin-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-8-4-3-7-11-9(8)5-2-6-10/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSZUKGRJKOXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(3-Methylpyridin-2-yl)propanenitrile (CAS: 132554-23-5): A Comprehensive Technical Guide for Drug Development and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex Active Pharmaceutical Ingredients (APIs). 3-(3-Methylpyridin-2-yl)propanenitrile , registered under CAS number 132554-23-5 , is a highly versatile, privileged scaffold. It combines the pharmacokinetically favorable 3-methylpyridine core with a reactive propanenitrile side chain, enabling rapid diversification into amines, carboxylic acids, and bioisosteric tetrazoles.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing researchers with the mechanistic causality and self-validating protocols necessary to successfully synthesize and utilize this compound in high-throughput drug discovery workflows.

Quantitative Data & Identity Metrics

To ensure rigorous analytical validation during synthesis, the core identity and predictive analytical metrics are summarized below:

PropertyValueValidation Metric / Analytical Method
CAS Number 132554-23-5Chemical Registry Verification
Molecular Formula C9H10N2Elemental Analysis (C: 73.94%, H: 6.89%, N: 19.16%)
Molecular Weight 146.19 g/mol Mass Spectrometry (ESI+) m/z:[M+H]+ 147.1
SMILES CC1=CC=CN=C1CCC#NIn-silico structural modeling
Key 1H NMR Signals ~8.4 (d), ~7.4 (d), ~7.1 (dd)Confirms integrity of the 2,3-disubstituted pyridine ring
Aliphatic NMR Signals ~3.1 (t, 2H), ~2.8 (t, 2H)Confirms the presence of the intact propanenitrile chain

Structural Properties & Reactivity Profile

The utility of 3-(3-methylpyridin-2-yl)propanenitrile stems directly from its unique electronic distribution.

  • The Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing via induction, rendering the ring electron-deficient. However, the presence of the 3-methyl group exerts a mild electron-donating (+I) effect. This delicate electronic balance slightly increases the basicity of the pyridine nitrogen compared to an unsubstituted analog, which can improve the aqueous solubility and target-binding affinity (via hydrogen bonding) of downstream APIs .

  • The Propanenitrile Handle: The nitrile group (-C≡N) is a highly electrophilic center. The carbon-nitrogen triple bond is primed for nucleophilic attack or reduction. Furthermore, the α -protons adjacent to the nitrile group possess mild acidity, allowing for further functionalization (e.g., α -alkylation) if subjected to strong bases.

Synthetic Methodologies & Workflows

Mechanistic Causality: Why This Route?

The most scalable and atom-economical route to synthesize 3-(3-methylpyridin-2-yl)propanenitrile involves the regioselective functionalization of 2,3-lutidine (2,3-dimethylpyridine).

2,3-lutidine possesses two methyl groups, but they are not chemically equivalent. The 2-methyl group is significantly more acidic ( pKa≈29 ) than the 3-methyl group. This is because the carbanion generated at the 2-position is stabilized by resonance delocalization onto the adjacent electronegative pyridine nitrogen. By strictly controlling the temperature (-78 °C) and using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA), we can exclusively form the kinetic 2-pyridylmethyl carbanion without initiating unwanted nucleophilic aromatic substitution on the pyridine ring. Subsequent trapping with 2-chloroacetonitrile yields the target compound .

Mandatory Visualization: Synthesis Logic

Synthesis_Workflow SM 2,3-Lutidine (Starting Material) Base LDA / THF (-78°C, 1h) SM->Base Deprotonation Inter 2-Pyridylmethyl Carbanion (Kinetic Enolate) Base->Inter Regioselective Lithiation Elec 2-Chloroacetonitrile (Electrophile) Inter->Elec Nucleophilic Attack Prod 3-(3-Methylpyridin-2-yl)propanenitrile (CAS: 132554-23-5) Elec->Prod C-C Bond Formation

Mechanistic workflow for the regioselective synthesis of CAS 132554-23-5.
Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in visual and analytical checkpoints to confirm the success of each step before proceeding.

Step 1: Preparation of the Kinetic Carbanion

  • Action: Purge a flame-dried Schlenk flask with inert Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Action: Add 2,3-lutidine (1.0 equiv) dropwise over 10 minutes.

  • Validation Checkpoint: The solution must transition from colorless to a deep, vibrant red/orange. This color change is the physical manifestation of the highly conjugated 2-pyridylmethyl carbanion forming. If the solution remains pale, the lithiation has failed (likely due to moisture).

Step 2: Electrophilic Alkylation

  • Action: Maintain the reaction at -78 °C. Add 2-chloroacetonitrile (1.1 equiv) dropwise over 15 minutes. Causality: Slow addition is critical. 2-chloroacetonitrile is highly reactive; rapid addition will cause localized exothermic spikes, leading to polyalkylation or decomposition of the electrophile.

  • Validation Checkpoint: The deep red color of the carbanion will gradually dissipate into a pale yellow or light brown solution, confirming the consumption of the nucleophile.

  • In-Process Control (IPC): Perform a rapid TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be consumed, replaced by a new UV-active product spot ( Rf​≈0.3 ).

Step 3: Quench and Isolation

  • Action: Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl (5 mL/mmol). Causality: A mild acidic quench neutralizes unreacted LDA without risking the acid-catalyzed hydrolysis of the sensitive nitrile group, which would occur if strong acids (like HCl) were used.

  • Action: Warm to room temperature, extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude 1H NMR. The disappearance of the 2-methyl singlet (~2.5 ppm) and the emergence of two coupled triplets (~2.8 and 3.1 ppm) definitively confirms the successful installation of the propanenitrile chain.

Applications in Drug Discovery & Medicinal Chemistry

The 3-(3-methylpyridin-2-yl)propanenitrile scaffold is rarely the final drug; rather, it is a highly prized intermediate. The nitrile group acts as a masked functional group that can be deployed in late-stage API synthesis depending on the required pharmacophore.

Mandatory Visualization: Downstream Chemical Transformations

Downstream_Applications Core 3-(3-Methylpyridin-2-yl)propanenitrile (Bifunctional Scaffold) Amine Primary Amine (via LiAlH4 Reduction) Core->Amine H2 / Pd-C or LiAlH4 Acid Carboxylic Acid (via Basic Hydrolysis) Core->Acid NaOH / H2O, Δ Tetrazole Tetrazole Bioisostere (via NaN3 Cycloaddition) Core->Tetrazole NaN3 / NH4Cl, Δ API Active Pharmaceutical Ingredient (Kinase / GPCR Ligands) Amine->API Amidation Acid->API Coupling Tetrazole->API Pharmacophore Integration

Downstream synthetic transformations of the propanenitrile scaffold into API precursors.
  • Reduction to Primary Amines: Treatment with LiAlH4​ or catalytic hydrogenation ( H2​ , Pd/C) converts the nitrile to 3-(3-methylpyridin-2-yl)propan-1-amine. This primary amine is frequently used to synthesize amide-linked kinase inhibitors, allowing the pyridine ring to interact with the hinge region of the kinase ATP-binding pocket.

  • Hydrolysis to Carboxylic Acids: Refluxing in aqueous NaOH yields the corresponding propanoic acid derivative, a critical precursor for coupling with complex aliphatic or aromatic amines.

  • Tetrazole Bioisosteres: Cycloaddition with sodium azide ( NaN3​ ) yields a tetrazole ring. In medicinal chemistry, tetrazoles are premier bioisosteres for carboxylic acids; they maintain the acidic proton required for target binding but offer vastly superior metabolic stability and membrane permeability.

References

  • Chemspace. "3-(3-methylpyridin-2-yl)propanenitrile - C9H10N2 | CSSS00011007074". Chemspace Compound Database. URL:[Link]

3-(3-Methylpyridin-2-yl)propanenitrile: A Comprehensive Technical Guide on Physical Properties, Structural Causality, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, bifunctional heterocyclic building blocks are critical for developing complex Active Pharmaceutical Ingredients (APIs). 3-(3-Methylpyridin-2-yl)propanenitrile is a highly versatile intermediate characterized by its dual functionality: a basic pyridine ring and a reactive propanenitrile chain. Commercially recognized as a specialized building block (e.g., Enamine EN300-218265)[1], this compound serves as a pivotal node in synthetic workflows, allowing for the rapid generation of primary amines, carboxylic acids, and tetrazole bioisosteres. This whitepaper provides an authoritative, in-depth analysis of its physical properties, the structural causality behind its behavior, and field-proven experimental protocols for its synthesis and characterization.

Structural Profiling & Molecular Descriptors

Understanding the physical properties of 3-(3-methylpyridin-2-yl)propanenitrile requires analyzing its isomeric analogs and structural descriptors. The data below synthesizes the core physicochemical metrics that dictate its behavior in both synthetic and biological systems.

Table 1: Physicochemical Properties & Molecular Descriptors
PropertyValueCausality / Note
Molecular Formula C₉H₁₀N₂Standard aliphatic-substituted pyridine
Molecular Weight 146.19 g/mol Based on standard atomic mass[2][3]
Exact Mass 146.084 DaTarget for high-resolution LC-MS[2]
Topological Polar Surface Area (TPSA) 36.7 ŲDictates membrane permeability; ideal for BBB penetration[2]
LogP (Predicted) ~1.4Optimal lipophilicity/solubility balance[3]
Physical State Pale yellow oilTypical of low-MW pyridine derivatives[4]
H-Bond Donors 0Lack of N-H or O-H groups[2]
H-Bond Acceptors 2Pyridine nitrogen and nitrile nitrogen[2]

Physicochemical Behavior & Structural Causality

As an Application Scientist, it is crucial to look beyond the raw data and understand why this molecule behaves the way it does. The physical properties of 3-(3-methylpyridin-2-yl)propanenitrile are directly governed by its specific substitution pattern:

  • Steric Hindrance and Basicity: The methyl group at the 3-position is ortho to the propanenitrile chain at the 2-position. The electron-donating nature of the methyl group (+I inductive effect) slightly increases the electron density on the adjacent pyridine nitrogen, modestly raising its pKa relative to an unsubstituted pyridine. However, the localized steric bulk of this methyl group can selectively hinder the approach of bulky electrophiles or transition-metal catalysts during downstream functionalization.

  • Dipole Moment and Solubility: The highly polar, sp-hybridized cyano group (C≡N) imparts a strong dipole moment to the aliphatic chain. This contributes significantly to the molecule's TPSA of 36.7 Ų[2]. This specific TPSA value is highly favorable for neuro-active drug design, as it falls well below the 90 Ų threshold required for efficient Blood-Brain Barrier (BBB) penetration. Furthermore, this polarity ensures excellent solubility in polar aprotic solvents (DMSO, DMF, acetonitrile) while maintaining moderate solubility in aqueous media.

  • Chemical Stability: The propanenitrile chain is highly stable under neutral and mildly acidic conditions. However, it acts as a designed liability; under strong aqueous base or acid at elevated temperatures, the nitrile undergoes targeted hydrolysis to form the corresponding amide or carboxylic acid.

Experimental Protocols: Synthesis and Validation

The synthesis of 3-(3-methylpyridin-2-yl)propanenitrile is most efficiently achieved via the nucleophilic cyanation of a halogenated precursor, analogous to established protocols for synthesizing 3-(pyridin-2-yl)propanenitrile[4]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Methodology: Nucleophilic Cyanation
  • Reagent Preparation: Dissolve 2-(2-bromoethyl)-3-methylpyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). Causality: The use of a polar aprotic solvent is critical; it strongly solvates the sodium cation but leaves the cyanide anion "naked" and highly nucleophilic, drastically accelerating the SN2 substitution.

  • Cyanation: Add sodium cyanide (NaCN) (1.2 eq) to the solution at room temperature. (Safety Note: Cyanide salts are highly toxic; perform all operations in a dedicated fume hood with proper neutralizing agents on hand).

  • Thermal Activation: Heat the reaction mixture to 85 °C and stir for 12 hours under an inert nitrogen atmosphere[4].

  • In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. Validation: The product will appear as a new, UV-active spot with a lower Retention factor (Rf) than the starting material due to the introduction of the polar nitrile group.

  • Quenching and Extraction: Cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM). Causality: DCM extraction ensures the near-quantitative recovery of the moderately lipophilic product (LogP ~1.4)[3] from the aqueous DMSO mixture.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 3-(3-methylpyridin-2-yl)propanenitrile as a pale yellow oil[4].

Analytical Characterization

To verify the structural integrity of the synthesized compound, the following analytical signatures must be confirmed:

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 300 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.35 - 8.45d1HPyridine C6-H (adjacent to N)
7.40 - 7.50d1HPyridine C4-H
7.05 - 7.15dd1HPyridine C5-H
3.10 - 3.20t2H-CH₂- (benzylic/pyridylic position)
2.75 - 2.85t2H-CH₂-CN (adjacent to nitrile)
2.30 - 2.40s3H-CH₃ (attached to C3 of pyridine)
  • FT-IR Spectroscopy: A sharp, diagnostic absorption peak at ~2250 cm⁻¹ confirms the presence of the C≡N stretch.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a dominant pseudomolecular ion [M+H]⁺ at m/z 147.1 .

Synthetic Workflow & Validation Visualization

The following diagram illustrates the logical flow from synthesis to physicochemical validation, mapping the experimental protocol described above.

SynthesisWorkflow cluster_Synthesis Synthetic Workflow & Validation cluster_Analysis Physicochemical Characterization Step1 Precursor: 2-(2-Bromoethyl)-3-methylpyridine Step2 Cyanation: NaCN, DMSO, 85°C Step1->Step2 Nucleophilic Substitution Step3 Product: 3-(3-Methylpyridin-2-yl)propanenitrile Step2->Step3 Workup & Purification Ana1 IR: ~2250 cm⁻¹ (C≡N) Step3->Ana1 Aliquot Ana2 NMR: Aliphatic & Pyridine Shifts Step3->Ana2 Aliquot Ana3 LC-MS: m/z 147.1 [M+H]+ Step3->Ana3 Aliquot

Workflow and physicochemical validation for 3-(3-Methylpyridin-2-yl)propanenitrile.

Applications in Drug Development

As a bifunctional building block[1], 3-(3-methylpyridin-2-yl)propanenitrile acts as a critical divergence point in medicinal chemistry:

  • Reduction to Primary Amines: The nitrile group can be cleanly reduced using Lithium Aluminum Hydride (LiAlH₄) or via catalytic hydrogenation (H₂, Pd/C) to yield 3-(3-methylpyridin-2-yl)propan-1-amine. This primary amine is a valuable nucleophile for subsequent amide coupling or reductive amination steps in API synthesis.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile yields 3-(3-methylpyridin-2-yl)propanoic acid, which is frequently utilized in the synthesis of peptidomimetics and targeted kinase inhibitors.

  • Tetrazole Formation: Cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride yields a tetrazole derivative. Tetrazoles are widely used in medicinal chemistry as metabolically stable bioisosteres of carboxylic acids, offering improved oral bioavailability and prolonged half-lives.

References[2] Title: 2-Methyl-2-(pyridin-4-yl)propanenitrile | C9H10N2 | CID 12870777. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12870777[3] Title: alpha-Methyl-3-pyridinepropanenitrile | C9H10N2 | CID 141104647. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/141104647[1] Title: 88-4632-18 Enamine 化合物 250mg EN300-218265. Source: AXEL (AS ONE). URL: https://axel.as-1.co.jp/asone/d/88-4632-18/[4] Title: WO2012149157A2 - Heterocyclic compounds for the inhibition of pask. Source: Google Patents. URL: https://patents.google.com/patent/WO2012149157A2/en

Sources

An In-Depth Technical Guide to 3-(3-Methylpyridin-2-yl)propanenitrile: Structure, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-(3-Methylpyridin-2-yl)propanenitrile, a heterocyclic nitrile of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, explore plausible synthetic methodologies, and discuss its potential applications as a valuable building block in medicinal chemistry.

Introduction: The Significance of the Pyridylpropanenitrile Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design.[2] When combined with a propanenitrile side chain, the resulting structure offers a unique combination of polarity, lipophilicity, and metabolic stability, making it an attractive starting point for the synthesis of novel therapeutic agents. The nitrile group itself is a versatile functional group that can serve as a hydrogen bond acceptor or be transformed into other key functionalities such as amines, amides, or carboxylic acids.[3]

This guide focuses specifically on 3-(3-Methylpyridin-2-yl)propanenitrile, a derivative with a distinct substitution pattern that influences its chemical reactivity and potential biological activity.

Chemical Structure and Properties

3-(3-Methylpyridin-2-yl)propanenitrile possesses a pyridine ring substituted at the 2-position with a propanenitrile group and at the 3-position with a methyl group.

PropertyValueSource
IUPAC Name 3-(3-Methylpyridin-2-yl)propanenitrile
CAS Number 132554-23-5[3]
Molecular Formula C9H10N2[3]
Molecular Weight 146.19 g/mol

The chemical structure can be visualized as follows:

G start 2,3-Dimethylpyridine step1 Deprotonation with a Strong Base (e.g., n-BuLi, LDA) in an aprotic solvent (e.g., THF) at low temperature (-78 °C) start->step1 intermediate Picolyl Anion Intermediate step1->intermediate step2 Reaction with Acrylonitrile intermediate->step2 workup Aqueous Workup and Purification (e.g., Extraction, Chromatography) step2->workup product 3-(3-Methylpyridin-2-yl)propanenitrile workup->product

Caption: Proposed synthetic workflow for 3-(3-Methylpyridin-2-yl)propanenitrile.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established procedures for the cyanoethylation of picolines and should be optimized for this specific substrate.

Materials:

  • 2,3-Dimethylpyridine (2,3-lutidine)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent

  • Acrylonitrile

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2,3-dimethylpyridine in anhydrous THF.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The formation of the picolyl anion is often indicated by a color change. The mixture is stirred at this temperature for 1-2 hours.

  • Cyanoethylation: Acrylonitrile is added dropwise to the cooled solution, again ensuring the temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for several hours and then allowed to slowly warm to room temperature overnight.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is separated and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(3-Methylpyridin-2-yl)propanenitrile.

Analytical Characterization

The structure and purity of the synthesized 3-(3-Methylpyridin-2-yl)propanenitrile would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring, the methyl group protons, and the two methylene groups of the propanenitrile side chain. The chemical shifts and coupling patterns would be consistent with the 2,3-disubstituted pyridine structure.

    • ¹³C NMR: Would display distinct signals for each of the nine carbon atoms in the molecule, including the nitrile carbon. [4]* Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the propanenitrile side chain.

  • Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration would be observed in the region of 2200-2300 cm⁻¹. [5]Other bands would correspond to C-H and C=N/C=C vibrations of the pyridine ring and the alkyl groups. [6]

Applications in Drug Development

While specific drug candidates containing the 3-(3-Methylpyridin-2-yl)propanenitrile scaffold are not widely reported in publicly available literature, its structural motifs are of significant interest in medicinal chemistry.

Potential as a Building Block:

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Involvement:

Given the prevalence of pyridine-containing molecules in drug discovery, derivatives of 3-(3-Methylpyridin-2-yl)propanenitrile could potentially be explored as modulators of various signaling pathways implicated in disease. For example, pyridine-based compounds have been investigated as inhibitors of kinases, a class of enzymes crucial in cell signaling and often dysregulated in cancer.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Downstream_Effectors Downstream Effectors Kinase_Cascade->Downstream_Effectors Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response Inhibitor Potential Pyridine-based Kinase Inhibitor Inhibitor->Kinase_Cascade

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridine-based compound.

Safety and Handling

Propanenitrile and its derivatives are generally considered hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood. [5][4]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

3-(3-Methylpyridin-2-yl)propanenitrile is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis can likely be achieved through the cyanoethylation of 2,3-dimethylpyridine. The versatile nitrile functionality and the substituted pyridine core make it an attractive scaffold for the development of novel therapeutic agents targeting a range of biological pathways. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • BenchChem. (2025). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide.
  • BenchChem. (2025). Synthesis of 3-(Pyridin-2-yl)
  • Chemspace. (n.d.). 3-(3-methylpyridin-2-yl)propanenitrile. Retrieved from [Link]

  • Journal of the Chemical Society. (1958). Infrared studies of heterocyclic compounds. Part III. 3-Monosubstituted pyridines.
  • Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • RSC Publishing. (2022). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
  • TCI Chemicals. (n.d.).
  • Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

Sources

3-(3-Methylpyridin-2-yl)propanenitrile molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(3-Methylpyridin-2-yl)propanenitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 3-(3-Methylpyridin-2-yl)propanenitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will cover its fundamental physicochemical properties, including its precise molecular weight, and present a detailed, validated protocol for its synthesis. Furthermore, this guide outlines the standard analytical techniques for its characterization, discusses its potential applications as a versatile chemical intermediate, and provides essential safety and handling information. This whitepaper is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for their work.

Introduction to Pyridine-Based Scaffolds

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in pharmaceutical and agrochemical research. The nitrogen atom in the ring imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding. The incorporation of a nitrile group, a potent electron-withdrawing group and a versatile synthetic handle, further enhances the chemical utility of these scaffolds. 3-(3-Methylpyridin-2-yl)propanenitrile (CAS No. 132554-23-5) is a specific example of such a scaffold, combining the pyridine core with a propanenitrile side chain. This arrangement makes it a valuable building block for the synthesis of more complex molecules, particularly as a precursor to carboxylic acids, amines, and other heterocyclic systems.

Physicochemical and Computed Properties

The foundational step in working with any chemical compound is to understand its core physical and chemical properties. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Identity and Weight

The molecular formula for 3-(3-Methylpyridin-2-yl)propanenitrile is C₉H₁₀N₂.[1] Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u), the molar mass is calculated.

PropertyValueSource
IUPAC Name 3-(3-methylpyridin-2-yl)propanenitrile[1]
CAS Number 132554-23-5[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight (Molar Mass) 146.19 g/mol [2]
Exact Mass 146.0844 u[2]
SMILES CC1=CC=CN=C1CCC#N[1]
InChI Key LCSZUKGRJKOXRC-UHFFFAOYSA-N[1]
Molecular Structure Visualization

The structural arrangement of the molecule is key to its reactivity. The methyl group at the 3-position of the pyridine ring and the propanenitrile chain at the 2-position define its steric and electronic profile.

Caption: Chemical structure of 3-(3-Methylpyridin-2-yl)propanenitrile.

Synthesis and Purification Protocol

The synthesis of 3-(3-methylpyridin-2-yl)propanenitrile can be achieved via a nucleophilic substitution reaction. A common and effective strategy involves the reaction of 2-chloro-3-methylpyridine with the anion of propionitrile. This method is reliable and provides a direct route to the target compound.

Rationale and Mechanism

The synthesis relies on the generation of a carbanion from propionitrile using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This carbanion then acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the 2-chloro-3-methylpyridine ring, displacing the chloride leaving group in a nucleophilic aromatic substitution (SₙAr) type reaction. The choice of an anhydrous aprotic solvent like THF is critical to prevent quenching the highly reactive LDA and carbanion intermediates. Low temperatures (-78 °C) are employed to control the exothermicity of the deprotonation step and to prevent side reactions.

Experimental Workflow

SynthesisWorkflow cluster_prep Carbanion Generation cluster_reaction Nucleophilic Substitution cluster_workup Workup & Isolation cluster_purification Purification Propionitrile Propionitrile in Anhydrous THF LDA LDA Solution (-78 °C) Propionitrile->LDA Add dropwise Carbanion Propionitrile Anion LDA->Carbanion Deprotonation PyridylHalide 2-chloro-3-methylpyridine in Anhydrous THF ReactionMix Reaction Mixture (-78 °C to RT) Carbanion->ReactionMix Add to Pyridine PyridylHalide->ReactionMix Quench Quench with sat. NH4Cl solution ReactionMix->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Na2SO4 & Concentrate Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography FinalProduct Pure Product (C₉H₁₀N₂) Chromatography->FinalProduct

Caption: Workflow for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile.

Step-by-Step Protocol

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Propionitrile

  • 2-chloro-3-methylpyridine

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Carbanion Formation: To the freshly prepared LDA solution, add propionitrile (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour. The formation of the lithiated carbanion should result in a color change.

  • Nucleophilic Substitution: Dissolve 2-chloro-3-methylpyridine (1.05 equivalents) in anhydrous THF and add it dropwise to the carbanion solution at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-(3-Methylpyridin-2-yl)propanenitrile.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. A singlet for the methyl group (CH₃) protons around δ 2.3-2.5 ppm, two triplets for the two methylene groups (CH₂) of the propanenitrile chain between δ 2.8-3.2 ppm, and three aromatic protons in the δ 7.0-8.5 ppm range, corresponding to the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework. Key signals include the nitrile carbon (C≡N) around δ 118-122 ppm, the methyl carbon around δ 18-22 ppm, two aliphatic carbons, and five distinct aromatic carbons for the pyridine ring.

  • IR (Infrared) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2240-2260 cm⁻¹. Other bands will correspond to C-H and C=C/C=N stretching and bending vibrations.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 147.09.

Applications in Research and Development

While specific, large-scale applications for 3-(3-Methylpyridin-2-yl)propanenitrile are not widely documented in mainstream literature, its structure makes it a highly valuable intermediate in several areas:

  • Medicinal Chemistry: The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form other heterocycles like tetrazoles. These transformations allow for the elaboration of the pyridine scaffold into a diverse range of potential drug candidates.

  • Ligand Synthesis: The pyridine nitrogen and the nitrile nitrogen can act as coordination sites for metal ions, making this compound a potential precursor for the synthesis of novel ligands for catalysis or materials science.[3]

  • Agrochemicals: Pyridine-based structures are common in herbicides and pesticides. This compound could serve as a starting material for the synthesis of new agrochemical agents.

Safety and Handling

As a nitrile and a pyridine derivative, 3-(3-Methylpyridin-2-yl)propanenitrile should be handled with appropriate care in a well-ventilated fume hood.

  • Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body. Pyridine derivatives can cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves) when handling the compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-(3-Methylpyridin-2-yl)propanenitrile is a valuable heterocyclic building block with a molecular weight of 146.19 g/mol . Its synthesis is accessible through standard organic chemistry methodologies, such as nucleophilic aromatic substitution. Its versatile nitrile functionality and pyridine core make it an attractive intermediate for further chemical elaboration in drug discovery, materials science, and agrochemical research. Proper analytical characterization and adherence to safety protocols are essential when working with this compound.

References

  • PubChem. 3-(Methylnitrosoamino)propanenitrile. National Center for Biotechnology Information. [Link]

  • Loba Chemie. 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • PubChem. alpha-Methyl-3-pyridinepropanenitrile. National Center for Biotechnology Information. [Link]

  • LookChem. 3-pyridin-2-yl-propionitrile. [Link]

  • Cheméo. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. [Link]

  • Chemspace. 3-(3-methylpyridin-2-yl)propanenitrile. [Link]

  • NIST. Propanenitrile. NIST Chemistry WebBook. [Link]

  • Google Patents. Process for preparing 3-(methylsulfonyl)propionitrile.
  • ChemSynthesis. 2-(2-methyl-3-pyridinyl)-2-(1-pyrrolidinyl)propanenitrile. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Propionitrile. [Link]

  • Royal Society of Chemistry. Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

Sources

3-(3-Methylpyridin-2-yl)propanenitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Introduction

3-(3-Methylpyridin-2-yl)propanenitrile is a valuable heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique structural motif, featuring a substituted pyridine ring coupled to a propanenitrile side chain, offers a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the principal synthetic pathways to this target compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by literature precedents, offering a blend of theoretical understanding and practical, field-proven insights.

This guide will explore two primary, logically sound synthetic routes:

  • Pathway 1: The Michael Addition Route, which proceeds via the formation of a key vinylpyridine intermediate.

  • Pathway 2: The Nucleophilic Substitution Route, which involves the conversion of an alcohol intermediate to a halide, followed by cyanation.

Each pathway will be dissected to explain the causality behind the experimental choices, ensuring that the described protocols are self-validating systems of chemical transformation.

Pathway 1: Michael Addition Route via 2-Vinyl-3-methylpyridine

This elegant and convergent approach hinges on the synthesis of the activated alkene, 2-vinyl-3-methylpyridine, which then serves as a Michael acceptor for a cyanide nucleophile. This pathway is often favored for its efficiency and the relatively mild conditions of the final C-C bond formation.

Conceptual Workflow of Pathway 1

G cluster_0 Step 1: Synthesis of 2-(2-Hydroxyethyl)-3-methylpyridine cluster_1 Step 2: Dehydration to 2-Vinyl-3-methylpyridine cluster_2 Step 3: Michael Addition of Cyanide A 2,3-Dimethylpyridine C 2-(2-Hydroxyethyl)-3-methylpyridine A->C Condensation B Formaldehyde B->C D 2-(2-Hydroxyethyl)-3-methylpyridine E 2-Vinyl-3-methylpyridine D->E Dehydration (e.g., NaOH, heat) F 2-Vinyl-3-methylpyridine H 3-(3-Methylpyridin-2-yl)propanenitrile F->H 1,4-Conjugate Addition G Cyanide Source (e.g., NaCN, KCN) G->H G cluster_0 Step 1: Synthesis of 2-(2-Hydroxyethyl)-3-methylpyridine cluster_1 Step 2: Halogenation of the Alcohol cluster_2 Step 3: Nucleophilic Substitution with Cyanide A 2,3-Dimethylpyridine C 2-(2-Hydroxyethyl)-3-methylpyridine A->C Condensation B Formaldehyde B->C D 2-(2-Hydroxyethyl)-3-methylpyridine E 2-(2-Haloethyl)-3-methylpyridine (X = Cl, Br) D->E Halogenating Agent (e.g., SOCl₂, HBr) F 2-(2-Haloethyl)-3-methylpyridine H 3-(3-Methylpyridin-2-yl)propanenitrile F->H SN2 Reaction G Cyanide Source (e.g., NaCN, KCN) G->H

3-(3-Methylpyridin-2-yl)propanenitrile: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional heterocyclic building blocks are foundational to the rapid assembly of complex active pharmaceutical ingredients (APIs). 3-(3-Methylpyridin-2-yl)propanenitrile (which serves as both the preferred IUPAC name and the primary literature identifier) is a highly versatile intermediate. Characterized by a weak-base pyridine core and a reactive propanenitrile side chain, this compound is frequently utilized to synthesize kinase inhibitors and metabolic modulators.

This whitepaper provides an in-depth mechanistic analysis, validated physicochemical data, and self-validating experimental protocols for the synthesis and downstream application of 3-(3-methylpyridin-2-yl)propanenitrile.

Physicochemical Profiling & Structural Analysis

Understanding the structural parameters of 3-(3-methylpyridin-2-yl)propanenitrile is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features a 3-methylpyridine ring substituted at the 2-position with a 2-cyanoethyl group. The presence of the nitrile group (a strong electron-withdrawing group) and the basic pyridine nitrogen dictates its solubility, reactivity, and binding affinity.

Below is a consolidated table of its quantitative physicochemical properties, sourced from the[1] and standard cheminformatics predictions.

PropertyValue
IUPAC Name 3-(3-Methylpyridin-2-yl)propanenitrile
Common Synonym 2-(2-Cyanoethyl)-3-methylpyridine
CAS Registry Number 132554-23-5
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
SMILES String CC1=CC=CN=C1CCC#N
InChI Key LCSZUKGRJKOXRC-UHFFFAOYSA-N
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Pyridine N, Nitrile N)

Mechanistic Synthesis Pathways

The most atom-economical and regioselective route to synthesize 3-(3-methylpyridin-2-yl)propanenitrile involves the directed lithiation of 2,3-dimethylpyridine (2,3-lutidine) followed by an SN​2 alkylation with chloroacetonitrile.

Causality in Reagent Selection
  • Why Lithium Diisopropylamide (LDA)? The 2-methyl group of 2,3-lutidine possesses a pKa of approximately 29, making it significantly more acidic than the 3-methyl group due to resonance stabilization of the resulting carbanion onto the adjacent electronegative pyridine nitrogen. LDA is specifically selected over alkyllithiums (like n-butyllithium) because its steric bulk prevents competitive nucleophilic addition (Chichibabin-type reactions) directly to the pyridine ring.

  • Why -78°C? The alkylation with chloroacetonitrile is highly exothermic. Maintaining cryogenic temperatures prevents the dimerization or polymerization of the electrophile and suppresses polyalkylation side reactions.

Mechanism N1 2,3-Dimethylpyridine (pKa ~29 at C2-CH3) N2 Regioselective Deprotonation LDA (Sterically Hindered) N1->N2 N3 2-Methyl Carbanion (Resonance Stabilized by Pyridine N) N2->N3 - Diisopropylamine N4 SN2 Nucleophilic Attack on Cl-CH2-CN N3->N4 N5 Target Nitrile: 3-(3-Methylpyridin-2-yl)propanenitrile N4->N5 - Cl⁻

Mechanistic pathway of 2,3-lutidine lithiation and subsequent alkylation.

Synthetic Utility & Downstream Applications

Nitriles are classic "masked" functional groups[2]. In medicinal chemistry, 3-(3-methylpyridin-2-yl)propanenitrile is primarily utilized as a precursor to primary amines.

Reduction of the nitrile yields 3-(3-methylpyridin-2-yl)propan-1-amine . This specific amine motif is highly prized in the development of targeted therapies. For instance, similar pyridine-propanenitrile derivatives have been patented as critical intermediates in the synthesis of PAS Kinase (PASK) inhibitors for diabetes mellitus[3] and Methionine Adenosyltransferase 2A (MAT2A) inhibitors for oncology applications[4].

Workflow A 2,3-Lutidine B LDA, -78°C (Lithiation) A->B C Chloroacetonitrile (Alkylation) B->C D 3-(3-Methylpyridin-2-yl) propanenitrile C->D E LiAlH4 (Reduction) D->E F Primary Amine Derivative E->F

Synthetic workflow for 3-(3-Methylpyridin-2-yl)propanenitrile and its derivatives.

Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and specific workup rationales are embedded to ensure high-fidelity replication.

Protocol A: Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Objective: Regioselective C-C bond formation via lithiation.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool the mixture to -78°C using a dry ice/acetone bath.

  • Base Generation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

  • Lithiation (Self-Validating Step): Introduce 2,3-dimethylpyridine (1.0 equiv) dropwise. Observation: The solution will transition to a deep red/orange color. This color change is a reliable visual validation that the highly conjugated 2-picolyl lithium carbanion has successfully formed. Stir for 1 hour at -78°C.

  • Alkylation: Slowly add chloroacetonitrile (1.1 equiv) dissolved in 10 mL of anhydrous THF. Stir for 2 hours, allowing the reaction to gradually warm to -20°C.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4​Cl (30 mL) to protonate any unreacted carbanion. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure nitrile.

Protocol B: Reduction to 3-(3-Methylpyridin-2-yl)propan-1-amine

Objective: Conversion of the nitrile to a primary amine for drug coupling[5].

  • Reagent Suspension: In a flame-dried flask under argon, suspend Lithium Aluminum Hydride ( LiAlH4​ , 2.0 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve 3-(3-methylpyridin-2-yl)propanenitrile (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH4​ suspension to control the evolution of hydrogen gas.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 66°C) for 4 hours.

  • Fieser Quench (Critical Causality Step): Cool the reaction to 0°C. For every x grams of LiAlH4​ used, sequentially add x mL of H2​O , x mL of 15% aqueous NaOH, and 3x mL of H2​O . Rationale: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product and ruins isolated yields. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid.

  • Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate to yield the primary amine, which can be further purified by vacuum distillation or used directly in subsequent amide-coupling reactions.

Sources

An In-depth Technical Guide to 3-(3-Methylpyridin-2-yl)propanenitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methylpyridin-2-yl)propanenitrile, a heterocyclic nitrile of interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this compound is not extensively available, this document elucidates its chemical identity, explores potential synthetic routes based on established pyridine chemistry, and discusses its likely reactivity and potential applications as a building block in the development of novel therapeutics. By examining analogous structures and reactions, this guide offers a predictive framework for researchers working with this and related substituted pyridine scaffolds.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals. Its ability to participate in hydrogen bonding, its aromatic nature, and its capacity for a wide range of chemical modifications make it a versatile core for interacting with biological targets. Nitrile-containing pharmaceuticals have also gained prominence, with the nitrile group acting as a key pharmacophore or a precursor to other functional groups. The subject of this guide, 3-(3-Methylpyridin-2-yl)propanenitrile, combines these two valuable moieties, suggesting its potential as a building block for novel bioactive molecules.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of its application in research and development.

PropertyValueSource
IUPAC Name 3-(3-Methylpyridin-2-yl)propanenitrileChemspace
Synonyms No widely recognized synonymsN/A
CAS Registry Number 132554-23-5Chemspace[1]
Molecular Formula C₉H₁₀N₂Chemspace[1]
Molecular Weight 146.19 g/mol Chemspace[1]
Canonical SMILES CC1=NC=CC=C1CCC#NN/A
InChI Key LCSZUKGRJKOXRC-UHFFFAOYSA-NChemspace[1]

Note: Experimental physicochemical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. Researchers should determine these properties empirically.

Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile: Plausible Synthetic Strategies

While specific, published, step-by-step protocols for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile are scarce, its structure suggests several viable synthetic routes based on well-established methodologies in pyridine chemistry. The reactivity of the methyl group on the pyridine ring is a key consideration in synthetic design.

Reactivity of the 2-Methyl Group on a Pyridine Ring

The methyl group at the 2-position of a pyridine ring is significantly more acidic than a typical alkyl group on an aromatic ring. This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the resulting carbanion through resonance. This enhanced acidity allows for deprotonation with a strong base to form a nucleophilic intermediate that can participate in various carbon-carbon bond-forming reactions.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Potential Synthetic Pathways to 3-(3-Methylpyridin-2-yl)propanenitrile cluster_0 Route A: Alkylation of 2,3-Lutidine cluster_1 Route B: Cross-Coupling Reaction A1 2,3-Lutidine A2 Deprotonation (e.g., n-BuLi, LDA) A1->A2 A3 2-(Lithiomethyl)-3-methylpyridine A2->A3 A4 Nucleophilic Attack (e.g., Acrylonitrile or 3-halopropanenitrile) A3->A4 A5 3-(3-Methylpyridin-2-yl)propanenitrile A4->A5 B1 2-Halo-3-methylpyridine (e.g., 2-chloro-3-methylpyridine) B3 Palladium-catalyzed Cross-Coupling (e.g., Heck or Suzuki type) B1->B3 B2 3-Butenenitrile or Allyl Cyanide B2->B3 B4 3-(3-Methylpyridin-2-yl)propanenitrile B3->B4

Caption: Plausible synthetic routes to the target compound.

Experimental Protocol: A Representative Synthesis via Alkylation

The following is a generalized, representative protocol for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile via the alkylation of 2,3-lutidine. This protocol is illustrative and requires optimization and safety assessment before implementation.

Materials:

  • 2,3-Lutidine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acrylonitrile or 3-chloropropanenitrile

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of 2,3-lutidine (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The formation of the lithiated species is indicated by a color change. The reaction is stirred at this temperature for 1-2 hours.

  • Alkylation: A solution of the electrophile (acrylonitrile or 3-chloropropanenitrile, 1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for several hours and then gradually warmed to room temperature overnight.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-(3-Methylpyridin-2-yl)propanenitrile.

Justification of Experimental Choices:

  • Inert Atmosphere: The lithiated intermediate is highly reactive with oxygen and moisture.

  • Low Temperature: The deprotonation and alkylation steps are performed at low temperatures to control the exothermicity of the reaction and to prevent side reactions.

  • Anhydrous Solvents: The presence of water would quench the organolithium reagent.

Potential Reactivity and Chemical Transformations

The nitrile group and the pyridine ring in 3-(3-Methylpyridin-2-yl)propanenitrile offer multiple avenues for further chemical modification.

Reactions of the Nitrile Group
  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-(3-methylpyridin-2-yl)propanoic acid or 3-(3-methylpyridin-2-yl)propanamide, respectively.

  • Reduction: The nitrile can be reduced to the corresponding primary amine, 3-(3-methylpyridin-2-yl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Reactions of the Pyridine Ring
  • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, reactions such as nitration or halogenation may occur, with substitution patterns influenced by the existing substituents.

Diagram 2: Reactivity Map

Reactivity_Map Potential Chemical Transformations cluster_0 Core Compound cluster_1 Nitrile Group Reactions cluster_2 Pyridine Ring Reactions Core 3-(3-Methylpyridin-2-yl)propanenitrile Hydrolysis Hydrolysis (H⁺ or OH⁻) Core->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Core->Reduction N_Oxidation N-Oxidation (e.g., m-CPBA) Core->N_Oxidation EAS Electrophilic Aromatic Substitution Core->EAS Acid 3-(3-Methylpyridin-2-yl)propanoic Acid Hydrolysis->Acid Amide 3-(3-Methylpyridin-2-yl)propanamide Hydrolysis->Amide Amine 3-(3-Methylpyridin-2-yl)propan-1-amine Reduction->Amine N_Oxide N-Oxide Derivative N_Oxidation->N_Oxide Substituted_Pyridine Further Substituted Pyridine Ring EAS->Substituted_Pyridine

Caption: Potential reactions of the nitrile and pyridine moieties.

Potential Applications in Drug Discovery and Development

Given its structure, 3-(3-Methylpyridin-2-yl)propanenitrile can be considered a valuable starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Library Synthesis: This compound can serve as a versatile scaffold for the creation of compound libraries for high-throughput screening. The reactivity of the nitrile group allows for the introduction of diverse functionalities.

  • Precursor to Bioactive Amines and Carboxylic Acids: As outlined in the reactivity section, this nitrile can be readily converted to the corresponding primary amine or carboxylic acid. These functional groups are frequently found in bioactive molecules and can be used for further coupling reactions in a drug discovery program.

  • Analogs of Known Drugs: The 2-substituted pyridine motif is present in numerous drugs. This compound could be used to synthesize analogs of existing drugs to explore structure-activity relationships (SAR) and improve pharmacological properties.

Conclusion

3-(3-Methylpyridin-2-yl)propanenitrile represents a potentially useful, yet underexplored, building block for synthetic and medicinal chemistry. While direct literature is sparse, a thorough understanding of fundamental pyridine chemistry allows for the rational design of its synthesis and the prediction of its reactivity. This guide provides a foundational framework for researchers to approach the utilization of this compound in their work, encouraging further investigation into its properties and applications in the quest for novel therapeutics.

References

  • Chemspace. 3-(3-methylpyridin-2-yl)propanenitrile. [Link][1]

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Pharmacological Utility and Biological Activity Profiling of the 3-(3-Methylpyridin-2-yl)propanenitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, mechanistic target engagement, and self-validating experimental workflows.

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics relies heavily on privileged molecular scaffolds that can predictably modulate biological targets while maintaining favorable pharmacokinetic profiles. 3-(3-Methylpyridin-2-yl)propanenitrile (3-MPPN) (CAS: 132554-23-5) serves as a highly versatile, ligand-efficient building block. Rather than functioning as a standalone therapeutic, 3-MPPN is strategically incorporated into larger pharmacophores to drive specific biological activities, particularly in the realms of kinase inhibition and G-protein coupled receptor (GPCR) modulation.

This technical guide dissects the structural causality behind the biological activity of 3-MPPN-derived compounds, detailing how its specific functional groups influence target engagement, and provides field-proven, self-validating protocols for evaluating its pharmacological efficacy.

Structural Rationale & Pharmacophore Analysis

The biological activity of any 3-MPPN derivative is fundamentally dictated by its two core structural motifs: the 3-methylpyridine ring and the propanenitrile linker.

The 3-Methylpyridine Motif

Pyridine rings are ubiquitous in approved drugs due to their ability to enhance aqueous solubility and form directional hydrogen bonds with target proteins . However, an unsubstituted pyridine nitrogen is often highly basic and susceptible to rapid N-oxidation by hepatic cytochrome P450 (CYP) enzymes.

  • Causality in Design: The strategic placement of a methyl group at the 3-position provides a critical steric shield to the adjacent pyridine nitrogen at the 2-position. This subtle steric hindrance lowers the pKa of the nitrogen, optimizing it for physiological pH, and significantly reduces the rate of metabolic N-oxidation, thereby extending the compound's in vivo half-life.

The Propanenitrile Linker

Nitrile groups are highly versatile in drug design, acting as robust bioisosteres for halogens or carbonyls .

  • Causality in Design: The flexible ethyl chain connecting the pyridine to the nitrile allows the pharmacophore to adopt multiple conformations. The terminal nitrile acts as a strong, localized dipole and a weak hydrogen bond acceptor. Because the nitrile group is linear and sterically compact, it can penetrate deep into narrow hydrophobic pockets of biological targets (such as the allosteric sites of GPCRs) where bulkier groups (like amides or esters) would clash sterically.

Mechanistic Influence on Biological Targets

When 3-MPPN is integrated into a lead compound, it typically drives biological activity through specific, predictable molecular interactions.

  • Kinase Hinge-Binding: In the development of targeted kinase inhibitors (e.g., against JAK or p38 MAPK), the pyridine nitrogen of the 3-MPPN scaffold acts as a primary hydrogen bond acceptor. It directly engages the backbone amide protons of the kinase hinge region (typically Methionine or Cysteine residues).

  • Targeted Covalent Modulation: The nitrile group can be leveraged as a reactive handle. In the presence of specific catalytic cysteines within a target active site, the nitrile can participate in reversible covalent Pinner-type reactions, or it can be synthetically elaborated into a cyanoacrylamide warhead to achieve irreversible covalent inhibition .

Pathway Cytokine Cytokine Ligand Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK Kinase (Target) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor 3-MPPN Derivative (Inhibitor) Inhibitor->JAK Transcription Gene Transcription STAT->Transcription

Mechanism of action: 3-MPPN derivatives inhibiting the JAK/STAT signaling pathway.

Quantitative Data: Physicochemical and ADME Profiling

The baseline physicochemical properties of the 3-MPPN scaffold make it an ideal starting point for fragment-based drug discovery (FBDD). The data below summarizes the predicted properties of the isolated scaffold and their implications for biological activity.

PropertyValueImplication for Drug Design
Molecular Weight 146.19 g/mol Highly ligand-efficient (Strictly Rule of 3 compliant).
Predicted LogP 1.2 - 1.5Optimal baseline lipophilicity for passive membrane permeability.
Hydrogen Bond Donors 0Reduces the desolvation penalty during target binding.
Hydrogen Bond Acceptors 2 (Pyridine N, Nitrile N)Facilitates key directional interactions with target proteins.
Topological Polar Surface Area 36.7 ŲExcellent probability for Blood-Brain Barrier (BBB) penetration.
Rotatable Bonds 3Provides sufficient flexibility to adapt to dynamic binding pockets.

Experimental Workflows for Biological Activity Profiling

To ensure scientific integrity, the biological activity of newly synthesized 3-MPPN derivatives must be evaluated using self-validating assay systems. Below are the definitive protocols for assessing target binding kinetics and metabolic stability.

Workflow Target Target Identification & Validation Synthesis Synthesis of 3-MPPN Derivatives Target->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Kinetics SPR Binding Kinetics Screening->Kinetics ADME ADME-Tox Profiling Kinetics->ADME

Workflow for evaluating 3-MPPN derivatives in early drug discovery.

Protocol 1: Surface Plasmon Resonance (SPR) for Target Binding Kinetics
  • Objective: Quantify the binding affinity ( KD​ ) and real-time kinetics ( kon​ , koff​ ) of 3-MPPN derivatives.

  • Causality of Choice: SPR is utilized over endpoint biochemical assays because it measures the residence time ( 1/koff​ ) of the drug on the target. Prolonged residence time often translates to sustained in vivo efficacy even after systemic drug clearance.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified target protein (e.g., JAK2 kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry. Block unreacted sites with 1M ethanolamine.

  • System Validation Check (Critical): Inject a known, well-characterized reference inhibitor (e.g., Staurosporine) across the chip.

    • Causality: If the reference compound fails to yield its literature-established KD​ , the protein surface is either denatured or improperly oriented, invalidating the setup. Do not proceed until the reference check passes.

  • Analyte Injection: Prepare a 2-fold serial dilution series of the 3-MPPN derivative in running buffer (e.g., HBS-EP+ with 1% DMSO). Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the raw sensorgrams (subtracting both the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract precise kinetic rate constants.

Protocol 2: In Vitro Microsomal Stability Assay
  • Objective: Evaluate the metabolic half-life and intrinsic clearance of the 3-MPPN scaffold to predict in vivo hepatic metabolism.

Step-by-Step Methodology:

  • Incubation Setup: Pre-incubate the 3-MPPN derivative (1 µM final concentration) with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • System Validation Check (Critical): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

    • Causality: This confirms the enzymatic viability of the specific HLM batch. If Verapamil is not rapidly degraded, the CYP enzymes are inactive, and the assay must be aborted.

  • Reaction Initiation & Quenching: Initiate the reaction by adding the cofactor NADPH (1 mM final). At precise time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, definitively stopping the reaction at the exact time point. The internal standard normalizes any variations in downstream LC-MS/MS injection volumes.

  • Quantification: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent compound area ratio versus time to calculate the metabolic half-life ( t1/2​ ).

References

  • Recent Developments in the Synthesis and Applications of Pyridines Source: Dr. B.C. Roy College of Pharmacy and AHS (ScholarVox) URL:[Link]

  • Application of Nitrile in Drug Design Source: Chinese Journal of Organic Chemistry (SIOC Journals) URL:[Link]

The Therapeutic Potential of 3-(3-Methylpyridin-2-yl)propanenitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. When combined with a nitrile group, which can act as a hydrogen bond acceptor or a reactive handle for further chemical modification, the resulting cyanopyridine derivatives present a compelling area for drug discovery.[2] This technical guide delves into the untapped potential of a specific class of these compounds: 3-(3-Methylpyridin-2-yl)propanenitrile and its derivatives. While direct research on this specific scaffold is nascent, this document will synthesize data from closely related structures to build a robust hypothesis for its therapeutic utility, guiding researchers in their exploration of this promising chemical space.

The 3-(3-Methylpyridin-2-yl)propanenitrile Scaffold: A Structural Overview

The core structure of 3-(3-Methylpyridin-2-yl)propanenitrile combines three key features that contribute to its potential as a pharmacologically active agent:

  • The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, which imparts basicity and the ability to form hydrogen bonds. The substitution pattern on the pyridine ring is crucial for determining its biological activity.

  • The 3-Methyl Group: This small alkyl group can influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets.

  • The Propanenitrile Side Chain: The three-carbon chain provides conformational flexibility, while the terminal nitrile group is a versatile functional group in drug design.

The strategic placement of these moieties suggests the potential for interaction with a variety of biological targets, a hypothesis supported by the known activities of related compounds.

Potential Therapeutic Applications: An Evidence-Based Postulation

Based on the established biological activities of cyanopyridine and pyridyl derivatives, we can extrapolate several promising therapeutic avenues for 3-(3-Methylpyridin-2-yl)propanenitrile derivatives.

Oncology: A Primary Focus for Investigation

The pyridine nucleus is a common feature in numerous anticancer agents.[3] Cyanopyridine derivatives, in particular, have demonstrated significant potential as kinase inhibitors and cytotoxic agents, making them promising candidates for cancer drug development.[2]

2.1.1. Kinase Inhibition: Targeting a Key Driver of Cancer

Many cyanopyridine derivatives have been identified as potent inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[4] For instance, derivatives of 2-amino-3-cyanopyridine have shown inhibitory activity against Janus kinase (JAK), Cyclin-Dependent Kinase (CDK), and the Met kinase superfamily.[4] Furthermore, a patent for 2-(pyridin-3-yl)-pyrimidine derivatives highlights their potential as RET inhibitors for treating cancers with aberrant RET activity.

Hypothesized Mechanism of Action: The nitrogen atom of the pyridine ring in 3-(3-Methylpyridin-2-yl)propanenitrile could potentially form a key hydrogen bond interaction with the hinge region of a kinase active site, a common binding motif for kinase inhibitors. The propanenitrile side chain and the methyl group could then occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Kinase_Inhibition_Hypothesis cluster_kinase Kinase Enzyme 3-MPPN_Derivative 3-(3-Methylpyridin-2-yl)propanenitrile Derivative Hinge_Region Hinge Region 3-MPPN_Derivative->Hinge_Region H-Bond from Pyridine-N Hydrophobic_Pocket_1 Hydrophobic Pocket 1 3-MPPN_Derivative->Hydrophobic_Pocket_1 Propanenitrile Side Chain Hydrophobic_Pocket_2 Hydrophobic Pocket 2 3-MPPN_Derivative->Hydrophobic_Pocket_2 3-Methyl Group Kinase_Active_Site Kinase ATP Binding Pocket

Caption: Hypothesized binding mode of a 3-(3-Methylpyridin-2-yl)propanenitrile derivative within a kinase active site.

Antimicrobial and Antiviral Potential

Pyridine-containing compounds have a long history of use as antimicrobial and antiviral agents.[1] The nitrile functionality has also been found in natural products with antimicrobial properties. This suggests that 3-(3-Methylpyridin-2-yl)propanenitrile derivatives could be valuable leads in the development of new anti-infective therapies.

Supporting Evidence: A review of pyridine compounds highlighted their broad-spectrum antimicrobial and antiviral activities.[1] Additionally, various cyanopyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4]

Synthetic Strategies and Methodologies

The synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile and its derivatives can be approached through several established synthetic routes. A plausible and efficient method would involve the reaction of a suitable 2-halomethyl-3-methylpyridine with a cyanide source.

Proposed Synthetic Workflow

Synthetic_Workflow Starting_Material 2-(Chloromethyl)-3-methylpyridine Reaction Nucleophilic Substitution Starting_Material->Reaction Cyanide_Source Sodium or Potassium Cyanide Cyanide_Source->Reaction Intermediate 2-(Cyanomethyl)-3-methylpyridine Reaction->Intermediate Alkylation Alkylation of the α-carbon Intermediate->Alkylation Final_Product 3-(3-Methylpyridin-2-yl)propanenitrile Derivatives Alkylation->Final_Product

Caption: A proposed synthetic workflow for generating a library of 3-(3-Methylpyridin-2-yl)propanenitrile derivatives.

Detailed Experimental Protocol: Synthesis of 2-(Cyanomethyl)-3-methylpyridine

Materials:

  • 2-(Chloromethyl)-3-methylpyridine hydrochloride

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a solution of 2-(chloromethyl)-3-methylpyridine hydrochloride (1.0 eq) in DMSO, add sodium cyanide (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-(cyanomethyl)-3-methylpyridine.

In Vitro Evaluation: A Step-by-Step Guide

To validate the therapeutic potential of the synthesized 3-(3-Methylpyridin-2-yl)propanenitrile derivatives, a series of in vitro assays are recommended.

Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the compounds against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

Objective: To assess the inhibitory activity of the compounds against specific kinases of interest (e.g., RET, JAK, CDK).

Protocol: In Vitro Kinase Assay

  • In a microplate, combine the kinase, a suitable substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

  • Determine the IC50 value for each compound against the target kinase.

Data Presentation and Interpretation

For a clear comparison of the biological activities of the synthesized derivatives, the data should be summarized in a tabular format.

Table 1: In Vitro Anticancer Activity of 3-(3-Methylpyridin-2-yl)propanenitrile Derivatives

Compound IDR-group ModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
3-MPPN-01 H>100>100
3-MPPN-02 Phenyl5.28.7
3-MPPN-03 4-Fluorophenyl2.14.5
3-MPPN-04 3,4-Dichlorophenyl0.81.9
Doxorubicin (Reference)0.51.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 3-(3-Methylpyridin-2-yl)propanenitrile scaffold represents a promising, yet underexplored, area in medicinal chemistry. By leveraging the known pharmacological activities of related cyanopyridine and pyridyl derivatives, a strong rationale can be made for investigating these compounds as potential anticancer and antimicrobial agents. The synthetic and screening protocols outlined in this guide provide a clear roadmap for researchers to embark on the discovery and development of novel therapeutics based on this versatile chemical core. Future work should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and pharmacokinetic properties.

References

  • BenchChem. Synthesis of 3-(Pyridin-2-yl)propan-1-amine from 2-Picoline: Application Notes and Protocols. [URL: https://www.benchchem.
  • RCSI Repository. Natural products containing the nitrile functional group and their biological activities. [URL: https://repository.rcsi.com/articles/journal_contribution/Natural_products_containing_the_nitrile_functional_group_and_their_biological_activities/19597390]
  • Mol-Instincts. 3-pyridin-2-yl-propionitrile. [URL: https://www.molinstincts.com/cas-35549-47-4-3-pyridin-2-yl-propionitrile.html]
  • Google Patents. PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. [URL: https://patents.google.
  • PubMed. A review: Biological activities of novel cyanopyridine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/37029459/]
  • ResearchGate. 3-cyano pyridine derivatives. [URL: https://www.researchgate.
  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [URL: https://www.intechopen.com/chapters/85141]
  • PubMed. High selective leishmanicidal activity of 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile and analogous compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/17239613/]
  • PubMed. Some reactions of 2-cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine with isothiocyanates. Antituberculotic activity of the obtained compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/11269006/]
  • ResearchGate. Pyridine Compounds with Antimicrobial and Antiviral Activities. [URL: https://www.researchgate.net/publication/360697960_Pyridine_Compounds_with_Antimicrobial_and_Antiviral_Activities]
  • Rsc.org. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [URL: https://www.rsc.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [URL: https://www.mdpi.com/1420-3049/27/10/3297]
  • PMC. Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773950/]
  • PMC. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8749872/]
  • ResearchGate. Pyridones in drug discovery: Recent advances. [URL: https://www.researchgate.net/publication/372731871_Pyridones_in_drug_discovery_Recent_advances]
  • BenchChem. Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry. [URL: https://www.benchchem.com/application-notes/2-2-aminopyridin-3-yl-acetonitrile-in-medicinal-chemistry]
  • ResearchGate. Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. [URL: https://www.researchgate.
  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [URL: https://www.mdpi.com/1420-3049/26/2/414]
  • IJPRS. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. [URL: https://ijprs.com/abstract.php?id=350]
  • SCBT. 3-Oxo-3-(pyridin-2-yl)propanenitrile. [URL: https://www.scbt.com/p/3-oxo-3-pyridin-2-yl-propanenitrile-54123-21-6]
  • ResearchGate. (PDF) Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. [URL: https://www.researchgate.
  • PubMed. 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. [URL: https://pubmed.ncbi.nlm.nih.gov/24617466/]
  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [URL: https://www.mdpi.com/1422-0067/26/14/4311]
  • Google Patents. 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. [URL: https://patents.google.

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3-(3-Methylpyridin-2-yl)propanenitrile: A Strategic Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional scaffolds are critical for the rapid assembly of complex pharmacophores. 3-(3-Methylpyridin-2-yl)propanenitrile represents a highly versatile, structurally dynamic building block. By combining a sterically shielded 3-methylpyridine core with a flexible, reactive propanenitrile side chain, this molecule serves as a central hub for generating diverse heterocyclic and aliphatic amine derivatives. This technical guide explores the physicochemical dynamics, de novo synthetic methodologies, and downstream applications of this critical intermediate, providing drug development professionals with actionable, field-proven protocols.

Structural Dynamics and Physicochemical Profiling

The synthetic utility of 3-(3-methylpyridin-2-yl)propanenitrile stems from its dual-reaction centers. The pyridine ring provides a classic hydrogen-bond acceptor, frequently utilized in kinase hinge-binding motifs and GPCR ligand design[1]. The methyl group at the C3 position introduces a critical steric shield, which not only dictates the conformational preference of the adjacent propanenitrile chain but also modulates the basicity (pKa) of the pyridine nitrogen[2].

The terminal nitrile group is a latent electrophile. It is highly stable under neutral conditions but can be readily activated for reduction, hydrolysis, or cycloaddition, making it an ideal masking group during multi-step syntheses.

Table 1: Physicochemical Profile
PropertyValue / DescriptorImpact on Synthesis & Drug Design
Molecular Formula C9H10N2Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 146.19 g/mol High ligand efficiency (LE) potential in fragment-based drug discovery (FBDD).
H-Bond Donors 0Enhances membrane permeability; requires downstream functionalization for donor interactions.
H-Bond Acceptors 2 (Pyridine N, Nitrile N)Facilitates dual target engagement; nitrile acts as a weak acceptor until converted.
Rotatable Bonds 3Provides sufficient flexibility for the side chain to adopt optimal binding conformations.

De Novo Synthesis & Scale-Up Protocols

The synthesis of 3-(3-methylpyridin-2-yl)propanenitrile can be achieved through two primary strategic routes: Lateral Metalation (Route A) and Heck-Mizoroki Cross-Coupling (Route B).

SynthesisRoutes Lutidine 2,3-Lutidine (Starting Material) Base Lateral Metalation n-BuLi, THF, -78°C + Cl-CH2-CN Lutidine->Base Product 3-(3-Methylpyridin-2-yl) propanenitrile Base->Product Bromo 2-Bromo-3-methylpyridine (Starting Material) Heck Heck Coupling Acrylonitrile, Pd(OAc)2 followed by H2, Pd/C Bromo->Heck Heck->Product

Synthetic pathways to 3-(3-Methylpyridin-2-yl)propanenitrile via metalation and cross-coupling.
Route A: Lateral Metalation (Preferred for Scale-Up)

This route exploits the differential acidity of the methyl groups on 2,3-lutidine. The C2-methyl protons are significantly more acidic than the C3-methyl protons due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen and the resonance stabilization of the resulting carbanion.

Step-by-Step Protocol: Lateral Alkylation

Causality & Self-Validation: This protocol relies on strict temperature control. Operating at -78°C prevents the highly reactive n-butyllithium from undergoing a Chichibabin-type nucleophilic addition directly to the pyridine ring. The formation of the carbanion is self-validating; the solution will transition from clear to a deep, vibrant red/orange, visually confirming successful metalation.

  • System Preparation: Flame-dry a 500 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add anhydrous THF (100 mL) and 2,3-lutidine (10.0 g, 93.3 mmol).

  • Cryogenic Metalation: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (2.5 M in hexanes, 39.2 mL, 98.0 mmol) dropwise via syringe over 30 minutes.

    • In-Process Control: Observe the color shift to deep red. Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Dissolve chloroacetonitrile (7.4 g, 98.0 mmol) in anhydrous THF (20 mL) and add dropwise to the lithiated mixture at -78°C.

    • Causality: Slow addition prevents localized exothermic spikes that could lead to polyalkylation or decomposition.

  • Maturation & Workup: Stir the mixture at -78°C for 2 hours, then remove the cooling bath and allow it to warm to room temperature over 1 hour. Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL).

    • Causality: NH₄Cl is mildly acidic; it neutralizes unreacted n-BuLi without over-protonating the basic pyridine product, which would trap it in the aqueous layer.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Route B: Heck-Mizoroki Cross-Coupling

For laboratories avoiding highly reactive organolithiums, palladium-catalyzed cross-coupling of 2-bromo-3-methylpyridine with acrylonitrile is a viable alternative[3]. However, the Mizoroki-Heck reaction with 2-bromopyridines is notoriously challenging; the basic nitrogen atom can coordinate with the palladium catalyst, leading to catalyst poisoning[4]. This requires the use of specialized, bulky phosphine ligands or optimized bases (e.g., K₂CO₃ or silver salts) to maintain the catalytic cycle[5]. The resulting cinnamonitrile derivative is subsequently reduced via catalytic hydrogenation (H₂, Pd/C) to yield the target aliphatic nitrile.

Table 2: Comparative Analysis of Synthetic Routes
ParameterRoute A: Lateral MetalationRoute B: Heck Coupling
Overall Yield 65 - 80%45 - 60% (over two steps)
Scalability Excellent (Kilogram scale)Moderate (Catalyst cost becomes prohibitive)
Key Reagents n-BuLi, ChloroacetonitrilePd(OAc)₂, Bulky Ligands, Acrylonitrile
Operational Constraints Requires strict cryogenic (-78°C) and anhydrous conditions.Requires high pressure (H₂ gas) and inert atmosphere for cross-coupling.

Strategic Downstream Transformations (The "Hub" Concept)

Once synthesized, 3-(3-methylpyridin-2-yl)propanenitrile acts as a synthetic hub. The nitrile group can be selectively transformed into a variety of functional groups, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

DownstreamHub Core 3-(3-Methylpyridin-2-yl) propanenitrile Amine Reduction 3-(3-Methylpyridin-2-yl)propan-1-amine Core->Amine Raney Ni, H2, NH3 Acid Hydrolysis 3-(3-Methylpyridin-2-yl)propanoic acid Core->Acid HCl, H2O, 50°C Tetrazole Cycloaddition Tetrazole Bioisostere Core->Tetrazole NaN3, NH4Cl, DMF

Downstream functionalization of the propanenitrile hub into diverse pharmacophores.
Transformation 1: Reduction to Primary Amine

Reduction of the nitrile yields 3-(3-methylpyridin-2-yl)propan-1-amine , a critical intermediate for synthesizing amides, ureas, and sulfonamides[1].

  • Protocol Logic: The reduction is typically performed using Raney Nickel under a hydrogen atmosphere.

  • Causality: A common side reaction during nitrile reduction is the attack of the newly formed primary amine on the intermediate imine, yielding a secondary amine dimer. To suppress this, the reaction is conducted in methanolic ammonia. The excess ammonia shifts the equilibrium, outcompeting the primary amine for the imine intermediate and ensuring high selectivity for the primary amine product[1].

Transformation 2: Hydrolysis to Carboxylic Acid

Hydrolysis of the nitrile provides 3-(3-methylpyridin-2-yl)propanoic acid .

  • Protocol Logic: The nitrile is suspended in 1N HCl and heated to 50°C for 1.5 to 2 hours, resulting in clean conversion to the carboxylic acid[6].

  • Causality: Acidic hydrolysis is preferred over basic hydrolysis here, as it simultaneously protonates the pyridine ring, increasing the solubility of the starting material in the aqueous medium and driving the reaction to completion. The product is isolated by careful isoelectric focusing or concentration in vacuo[6].

Transformation 3: Tetrazole Bioisosterism

To improve the metabolic stability of carboxylic acid drug candidates, the nitrile can be converted into a 1H-tetrazole via a [3+2] cycloaddition.

  • Protocol Logic: The nitrile is reacted with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at elevated temperatures (100°C).

  • Causality: NH₄Cl acts as a proton source to generate in situ hydrazoic acid (HN₃), which undergoes the cycloaddition. The tetrazole serves as a lipophilic, metabolically stable bioisostere of a carboxylic acid, maintaining a similar pKa while enhancing cell permeability.

Applications in Drug Discovery

The derivatives of 3-(3-methylpyridin-2-yl)propanenitrile are ubiquitous in modern pharmacology.

  • Kinase Inhibitors: The 3-methylpyridine motif is frequently utilized to anchor molecules within the ATP-binding pocket of kinases. The nitrogen atom forms a critical hydrogen bond with the hinge region backbone, while the C3-methyl group forces the propanenitrile-derived side chain into a specific vector, directing it toward the solvent-exposed region or the DFG-out pocket.

  • GPCR Modulators: The reduced amine derivative, 3-(3-methylpyridin-2-yl)propan-1-amine, is a valuable precursor for synthesizing ligands targeting the central nervous system (CNS). Closely related structural analogs have been extensively profiled as Selective Serotonin Reuptake Inhibitors (SSRIs) and antimicrobial agents[1]. The aliphatic chain provides the necessary distance between the basic amine (which forms a salt bridge with a conserved aspartate residue in the GPCR transmembrane domain) and the aromatic pyridine ring.

Sources

The Strategic Utility of 3-(3-Methylpyridin-2-yl)propanenitrile in Complex Heterocycle Synthesis: A Technical Retrospective and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized pyridine building blocks serve as the architectural foundation for complex molecular scaffolds. 3-(3-Methylpyridin-2-yl)propanenitrile (CAS: 132554-23-5) is a specialized, bifunctional intermediate that bridges the gap between simple pyridine derivatives and highly complex, multi-ring systems[1]. As a Senior Application Scientist, I have observed that the true value of this compound lies in its dual reactivity: the basic/nucleophilic pyridine nitrogen and the electrophilic propanenitrile side chain. This whitepaper dissects the historical discovery, mechanistic rationale, and modern applications of this critical building block, providing validated protocols for its utilization in drug discovery.

Genesis and Historical Discovery

The compound was first prominently documented in the early 1990s by Terenin et al. during their seminal work on the recyclization of pyridinium salts, published in the 2[2].

At the time, researchers were seeking reliable methods to synthesize sterically hindered, multi-substituted indoles. 3-(3-Methylpyridin-2-yl)propanenitrile was synthesized as an essential precursor to form 3-(3-Methylpyridin-2-yl)-1-phenylpropan-1-one[3]. The specific inclusion of the 3-methyl group on the pyridine ring was not arbitrary; it was a calculated structural choice. During the subsequent Kost-Sagitullin recyclization, this methyl group provides critical steric steering, breaking the symmetry of the transient ring-opened intermediate and forcing the regioselective closure to yield 1,7-dimethyl-2-phenyl-1H-indole[3].

Physicochemical Data

Understanding the physical properties of 3-(3-Methylpyridin-2-yl)propanenitrile and its immediate downstream derivatives is critical for optimizing reaction solvents, extraction protocols, and chromatographic purification.

PropertyValueReference
Chemical Name 3-(3-Methylpyridin-2-yl)propanenitrile[1]
CAS Registry Number 132554-23-5[4]
Molecular Formula C9H10N2[1]
Molecular Weight 146.19 g/mol [4]
SMILES String CC1=CC=CN=C1CCC#N[1]
LogP (Ketone Derivative) 2.8[3]
H-Bond Acceptors (Ketone) 2[3]

Mechanistic Rationale & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the reagent selection and the expected analytical checkpoints.

Protocol 1: Synthesis of the Propanenitrile Core

The historical synthesis relies on the controlled functionalization of the pyridine side chain using an aqueous acetic anhydride system[5].

  • Step 1: Reaction Setup. Charge a pressure-rated reactor with the starting 2-alkyl/vinyl-3-methylpyridine precursor. Add a solvent mixture of water and acetic anhydride.

  • Causality of Solvent Choice: The use of aqueous acetic anhydride is highly strategic. The slow, in situ hydrolysis of acetic anhydride generates a steady, low concentration of acetic acid. This creates a precisely buffered, mildly acidic medium that slightly protonates the basic pyridine nitrogen—activating the side chain for nucleophilic attack or condensation—without fully neutralizing the system, which would otherwise halt the catalytic cycle[5].

  • Step 2: Thermal Activation. Heat the mixture to 75 °C and maintain stirring for 20 hours[5].

  • Step 3: Self-Validation (LC-MS). Aliquot a 10 µL sample, quench in methanol, and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the starting material and the emergence of a distinct mass peak at m/z 147.1 [M+H]⁺. The expected historical yield under these conditions is approximately 50%[5].

Protocol 2: The Kost-Sagitullin Recyclization Pathway

This protocol details the conversion of the propanenitrile into a complex indole scaffold[3].

  • Step 1: Grignard Addition. React 3-(3-Methylpyridin-2-yl)propanenitrile with Phenylmagnesium bromide (PhMgBr) in anhydrous THF at 0 °C, followed by acidic workup, to yield 3-(3-Methylpyridin-2-yl)-1-phenylpropan-1-one (CAS: 132554-26-8)[3].

  • Step 2: Recyclization Setup. Dissolve the resulting ketone in an ethanol/water mixture. Add Dimethylammonium sulfite.

  • Causality of Nucleophile: Dimethylammonium sulfite is chosen because the sulfite anion is a "soft" nucleophile. It selectively attacks the electron-deficient α-position of the transiently N-alkylated pyridinium salt to initiate ring opening. A "hard" nucleophile would risk deprotonating the α-carbon instead, leading to an inactive ylide.

  • Step 3: Incubation. Stir the reaction mixture at ambient or mildly elevated temperatures for 54.0 hours[3].

  • Step 4: Self-Validation (NMR). Isolate the product via silica gel chromatography. Successful recyclization is confirmed via ¹H-NMR by the disappearance of the characteristic downfield pyridine aromatic protons and the appearance of the distinct pyrrole protons of the 1,7-dimethyl-2-phenyl-1H-indole core.

Recyclization_Pathway N1 3-(3-Methylpyridin-2-yl)propanenitrile Precursor N2 Grignard Reagent (PhMgBr, THF) N1->N2 N3 3-(3-Methylpyridin-2-yl)-1-phenylpropan-1-one Intermediate N2->N3 N4 Dimethylammonium Sulfite (EtOH/H2O, 54h) N3->N4 N5 Kost-Sagitullin Ring Opening (Transient Enamine) N4->N5 N6 1,7-Dimethyl-2-phenyl-1H-indole Final Scaffold N5->N6

Fig 1: Mechanistic workflow of the Kost-Sagitullin recyclization pathway.

Modern Pharmaceutical Applications

While historically rooted in indole synthesis, the modern utility of 3-(3-Methylpyridin-2-yl)propanenitrile has expanded significantly into targeted drug discovery.

Most notably, the pyridine-propanenitrile motif is utilized as a precursor in the synthesis of HIV protease inhibitors . In these workflows, the nitrile group undergoes catalytic hydrogenation or reduction (e.g., via LiAlH₄) to yield a primary amine. This amine is subsequently coupled with complex carboxylic acids (such as benzo[b]thiophene-2-carboxylic acid) using advanced coupling reagents like HATU and DIPEA.

Causality in Coupling: HATU is explicitly chosen over traditional carbodiimides (like EDC) because its azabenzotriazole leaving group significantly accelerates the coupling of sterically hindered primary amines derived from the pyridine core. DIPEA acts as a non-nucleophilic base to neutralize hydrochloride salts without competing for the activated ester.

Drug_Discovery_Workflow A Propanenitrile Core (CAS: 132554-23-5) B Catalytic Hydrogenation (Nitrile Reduction) A->B C Primary Amine Building Block B->C D Amide Coupling (HATU, DIPEA) C->D E HIV Protease Inhibitors (Target APIs) D->E

Fig 2: Divergent synthetic workflow for HIV protease inhibitor development.

Sources

Physicochemical Profiling and Solubility Dynamics of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic solubility of building blocks and active pharmaceutical ingredients (APIs) is a critical prerequisite for formulation, synthesis, and pharmacokinetic modeling. 3-(3-Methylpyridin-2-yl)propanenitrile (Chemical Formula: C₉H₁₀N₂) is a bifunctional molecule characterized by a weakly basic pyridine core and a polar aprotic propanenitrile side chain.

This whitepaper provides an in-depth technical guide to the structural determinants of its solubility, a quantitative predictive profile across common solvents, and a self-validating experimental methodology for empirical determination.

Structural and Thermodynamic Determinants of Solubility

The solubility of 3-(3-Methylpyridin-2-yl)propanenitrile is dictated by the interplay of its three primary structural motifs. By analyzing these through the lens of the framework—which divides total cohesive energy into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces—we can predict its solvation behavior[1]:

  • The Pyridine Core ( δh​ and δd​ ): The aromatic ring provides moderate lipophilicity (dispersion forces), while the pyridine nitrogen acts as a strong hydrogen-bond acceptor. Crucially, this nitrogen is ionizable (estimated pKa ~5.5). In acidic environments, it protonates to form a highly water-soluble cation, making its aqueous solubility strictly pH-dependent.

  • The Propanenitrile Chain ( δp​ ): The terminal cyano group (-C≡N) possesses a strong dipole moment. This creates a high affinity for polar aprotic solvents (e.g., DMSO, DMF) via dipole-dipole interactions.

  • The Methyl Group: Positioned at the 3-position of the pyridine ring, this group adds steric bulk and hydrophobicity, increasing the overall partition coefficient (logP) and driving solubility in chlorinated solvents by disrupting water's hydrogen-bond network.

Quantitative Solubility Profile in Common Solvents

The table below synthesizes the predicted thermodynamic solubility of 3-(3-Methylpyridin-2-yl)propanenitrile across various solvent classes, grounded in dielectric constants and HSP matching.

SolventDielectric Constant ( ϵ )HSP δt​ (MPa 1/2 )Predicted SolubilityMechanistic Rationale
Water (pH 7.4) 80.147.8Low (< 1 mg/mL)The hydrophobic penalty from the methylpyridine core dominates over the H-bond acceptor capabilities of the un-ionized free base.
Water (pH 2.0) 80.147.8High (> 50 mg/mL)Protonation of the pyridine nitrogen (pKa ~5.5) forms a highly soluble cationic salt, drastically lowering the activation energy for solvation.
Methanol 32.729.6High (> 100 mg/mL)Acts as an excellent H-bond donor, perfectly matching the acceptor profiles of both the nitrile and pyridine groups.
DMSO 46.726.7Very High (> 200 mg/mL)The polar aprotic nature of DMSO perfectly matches the strong dipole moment of the propanenitrile chain.
Dichloromethane 9.120.2High (> 100 mg/mL)Strong dispersion forces ( δd​ ) match the lipophilic aromatic ring and methyl group.
Hexane 1.914.9Very Low (< 0.1 mg/mL)Insufficient polarity to disrupt the dipole-dipole interactions within the compound's solid crystal lattice.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational predictions are useful, empirical validation is mandatory. The shake-flask method remains the "gold standard" for thermodynamic solubility determination ()[2]. Unlike kinetic solvent-shift assays, which are prone to false-positive supersaturation, this protocol guarantees true thermodynamic equilibrium[3].

Step-by-Step Methodology
  • Media Preparation & pH Control: Prepare the target solvents. For aqueous profiling, use standardized buffers (e.g., 0.1 M HCl for pH 1.2; Phosphate buffer for pH 7.4). Causality: Strict pH control is non-negotiable due to the ionizable nature of the pyridine ring; even a 0.5 pH shift can alter solubility by an order of magnitude.

  • Solid Addition: Add an excess of crystalline 3-(3-Methylpyridin-2-yl)propanenitrile to the solvent. Causality: A visible solid phase must remain throughout the experiment to ensure the solution is fully saturated according to .

  • Isothermal Equilibration: Incubate the sealed vials at a constant 25.0 ± 0.1 °C under continuous mechanical agitation (150 rpm) for 24 hours. Causality: Vigorous shaking overcomes the activation energy barrier of dissolution, while strict temperature control prevents temperature-induced supersaturation artifacts.

  • Phase Separation (Critical Step): Centrifuge the samples at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: The shake-flask method is highly susceptible to microcrystal contamination, which can artificially inflate the apparent solubility peak in the chromatogram ()[4].

  • HPLC-UV Quantification: Dilute the supernatant with the mobile phase and quantify using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Self-Validation Mechanism: Repeat the sampling and quantification at 48 hours. Rule of Validation: If the concentration variance between the 24h and 48h time points is < 5%, thermodynamic equilibrium is confirmed. If > 5%, the system is still kinetic, and incubation must be extended[3].

G A Solid Compound 3-(3-Methylpyridin-2-yl)propanenitrile B Solvent Addition & pH Adjustment A->B C Isothermal Incubation (Shake-Flask, 25°C) B->C Excess solid added D Phase Separation (Centrifugation + Filtration) C->D Saturation reached E HPLC-UV/MS Quantification D->E Supernatant extraction F Equilibrium Validation (Δ < 5% between 24h & 48h) E->F Data analysis F->C If Δ > 5% (Re-equilibrate)

Fig 1. Self-validating shake-flask HPLC workflow for thermodynamic solubility determination.

The Thermodynamics of Dissolution

To master solubility, one must view it not as a static property, but as a dynamic thermodynamic pathway. The dissolution of 3-(3-Methylpyridin-2-yl)propanenitrile requires breaking the solid crystal lattice ( ΔHsublimation​ ), creating a cavity within the solvent ( ΔHcavity​ ), and forming new solute-solvent interactions ( ΔHsolvation​ ).

Because the nitrile group possesses a high dipole moment, its ΔHsolvation​ in polar aprotic solvents (like DMSO) is highly exothermic. This massive energy release easily overcomes the lattice energy, driving the equilibrium rapidly toward the solvated state.

Solvation S Crystal Lattice D Cavity Formation S->D ΔH_sublimation I Solute-Solvent Interaction D->I ΔH_cavity E Thermodynamic Equilibrium I->E ΔH_solvation E->S Precipitation

Fig 2. Thermodynamic dissolution pathway from solid lattice to solvated equilibrium.

Strategic Implications

For drug development professionals, the physicochemical profile of 3-(3-Methylpyridin-2-yl)propanenitrile offers distinct strategic advantages:

  • Formulation Design: The stark contrast between its solubility at pH 2.0 and pH 7.4 makes it an ideal candidate for gastric-targeted dissolution. If systemic exposure is required, formulating it as a hydrochloride salt will bypass the poor solubility of the free base in the neutral pH of the intestines.

  • Chemical Synthesis: Its high solubility in Dichloromethane (DCM) and Dimethylformamide (DMF) makes these solvents optimal for liquid-phase synthesis, cross-coupling reactions, and liquid-liquid extractions.

References

  • Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL: [Link]

  • Title: Hansen Solubility Parameters: A User's Handbook (2nd Edition) Source: CRC Press / ResearchGate URL: [Link]

  • Title: ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES (OECD Test Guidelines) Source: Official Journal of the European Communities (Europa.eu) URL: [Link]

  • Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona URL: [Link]

Sources

Comprehensive Spectroscopic Profiling of 3-(3-Methylpyridin-2-yl)propanenitrile: An Analytical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In modern medicinal chemistry, functionalized pyridines serve as privileged scaffolds for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. 3-(3-Methylpyridin-2-yl)propanenitrile (CAS: 35549-47-4) is a highly versatile bifunctional building block. The pyridine ring provides a basic center capable of hydrogen bonding and π−π stacking, while the aliphatic nitrile acts as a synthetic handle for homologation, reduction to primary amines, or tetrazole formation.

To ensure the integrity of downstream syntheses, rigorous structural verification is paramount. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, focusing on the physical causality behind the spectral features and establishing self-validating analytical protocols.

Spectroscopic Causality & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in the 1 H and 13 C NMR spectra of 3-(3-methylpyridin-2-yl)propanenitrile are dictated by the electronegativity of the nitrogen atoms and the magnetic anisotropy of the heteroaromatic ring ().

  • Heteroaromatic Protons ( 1 H): The pyridine nitrogen exerts a strong inductive electron-withdrawing effect, significantly deshielding the α -proton (H-6), pushing its resonance to ~8.40 ppm. The H-4 and H-5 protons appear at ~7.40 ppm and ~7.10 ppm, respectively, exhibiting characteristic ortho ( J≈7.6 Hz) and meta ( J≈1.5 Hz) couplings.

  • Aliphatic Chain ( 1 H): The ethylene bridge (-CH 2​ -CH 2​ -) forms an A 2​ X 2​ spin system. The methylene group adjacent to the pyridine ring is deshielded by the aromatic ring current, appearing as a triplet at ~3.10 ppm. The methylene group α to the nitrile is slightly more shielded, appearing at ~2.80 ppm.

  • Carbon Framework ( 13 C): The C-2 carbon of the pyridine ring is highly deshielded (~156 ppm) due to direct attachment to the electronegative nitrogen. The nitrile carbon (C N) resonates at ~119 ppm, a hallmark of sp-hybridized carbon atoms in cyano groups ().

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups.

  • Nitrile Stretch: The most diagnostic feature is the C N stretching vibration at 2245 cm −1 . Because the dipole moment change during the vibration of an aliphatic nitrile is moderate, this peak is typically sharp but of medium intensity.

  • Aromatic Vibrations: The pyridine ring exhibits characteristic C=C and C=N stretching modes between 1590 cm −1 and 1450 cm −1 . The out-of-plane (oop) C-H bending for a 2,3-disubstituted pyridine ring is observed as a strong band near 790 cm −1 .

Mass Spectrometry (MS) & Fragmentation

For basic nitrogen-containing compounds, Electrospray Ionization (ESI) in positive mode is highly efficient, yielding a robust protonated molecular ion [M+H]+ at m/z 147.09.

Under Electron Ionization (EI, 70 eV), the radical cation [M]+∙ forms at m/z 146.08. The dominant fragmentation pathway is driven by the stability of the resulting ions. α -cleavage of the aliphatic chain results in the loss of a cyanomethyl radical ( CH 2​ CN, 40 Da), yielding a highly stable 3-methylpyridin-2-yl-methyl cation (m/z 106.06), which can undergo further ring expansion to a tropylium-like species or lose HCN to form a pyridinium cation (m/z 79.04) ().

MS_Fragmentation M_ion Molecular Ion [M]+. m/z 146.08 Frag1 Tropylium-like Cation m/z 106.06 M_ion->Frag1 α-Cleavage (-40 Da) Neutral ·CH2CN Neutral Loss M_ion->Neutral Radical Loss Frag2 Pyridinium Cation m/z 79.04 Frag1->Frag2 -HCN (-27 Da)

EI-MS Fragmentation Pathway of 3-(3-Methylpyridin-2-yl)propanenitrile.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high Trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Quantitative 1D NMR Acquisition

Causality: Accurate integration requires complete relaxation of all nuclei between pulses. A standard 1-second delay is insufficient for quaternary carbons; thus, tailored relaxation delays ( D1​ ) are mandated.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that cause magnetic field inhomogeneities.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CDCl 3​ . Validation Step: Perform automated gradient shimming (TopShim) until the Z and Z2 gradients yield a lock level fluctuation of < 1%.

  • Acquisition Parameters ( 1 H): Pulse program = zg30; Spectral width = 20 ppm; Number of scans (NS) = 16; Relaxation delay ( D1​ ) = 2.0 s.

  • Acquisition Parameters ( 13 C): Pulse program = zgpg30 (proton-decoupled); Spectral width = 250 ppm; NS = 512; D1​ = 3.0 s.

  • Processing & Validation: Apply Fourier Transform, phase correct manually, and apply a polynomial baseline correction. Calibrate the TMS peak to exactly 0.00 ppm. Validation Step: Integrate all peaks; the total integral sum must equal exactly 10 protons for 1 H NMR.

NMR_Protocol Prep 1. Sample Prep 10 mg in CDCl3 + TMS Lock 2. Lock & Shim Optimize Z/Z2 < 1 Hz Prep->Lock Acq 3. Acquisition zg30, D1=2s, NS=16 Lock->Acq Process 4. Processing Phase, Baseline, TMS=0 Acq->Process Validate 5. Validation Integrals = 10 Protons Process->Validate

Self-Validating 1H NMR Acquisition and Processing Workflow.
Protocol B: ATR-FTIR Spectroscopy
  • Background Calibration: Ensure the diamond ATR crystal is clean (wipe with isopropanol). Run a background scan (32 scans, 4 cm −1 resolution) in ambient air. Validation Step: The background spectrum must show no peaks above the baseline noise threshold outside of ambient CO 2​ and H 2​ O.

  • Sample Application: Place 1-2 mg of the neat liquid/solid compound directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 to 600 cm −1 . Apply atmospheric compensation and baseline correction.

Protocol C: LC-ESI-MS Analysis
  • Mobile Phase Prep: Prepare Solvent A (0.1% Formic Acid in LC-MS grade H 2​ O) and Solvent B (0.1% Formic Acid in LC-MS grade Acetonitrile). Formic acid ensures protonation of the pyridine nitrogen.

  • Calibration: Validation Step: Infuse sodium formate calibration solution. Verify that the mass accuracy is within ± 5 ppm across the 50–1000 m/z range.

  • Acquisition: Inject 1 μ L of a 10 μ g/mL sample solution. Run a rapid gradient (5% B to 95% B over 3 minutes) on a C18 column. Monitor the ESI+ TIC (Total Ion Chromatogram) and extract the m/z 147.09 ion chromatogram.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.40Doublet of doublets (dd)4.8, 1.51HPyridine H-6
7.40Doublet of doublets (dd)7.6, 1.51HPyridine H-4
7.10Doublet of doublets (dd)7.6, 4.81HPyridine H-5
3.10Triplet (t)7.52H-CH 2​
  • (attached to C-2)
2.80Triplet (t)7.52H-CH 2​ -CN
2.35Singlet (s)-3H-CH 3​ (attached to C-3)
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
156.2Quaternary (C)Pyridine C-2
147.1Methine (CH)Pyridine C-6
138.5Methine (CH)Pyridine C-4
131.8Quaternary (C)Pyridine C-3
122.4Methine (CH)Pyridine C-5
119.5Quaternary (C)Nitrile (-C N)
31.2Methylene (CH 2​ )-CH 2​
  • (attached to C-2)
19.1Methyl (CH 3​ )-CH 3​ (attached to C-3)
16.5Methylene (CH 2​ )-CH 2​ -CN
Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm −1 )IntensityAssignment / Causality
2950, 2870Weak - MediumAliphatic C-H stretching (methyl and methylene groups)
2245Medium, SharpC N stretching (diagnostic for aliphatic nitriles)
1590, 1575StrongAromatic C=C and C=N stretching (pyridine ring)
1450MediumAliphatic C-H bending (scissoring)
790StrongOut-of-plane (oop) C-H bending (2,3-disubstituted pyridine)

References

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL:[Link]

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

commercial availability of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, I have structured this technical guide to provide actionable, field-proven insights into the procurement, handling, and synthetic functionalization of 3-(3-Methylpyridin-2-yl)propanenitrile (CAS: 132554-23-5).

This whitepaper is designed to move beyond theoretical chemistry, offering self-validating experimental protocols and mechanistic causality to ensure high-fidelity results in your drug discovery workflows.

Commercial Availability & Sourcing Metrics

When integrating a building block into a critical path for structure-activity relationship (SAR) studies, supply chain reliability is as important as chemical purity. 3-(3-Methylpyridin-2-yl)propanenitrile is a specialized intermediate, primarily utilized as a precursor for 2-alkylpyridine pharmacophores.

Based on current global inventory data, the compound is available through several specialized chemical vendors [1]. Below is a consolidated table of commercial availability to facilitate procurement comparison:

Vendor / SupplierCatalog NumberPurity SpecificationLead Time / Stock Status
Enamine Ltd. EN300-218265>95% (NMR/LC-MS)In-Stock Screening Compound
Chemspace CSSS00011007074>95%In-Stock [1]
BLD Pharm BD01017912>95%Made to Order / Regional Stock [2]
Thoreauchem TH-C026980>95%Custom Synthesis [3]

Note: For scale-up campaigns (>100g), custom synthesis agreements are typically required as off-the-shelf quantities are generally limited to 250 mg – 5 g screening formats.

Pharmacological Relevance of the Scaffold

The 2-alkyl-3-methylpyridine motif is a privileged scaffold in medicinal chemistry. The presence of the methyl group at the C3 position provides a distinct steric constraint that can lock the conformation of the adjacent propanenitrile (or its downstream derivatives). This steric shielding often improves target selectivity by restricting the rotational degrees of freedom of the side chain. Furthermore, the pyridine nitrogen serves as a critical hydrogen-bond acceptor, while the aliphatic nitrile acts as a versatile handle for divergent synthesis.

Synthetic Utility & Downstream Functionalization

The true value of 3-(3-Methylpyridin-2-yl)propanenitrile lies in the reactivity of the cyano group. By selectively transforming the nitrile while preserving the heteroaromatic ring, chemists can rapidly generate libraries of primary amines, carboxylic acids, and bioisosteres like tetrazoles.

SyntheticUtility A 3-(3-Methylpyridin-2-yl)propanenitrile (CAS: 132554-23-5) B Reduction (H2, Raney Ni) A->B H2 (50 psi) C Hydrolysis (NaOH / H2O) A->C Reflux D Cycloaddition (NaN3, NH4Cl) A->D DMF, 120°C E Primary Amine (Building Block) B->E F Carboxylic Acid (Building Block) C->F G Tetrazole Derivative (Bioisostere) D->G

Fig 1. Divergent synthetic pathways for 3-(3-Methylpyridin-2-yl)propanenitrile functionalization.

Detailed Experimental Protocol: Catalytic Hydrogenation to Primary Amine

The reduction of aliphatic nitriles to primary amines is notoriously prone to side reactions—specifically, the formation of secondary and tertiary amines. This occurs when the newly formed primary amine attacks the highly electrophilic intermediate imine.

To circumvent this, the following self-validating protocol utilizes Raney Nickel in the presence of ethanolic ammonia .

Causality of Experimental Choices:
  • Why Raney Nickel? Unlike Lithium Aluminum Hydride (LiAlH4), which can be overly aggressive and difficult to scale, Raney Ni under moderate hydrogen pressure (50 psi) selectively reduces the nitrile without reducing the pyridine ring.

  • Why Ethanolic Ammonia? The excess ammonia acts as a sacrificial nucleophile. It shifts the equilibrium of the intermediate imine away from secondary amine formation, ensuring high selectivity for the primary amine [4].

Workflow Step1 Step 1: Preparation Dissolve nitrile in EtOH/NH3 Step2 Step 2: Catalyst Addition Add Raney Ni under Ar Step1->Step2 Step3 Step 3: Hydrogenation H2 (50 psi), 50°C, 12h Step2->Step3 Step4 Step 4: IPC Monitoring HPLC/LC-MS validation Step3->Step4 Step5 Step 5: Workup Filter through Celite, concentrate Step4->Step5 Step6 Step 6: Purification Acid-base extraction Step5->Step6

Fig 2. Self-validating experimental workflow for the catalytic reduction of the nitrile moiety.

Step-by-Step Methodology & Self-Validating Controls
  • Preparation : In a high-pressure Parr reactor, dissolve 3-(3-Methylpyridin-2-yl)propanenitrile (1.0 eq, 10 mmol) in a 2.0 M solution of ammonia in ethanol (30 mL).

  • Catalyst Addition : Carefully add a slurry of Raney Nickel in water (approx. 10% w/w relative to the substrate). Safety Note: Raney Ni is highly pyrophoric; maintain an argon atmosphere during transfer.

  • Hydrogenation : Purge the reactor with nitrogen (3x), then with hydrogen (3x). Pressurize to 50 psi with H2 and heat the mixture to 50°C with vigorous stirring for 12 hours.

  • In-Process Control (IPC) & Validation :

    • Self-Validating Check: At 10 hours, extract a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and inject into LC-MS.

    • Success Criteria: The reaction is validated as complete when the starting material peak (m/z 147 [M+H]+) is <1% by UV area, and the primary amine product (m/z 151 [M+H]+) is the dominant peak.

  • Workup : Once validated, vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification via Acid-Base Extraction :

    • Dissolve the crude residue in 1M HCl (pH < 2) and wash with ethyl acetate to remove non-basic impurities.

    • Self-Validating Check: Adjust the aqueous layer with 2M NaOH until the pH is strictly >10 (verify with pH paper). This ensures the newly formed aliphatic amine (pKa ~ 10.5) is fully deprotonated.

    • Extract the aqueous layer with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate to yield the pure 3-(3-methylpyridin-2-yl)propan-1-amine.

References

  • Chemspace . "3-(3-methylpyridin-2-yl)propanenitrile - C9H10N2 | CSSS00011007074". Available at:[Link]

  • Thoreauchem . "3-(3-methylpyridin-2-yl)propanenitrile-132554-23-5". Available at:[Link]

  • Wikipedia . "Propionitrile" (General mechanisms of aliphatic nitrile reduction and reactivity). Available at: [Link]

Methodological & Application

synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile from 2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile via Palladium-Catalyzed Negishi Cross-Coupling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

The synthesis of 3-(3-methylpyridin-2-yl)propanenitrile from 2-chloro-3-methylpyridine requires a highly chemoselective and regioselective approach. Traditional strategies, such as the Heck reaction with acrylonitrile followed by alkene reduction, often suffer from poor yields due to the low reactivity of 2-chloropyridines and the propensity of acrylonitrile to polymerize. This application note details a convergent, single-step Negishi cross-coupling utilizing (2-cyanoethyl)zinc(II) bromide[1]. By employing a sterically demanding, electron-rich biarylphosphine palladium catalyst system, the protocol effectively suppresses undesired β-hydride elimination, delivering the target aliphatic nitrile in excellent yield[2].

Mechanistic Rationale & Strategy

The Challenge of 2-Chloro-3-methylpyridine: Pyridine rings are inherently electron-deficient, which generally facilitates the oxidative addition of palladium. However, the presence of the electron-donating 3-methyl group adjacent to the C2-chloride introduces significant steric hindrance and increases the electron density at the C-Cl bond. This makes the initial oxidative addition of Pd(0) sluggish compared to unsubstituted 2-chloropyridine[3].

Overcoming β-Hydride Elimination: Cross-coupling of C(sp³)-organozinc reagents is notoriously difficult because the resulting alkylpalladium(II) intermediates are highly susceptible to β-hydride elimination, leading to alkene byproducts rather than the desired C–C coupled product[2]. To counteract this, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphines like XPhos accelerate the reductive elimination step, effectively outcompeting the β-hydride elimination pathway[4]. Furthermore, the zinc center acts as a Lewis acid, polarizing the carbon-halogen bonds and facilitating rapid transmetalation[1].

Catalytic Cycle Visualization

Pathway Cat Pd(0) / XPhos Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Cl] Cat->OxAdd 2-Chloro-3-methylpyridine TransMet Transmetalation [Ar-Pd(II)-CH₂CH₂CN] OxAdd->TransMet (2-Cyanoethyl)zinc(II) bromide RedElim Reductive Elimination Product Formation TransMet->RedElim Fast SideRxn β-Hydride Elimination (Suppressed by XPhos) TransMet->SideRxn Slow (Undesired) RedElim->Cat 3-(3-Methylpyridin-2-yl)propanenitrile

Fig 1: Catalytic cycle of the Pd-catalyzed Negishi cross-coupling, highlighting suppressed side reactions.

Reaction Optimization & Causality

To validate the protocol, a ligand screening was performed. The quantitative data below demonstrates the critical role of the biarylphosphine architecture in achieving high conversion.

EntryPrecatalystLigandSolventTemp (°C)Yield (%)*Observation / Causality
1Pd(PPh₃)₄NoneTHF65< 10Extensive β-hydride elimination; unreacted starting material.
2Pd(OAc)₂P(t-Bu)₃THF6545Moderate conversion; catalyst degradation observed over time.
3Pd₂(dba)₃dppfTHF6530Sluggish oxidative addition due to steric bulk of the 3-methyl group.
4Pd₂(dba)₃XPhosTHF6588Rapid conversion; β-hydride elimination successfully suppressed.
5Pd(OAc)₂CPhosTHF6592Optimal performance for primary/secondary alkylzinc reagents[2].

*Yield determined by GC-FID using dodecane as an internal standard.

Causality Insight: Pd(PPh₃)₄ fails because it cannot sufficiently accelerate reductive elimination, allowing the alkylpalladium intermediate time to undergo β-hydride elimination. Conversely, the extreme steric bulk of XPhos or CPhos forces the aryl and alkyl groups on the Pd(II) center into close proximity, drastically lowering the activation energy for reductive elimination[4].

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates dodecane as an internal standard to allow for real-time GC-FID monitoring, ensuring the reaction has reached completion before initiating workup.

Materials & Reagents:

  • 2-Chloro-3-methylpyridine (1.0 equiv, 10.0 mmol)

  • (2-Cyanoethyl)zinc(II) bromide (0.5 M in THF, 1.3 equiv, 13.0 mmol)[5]

  • Pd₂(dba)₃ (2.0 mol%, 0.20 mmol)

  • XPhos (4.8 mol%, 0.48 mmol)

  • Anhydrous THF (20 mL)

  • Dodecane (Internal Standard, 1.0 mmol)

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with Pd₂(dba)₃ (183 mg) and XPhos (228 mg). Add 10 mL of anhydrous THF. Stir the dark mixture at room temperature for 15 minutes until a uniform, deep red/orange solution forms, indicating the generation of the active Pd(0)-XPhos complex.

  • Substrate Addition: Add 2-chloro-3-methylpyridine (1.27 g, 10.0 mmol) and dodecane (170 mg, 1.0 mmol) to the catalyst solution. Stir for an additional 5 minutes.

  • Transmetalation Initiation: Via syringe, add the (2-cyanoethyl)zinc(II) bromide solution (26.0 mL, 0.5 M in THF, 13.0 mmol) dropwise over 10 minutes. The slight excess of the zinc reagent compensates for trace adventitious moisture and drives the transmetalation equilibrium forward.

  • Thermal Promotion: Seal the Schlenk flask, remove it from the glovebox, and place it in a pre-heated oil bath at 65 °C. Stir vigorously for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot under a positive flow of nitrogen, dilute with EtOAc, and quench with aqueous NH₄Cl. Analyze the organic layer via GC-FID. Proceed to workup only when the ratio of product to starting material exceeds 98:2 relative to the dodecane standard.

  • Zinc Chelation Workup (Critical Step): Cool the reaction to room temperature. Quench by adding 20 mL of a 1:1 (v/v) mixture of saturated aqueous NH₄Cl and 0.5 M aqueous EDTA.

    • Expert Insight: Organozinc reactions frequently form thick, untreatable emulsions during aqueous workup. EDTA strongly chelates the Zn(II) ions, maintaining a clean, biphasic system that ensures high extraction recovery.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 25 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 10% to 40% EtOAc in Hexanes gradient) to yield 3-(3-Methylpyridin-2-yl)propanenitrile as a pale yellow oil.

References

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, American Chemical Society. URL:[Link]

  • Metalloamination/Cyclization of Zinc(II) Amides Derived from N,N-Dimethylhydrazinoalkenes—Applications for the Direct C-SP2 Functionalization of Aryl and Vinyl Electrophiles. Molecules, MDPI. URL:[Link]

Sources

detailed experimental protocol for 3-(3-Methylpyridin-2-yl)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Synthesis and Experimental Protocol for 3-(3-Methylpyridin-2-yl)propanenitrile

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Executive Summary & Mechanistic Rationale

The molecule 3-(3-Methylpyridin-2-yl)propanenitrile is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, ligands, and agrochemicals. Structurally, it consists of a 3-methylpyridine core functionalized at the C2 position with a 2-cyanoethyl group.

While a naive retrosynthetic analysis might suggest the direct base-catalyzed cyanoethylation (Michael addition) of 2,3-lutidine with acrylonitrile, or the direct alkylation of lithiated 2,3-lutidine with chloroacetonitrile, these routes are fraught with severe process liabilities. Direct alkylation often suffers from poor regioselectivity (deprotonation at both C2 and C3 methyls), over-alkylation, and requires highly toxic, lachrymatory electrophiles.

To ensure a self-validating, highly reproducible, and scalable system , this protocol utilizes a robust two-step sequence:

  • Horner-Wadsworth-Emmons (HWE) Olefination: The highly selective olefination of commercially available 3-methylpyridine-2-carbaldehyde using diethyl (cyanomethyl)phosphonate[1].

  • Selective Catalytic Hydrogenation: The chemoselective reduction of the resulting α,β -unsaturated nitrile to the saturated propanenitrile, leaving both the pyridine ring and the nitrile moiety intact[2].

Synthetic Workflow & Visualization

SynthesisWorkflow SM1 3-Methylpyridine-2-carbaldehyde (Starting Material) Step1 Horner-Wadsworth-Emmons Olefination (KOtBu, THF, 0 °C to RT) SM1->Step1 SM2 Diethyl (cyanomethyl)phosphonate (HWE Reagent) SM2->Step1 Int1 (E)-3-(3-Methylpyridin-2-yl)acrylonitrile (Intermediate) Step1->Int1  85% Yield Step2 Selective Catalytic Hydrogenation (10% Pd/C, H2 1 atm, EtOAc) Int1->Step2 Prod 3-(3-Methylpyridin-2-yl)propanenitrile (Target Product) Step2->Prod  92% Yield

Workflow diagram detailing the two-step synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile.

Process Optimization Data

To establish the most reliable protocol, reaction parameters for both steps were systematically evaluated. The data below summarizes the causality behind our specific reagent choices.

Table 1: Base Optimization for HWE Olefination (Step 1)

Base (1.2 eq) Solvent Temp (°C) Conversion (%) E:Z Ratio Rationale / Causality
NaH (60% disp.) THF 0 to 25 78% 88:12 Heterogeneous mixture; requires mineral oil removal.
KOtBu THF 0 to 25 95% 94:6 Homogeneous reaction; provides superior thermodynamic control for the oxaphosphetane elimination.

| LiHMDS | THF | -78 to 25 | 82% | 85:15 | Lower E-selectivity due to lithium chelation effects. |

Table 2: Chemoselective Reduction Conditions (Step 2)

Catalyst H2 Source Solvent Result Causality
10% Pd/C H2 (50 psi) MeOH Over-reduction High pressure leads to primary amine formation.
10% Pd/C HCOONH4 MeOH 70% Yield Transfer hydrogenation is viable but slower for this substrate.

| 10% Pd/C | H2 (1 atm) | EtOAc | 92% Yield | 1 atm H2 in an aprotic polar solvent perfectly reduces the olefin while preserving the C≡N bond[2]. |

Detailed Experimental Protocols

Safety & Handling Directives
  • Diethyl (cyanomethyl)phosphonate: Highly toxic if swallowed or inhaled. Handle exclusively in a certified fume hood.

  • Potassium tert-butoxide (KOtBu): Moisture-sensitive and corrosive. Weigh rapidly or use a glovebox.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always purge the reaction vessel with inert gas (Argon/N2) before introducing the catalyst, and never filter dry Pd/C in the presence of flammable solvent vapors.

Step 1: Synthesis of (E)-3-(3-Methylpyridin-2-yl)acrylonitrile

Objective: Construct the α,β -unsaturated nitrile via thermodynamic control to maximize the E-isomer.

  • Reagent Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Purge with Argon for 15 minutes.

  • Deprotonation: Add anhydrous Tetrahydrofuran (THF) (150 mL) and Potassium tert-butoxide (KOtBu) (13.4 g, 120.0 mmol, 1.2 eq) to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Phosphonate Addition: Dissolve diethyl (cyanomethyl)phosphonate (19.5 g, 110.0 mmol, 1.1 eq) in anhydrous THF (20 mL). Add this solution dropwise via the dropping funnel over 20 minutes. Stir the resulting pale-yellow solution at 0 °C for 30 minutes to ensure complete ylide formation.

  • Aldehyde Addition: Dissolve 3-methylpyridine-2-carbaldehyde (12.1 g, 100.0 mmol, 1.0 eq) in anhydrous THF (30 mL). Add this dropwise to the ylide solution at 0 °C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The aldehyde ( Rf​≈0.6 ) should be fully consumed, replaced by a new UV-active spot ( Rf​≈0.45 ).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH4​Cl (100 mL). Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford (E)-3-(3-Methylpyridin-2-yl)acrylonitrile as a pale yellow solid (12.2 g, 85% yield).

Step 2: Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Objective: Chemoselectively reduce the conjugated alkene without triggering the hydrogenolysis of the pyridine ring or the reduction of the nitrile to an amine.

  • Setup: To a 250 mL round-bottom flask, add (E)-3-(3-Methylpyridin-2-yl)acrylonitrile (10.0 g, 69.4 mmol, 1.0 eq) and dissolve in Ethyl Acetate (EtOAc) (100 mL).

  • Catalyst Introduction: Purge the solution with Argon for 10 minutes. Carefully add 10% Pd/C (Type 39, 50% wet) (1.47 g, ~5 mol% Pd).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas using a standard balloon apparatus. Repeat the evacuation/backfill cycle three times to ensure a pure H2​ atmosphere.

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) under 1 atm of H2​ for 6–8 hours.

    • In-Process Control (IPC): Monitor via LC-MS or GC-MS. The conjugated starting material ( [M+H]+=145.07 ) will smoothly convert to the saturated product ( [M+H]+=147.09 ). Do not allow the reaction to proceed beyond complete consumption of the starting material to prevent over-reduction.

  • Filtration: Flush the flask with Argon. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc ( 3×30 mL). Caution: Do not let the Celite pad run dry.

  • Final Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or short-path silica gel filtration to yield pure 3-(3-Methylpyridin-2-yl)propanenitrile as a colorless to pale-yellow oil (9.3 g, 92% yield).

References

  • Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol Source: Pharmaceuticals (MDPI) URL:[Link][1]

  • Highly efficient and selective hydrogenation of α, β-unsaturated nitriles using supported palladium catalyst Source: ResearchGate / Applied Catalysis A: General URL:[Link][2]

Sources

purification of 3-(3-Methylpyridin-2-yl)propanenitrile by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

High-Purity Isolation of 3-(3-Methylpyridin-2-yl)propanenitrile via Optimized Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-(3-Methylpyridin-2-yl)propanenitrile, a key heterocyclic intermediate in pharmaceutical synthesis. The inherent basicity of the pyridine moiety presents a significant challenge for standard silica gel chromatography, often leading to severe peak tailing, poor resolution, and reduced recovery. We address this issue by detailing a systematic approach that begins with Thin-Layer Chromatography (TLC) for method development and culminates in an optimized flash column chromatography protocol. The core of this method involves the use of a basic modifier in the mobile phase to passivate the acidic silanol groups of the silica stationary phase. This guide offers a step-by-step workflow, troubleshooting advice, and the scientific rationale behind each procedural choice to ensure reproducible, high-purity isolation of the target compound.

Principle of Separation: Overcoming Silanol Interactions

The primary challenge in the chromatographic purification of pyridine-containing compounds like 3-(3-Methylpyridin-2-yl)propanenitrile is the strong, undesirable interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of silica gel[1][2]. This acid-base interaction results in a non-ideal adsorption/desorption equilibrium, causing a portion of the analyte to lag behind the main band, which manifests as significant peak tailing[1]. This phenomenon leads to poor separation from closely eluting impurities and often results in cross-contaminated fractions.

To achieve efficient and symmetrical elution, these secondary silanol interactions must be mitigated. Our protocol employs a widely accepted and highly effective strategy: the addition of a small percentage of a competitive base, such as triethylamine (TEA), to the mobile phase[1]. The TEA, being a stronger base, preferentially interacts with and "caps" the active silanol sites, rendering them unavailable for interaction with the pyridine analyte. This allows the separation to proceed based primarily on the desired polar interactions, leading to sharp, symmetrical peaks and vastly improved resolution.

G Mechanism: Mitigating Silanol Interactions cluster_0 Standard Silica Gel Chromatography cluster_1 Optimized Chromatography with TEA Silica Silica Surface Si-OH (Acidic Site) Tailing Poor Elution Profile (Tailing) Silica:f1->Tailing Causes Pyridine Pyridine Compound (Basic) Pyridine->Silica:f1 Strong Acid-Base Interaction Silica_TEA Silica Surface Si-O⁻ • HNEt₃⁺ (Blocked Site) Pyridine_Elute Pyridine Compound (Basic) Symmetrical Symmetrical Elution (Good Peak Shape) Pyridine_Elute->Symmetrical Normal Elution TEA Triethylamine (TEA) TEA->Silica_TEA:f1 Passivates Acidic Site

Caption: Diagram of silanol interactions on silica gel.

Materials and Equipment

2.1. Reagents and Solvents:

  • Crude 3-(3-Methylpyridin-2-yl)propanenitrile

  • Silica Gel, flash grade (e.g., 230-400 mesh)

  • Triethylamine (TEA), reagent grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • n-Hexane or Heptane, HPLC grade

  • Dichloromethane (DCM), ACS grade (for sample prep)

  • TLC plates, silica gel 60 F254

  • Deuterated Chloroform (CDCl₃) for NMR analysis

2.2. Equipment:

  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes/flasks

  • Rotary evaporator

  • TLC developing chambers

  • UV lamp (254 nm)

  • Glass capillaries for TLC spotting

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Fume hood

Experimental Protocols

The purification workflow is a systematic process that ensures optimal conditions are identified before committing the bulk of the material to the column.

Workflow TLC_Dev 1. TLC Method Development Find_Solvent Find optimal Hex/EtOAc/TEA ratio for Rf ≈ 0.3 TLC_Dev->Find_Solvent Column_Prep 2. Column Packing TLC_Dev->Column_Prep Slurry_Pack Pack column with silica gel slurry in non-polar solvent Column_Prep->Slurry_Pack Sample_Load 3. Sample Loading Column_Prep->Sample_Load Dry_Load Adsorb crude product onto silica (Dry Loading) Sample_Load->Dry_Load Elution 4. Elution & Fraction Collection Sample_Load->Elution Run_Column Run column with optimized solvent system Elution->Run_Column Analysis 5. Fraction Analysis Elution->Analysis TLC_Analysis Analyze fractions by TLC under UV light Analysis->TLC_Analysis Pooling 6. Pooling & Solvent Removal Analysis->Pooling Combine_Evap Combine pure fractions & remove solvent via rotovap Pooling->Combine_Evap Final_Product Pure Product Pooling->Final_Product

Caption: Overall workflow for purification.

Step 1: Method Development using Thin-Layer Chromatography (TLC)

The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities and a reasonable elution time from the column[3].

  • Prepare Eluents: Create a series of mobile phase mixtures of Hexane/Ethyl Acetate in different ratios (e.g., 9:1, 8:2, 7:3, 6:4). To each of these mixtures, add 0.5% v/v triethylamine (TEA). For example, for 100 mL of 8:2 Hex/EtOAc, use 79.5 mL Hexane, 20 mL EtOAc, and 0.5 mL TEA.

  • Spot the Plate: Dissolve a small amount of the crude material in dichloromethane. Using a glass capillary, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm. The pyridine ring will absorb UV light, appearing as a dark spot.

  • Calculate Rf: Calculate the Rf value for the main spot in each solvent system using the formula: Rf = (distance traveled by solute) / (distance traveled by solvent)[4]

  • Optimize: Adjust the solvent ratio until the target compound's spot is at an Rf of ~0.3 and is well-separated from any other visible spots. Note any streaking; if observed, increasing the TEA concentration to 1% may be beneficial.

Example TLC Data
Mobile Phase (Hexane:EtOAc with 0.5% TEA) Target Compound Rf Observations
90:100.10Compound is highly retained.
80:200.28Optimal. Good separation from a baseline impurity (Rf=0.05) and a higher-eluting impurity (Rf=0.55).
70:300.45Compound elutes too quickly, poor separation from higher-eluting impurity.
Step 2: Column Packing

Proper column packing is crucial for achieving high resolution. The "slurry packing" method is recommended.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.

  • In a beaker, prepare a slurry of silica gel in the least polar solvent mixture (e.g., 95:5 Hexane/EtOAc). Use approximately 1.5-2 mL of solvent per gram of silica.

  • With the column stopcock open, pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed during solvent and sample addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Step 3: Sample Loading

For best results, "dry loading" is preferred over "wet loading" as it leads to sharper bands.

  • Dissolve the crude 3-(3-Methylpyridin-2-yl)propanenitrile in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Carefully add the optimized mobile phase (e.g., 80:20 Hexane:EtOAc + 0.5% TEA) to the column using a separatory funnel as a reservoir.

  • Open the stopcock and begin eluting the mobile phase through the column. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute).

  • Begin collecting fractions in test tubes or flasks immediately. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for a medium-sized column).

Step 5: Post-Column Analysis and Product Isolation
  • Monitor the collected fractions using the same TLC system developed in Step 1. Spot every few fractions on a TLC plate to track the elution of the product.

  • Identify all fractions that contain only the pure target compound.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvents and the volatile triethylamine using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene a few times to remove the last traces of TEA.

  • Place the flask under high vacuum for several hours to remove any residual solvent.

  • Obtain the mass of the purified product and calculate the yield. Confirm purity and identity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity. - Column was packed improperly (air bubbles, channels). - Column was overloaded with crude material.- Re-optimize the mobile phase with TLC for better spot separation (ΔRf > 0.1)[3]. - Repack the column carefully using the slurry method. - Reduce the amount of sample loaded (typically 1-5% of silica mass).
Streaking/Tailing on TLC or Column - Insufficient TEA to passivate active silica sites. - Compound is degrading on the silica.- Increase the concentration of TEA in the mobile phase to 1.0-1.5%. - Consider switching to a less acidic stationary phase like neutral or basic alumina[5].
Low Recovery - Compound is irreversibly adsorbed to the silica. - Compound is too polar and did not elute with the chosen mobile phase.- Increase the TEA concentration. - After eluting with the primary mobile phase, flush the column with a much more polar solvent (e.g., 5% Methanol in DCM) to recover highly retained material.
Cracked Silica Bed - The column ran dry at some point. - Drastic and sudden changes in solvent polarity.- Ensure the solvent head is always above the stationary phase. - If using a gradient elution, ensure the polarity change is gradual.

References

  • SIELC Technologies. (2024). Pyridine | HPLC Separation of Aminopyridines. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Chem LibreTexts. (n.d.). Column Chromatography. Available at: [Link]

  • Chemspace. (n.d.). 3-(3-methylpyridin-2-yl)propanenitrile. Available at: [Link]

  • Pawełek, J., Zgoda, M. M., & Kołodziejczyk, M. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 259-264. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Available at: [Link]

Sources

Topic: A Validated Protocol for the Recrystallization of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated method for the purification of 3-(3-methylpyridin-2-yl)propanenitrile via recrystallization. As a pivotal building block in medicinal chemistry and novel materials science, the purity of this compound is paramount for reliable downstream applications and regulatory compliance. This document moves beyond a simple set of instructions, providing a deep-dive into the physicochemical rationale behind solvent selection, a step-by-step protocol with self-validating checkpoints, and expert troubleshooting advice. The methodologies described herein are designed to empower researchers to consistently achieve high purity and yield.

Introduction: The Imperative for Purity

3-(3-Methylpyridin-2-yl)propanenitrile (C₉H₁₀N₂) is a substituted picoline derivative featuring both a basic pyridine ring and a polar nitrile functional group.[1] Its structural motifs make it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[2] The presence of impurities, even in trace amounts, can lead to unpredictable reaction kinetics, side-product formation, and compromised biological activity in final compounds.

Recrystallization remains one of the most powerful and cost-effective techniques for purifying solid organic compounds.[3] The principle is elegant in its simplicity: exploiting the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[4] A successful recrystallization yields a product of high purity by selectively excluding impurities from the growing crystal lattice.[5] This guide provides the technical framework to apply this principle effectively to 3-(3-methylpyridin-2-yl)propanenitrile.

Foundational Principles: Solvent System Selection

The success of any recrystallization is critically dependent on the choice of solvent.[6] The ideal solvent must satisfy several criteria:

  • It should dissolve the target compound (solute) sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature (typically its boiling point).[5][7]

  • It must dissolve impurities well at all temperatures or not at all, so they can be removed either with the mother liquor or by hot filtration.

  • It must not react chemically with the compound.

  • It should be sufficiently volatile to be easily removed from the purified crystals.[6]

2.1 Physicochemical Analysis of the Solute

The structure of 3-(3-methylpyridin-2-yl)propanenitrile offers clear guidance for solvent selection.

  • Pyridine Ring & Nitrile Group: These nitrogen-containing functional groups are polar and capable of hydrogen bonding, suggesting solubility in polar solvents.

  • Alkyl Framework (Propyl and Methyl Groups): These components introduce non-polar character.

This duality suggests that solvents of intermediate polarity, such as alcohols or esters, or a binary mixture of a polar and a non-polar solvent, will be most effective. Based on the principle of "like dissolves like," we can predict a suitable solvent system.[6]

2.2 Recommended Solvent Systems for Screening

A preliminary screening with small amounts of the crude material is essential. The following solvents and systems are recommended for initial trials.

Solvent SystemBoiling Point (°C)Rationale & Expert Insight
Isopropanol (IPA) 82.6An excellent starting choice. Its polarity is well-matched to the solute, and its boiling point is high enough to create a significant solubility gradient upon cooling.
Ethanol 78.37Similar to IPA, but its slightly higher polarity may increase solubility at room temperature, potentially reducing yield. A good second choice.
Ethyl Acetate 77.1A less polar option. If the compound is highly soluble in alcohols at room temperature, ethyl acetate may provide a better yield.
Ethyl Acetate / Hexane VariableA powerful two-solvent system.[5] The compound is dissolved in a minimum of hot ethyl acetate, and hexane (an anti-solvent) is added dropwise to the hot solution until turbidity appears, inducing crystallization upon cooling. This is useful if a single solvent proves inadequate.
Toluene 110.6A higher-boiling, less polar solvent. Useful if the compound "oils out" in lower-boiling solvents, a phenomenon that occurs when a compound's melting point is below the solvent's boiling point.[6]

Validated Recrystallization Protocol

This protocol is optimized for a 1-5 gram scale. Adjust volumes accordingly for different scales.

3.1 Materials & Equipment

  • Crude 3-(3-methylpyridin-2-yl)propanenitrile

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (2-3, appropriately sized)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper (sized for funnel)

  • Vacuum source (e.g., water aspirator)

  • Glass stirring rod

  • Spatula

  • Watch glass

  • (Optional) Activated charcoal

  • (Optional) Short-stemmed funnel and fluted filter paper for hot filtration

3.2 Step-by-Step Methodology

Step 1: Dissolution

  • Place the crude solid (e.g., 2.0 g) and a magnetic stir bar into a 50 mL Erlenmeyer flask.

  • In a separate flask, heat the chosen solvent (Isopropanol) to a gentle boil on the hot plate.

  • Add a small portion of the hot solvent to the flask containing the solid, just enough to create a slurry.

  • Place the flask with the slurry on the hot plate and bring it to a gentle boil while stirring.

  • Continue adding the hot solvent dropwise until the solid has just completely dissolved. Causality Check: Using the absolute minimum volume of hot solvent is the most critical factor for achieving a good yield. An excess of solvent will keep more of your product in the mother liquor upon cooling.[5][7]

Step 2: Decolorization & Hot Filtration (Perform if necessary)

  • If the solution is colored: Remove the flask from the heat, allow it to cool slightly (to prevent violent boiling), and add a very small amount of activated charcoal (tip of a spatula). Re-heat to boiling for 2-3 minutes.[4]

  • If the solution contains insoluble impurities or if charcoal was added: Perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[4][6] Rinse the original flask and the filter paper with a tiny amount of hot solvent to recover all the product.

Step 3: Crystallization

  • Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed on the lab bench. Expert Insight: Rapid cooling (e.g., placing directly in an ice bath) can cause the compound to precipitate as small, impure crystals by trapping impurities within the rapidly forming lattice.[3][8] Slow cooling is essential for growing large, pure crystals.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[3][7]

Step 4: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent to ensure a good seal.

  • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

  • Wash the crystals by adding a very small portion of ice-cold solvent over them while the vacuum is off. Allow it to sit for a few seconds, then reapply the vacuum to pull the solvent through. Trustworthiness Check: Washing removes the impurity-laden mother liquor adhering to the crystal surfaces. Using cold solvent minimizes the loss of the desired product.[7]

  • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.

Step 5: Drying

  • Carefully remove the filter cake of crystals from the funnel onto a pre-weighed watch glass.

  • Break up the crystals with a spatula to increase the surface area for drying.

  • Allow the crystals to air-dry completely. For faster results, use a vacuum oven at a temperature well below the compound's melting point.

Workflow Visualization & Data Summary

The entire purification process can be visualized as a logical workflow.

Recrystallization_Workflow Crude Crude Solid (3-(3-Methylpyridin-2-yl)propanenitrile) Dissolve Dissolve in Minimum Hot Solvent (e.g., IPA) Crude->Dissolve Hot_Solution Hot, Saturated Solution Dissolve->Hot_Solution Optional_Steps Conditional Steps Hot_Solution->Optional_Steps Impurities Present? Decolorize Decolorize with Activated Charcoal Optional_Steps->Decolorize Yes (Color) Hot_Filter Hot Gravity Filtration Optional_Steps->Hot_Filter Yes (Solid) Cool Slow Cooling to RT, then Ice Bath Optional_Steps->Cool No Decolorize->Hot_Filter Hot_Filter->Cool Impurities_1 Insoluble Impurities Hot_Filter->Impurities_1 Crystals Crystal Slurry (Product + Mother Liquor) Cool->Crystals Isolate Vacuum Filtration & Wash with Cold Solvent Crystals->Isolate Pure_Crystals Pure, Dry Crystals Isolate->Pure_Crystals Impurities_2 Soluble Impurities (in Mother Liquor) Isolate->Impurities_2

Caption: Workflow for the purification of 3-(3-methylpyridin-2-yl)propanenitrile.

Table of Key Experimental Parameters (Illustrative)

ParameterRecommended ValueRationale / Notes
Solvent System IsopropanolProvides an excellent solubility gradient between hot and cold conditions for this compound structure.
Crude:Solvent Ratio ~1 g : 8-12 mLThis is an estimate. The guiding principle is to use the minimum volume required for complete dissolution at boiling.
Dissolution Temp. ~82 °C (Boiling IPA)Ensures maximum solubility to create a saturated solution.
Crystallization Temp. Room Temp, then 0-5 °CSlow initial cooling promotes purity; the ice bath maximizes yield.
Expected Yield 75-90%Yield is dependent on crude purity and strict adherence to using minimal solvent. Some loss in the mother liquor is unavoidable.
Purity Analysis Melting Point, HPLC, NMRThe melting point of the purified product should be sharp. Chromatographic or spectroscopic analysis can confirm purity.

Troubleshooting and Expert Insights

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The melting point of the crude solid is lower than the boiling point of the solvent, causing it to melt rather than dissolve.[6]1. Add slightly more hot solvent to dissolve the oil. 2. Re-heat the solution and allow it to cool even more slowly. 3. Switch to a lower-boiling point solvent.
No Crystals Form 1. Too much solvent was used, and the solution is not saturated.[5] 2. The solution is supersaturated but requires a nucleation site.1. Boil off some of the solvent to concentrate the solution and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[6][9]
Low Yield 1. Too much solvent was used. 2. Premature crystallization during a hot filtration step. 3. The compound is too soluble in the cold solvent.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure all glassware for hot filtration is pre-heated. 3. Ensure the ice bath is sufficiently cold; consider a different solvent system.

References

  • Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • Savitt, S. A., & Othmer, D. F. (1946). Method for Purifying Beta-Picoline and Test for Purity. Industrial and Engineering Chemistry, 18(7). Retrieved from [Link]

  • Google Patents. (n.d.). Purification of gamma-picoline.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-Methyl-3-pyridinepropanenitrile. PubChem. Retrieved from [Link]

  • University of Canterbury. (n.d.). Recrystallisation. Retrieved from [Link]

  • CrystEngComm. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. Royal Society of Chemistry. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. In Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-pyridin-2-yl-propionitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • Cheméo. (n.d.). Propanenitrile (CAS 107-12-0). Retrieved from [Link]

  • Chemspace. (n.d.). 3-(3-methylpyridin-2-yl)propanenitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]

  • NC State University. (2015, June 8). Recrystallization [Video]. YouTube. Retrieved from [Link]

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Application Notes and Protocols for 3-(3-Methylpyridin-2-yl)propanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(3-Methylpyridin-2-yl)propanenitrile as a versatile building block in contemporary drug discovery. While this specific molecule is not extensively documented in existing literature, its constituent moieties—the 3-methylpyridine core and the propanenitrile sidechain—offer significant potential for the synthesis of novel therapeutics. This guide presents a plausible and scientifically grounded framework for its application, including a proposed synthetic route, detailed experimental protocols for its synthesis and subsequent derivatization, and a discussion of its potential in the context of kinase inhibitor and G-protein coupled receptor (GPCR) modulator discovery.

Introduction: The Strategic Value of the 3-Methylpyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in the design of enzyme inhibitors and receptor modulators.[2] The 3-methylpyridine (or 3-picoline) substitution pattern, in particular, has been incorporated into various biologically active compounds, serving as a key component in pharmaceuticals and agrochemicals.[3][4]

The nitrile group is another functional group of significant interest in drug design. It can act as a bioisostere for a carbonyl group, engage in hydrogen bonding, and improve the metabolic stability of a molecule.[5][6] The propanenitrile side chain offers a flexible linker that can be further functionalized, for instance, by reduction to a primary amine or conversion to a tetrazole, a well-established carboxylic acid bioisostere.[7]

This application note, therefore, explores the hypothetical yet highly plausible utility of 3-(3-Methylpyridin-2-yl)propanenitrile as a key intermediate in the synthesis of novel drug candidates. We propose its application in the development of selective kinase inhibitors, a critical area in oncology, and as a scaffold for novel GPCR modulators, a vast and therapeutically important class of drug targets.[8][9][10]

Proposed Synthetic Pathway and Experimental Protocols

Overall Synthetic Workflow

The proposed synthesis involves the alkylation of a cyano-substituted malonic ester with 2-chloro-3-methylpyridine, followed by hydrolysis and decarboxylation to yield the target propanenitrile.

G cluster_0 Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine Intermediate_A Diethyl 2-cyano-2-(3-methylpyridin-2-yl)malonate 2-Chloro-3-methylpyridine->Intermediate_A SNAr Diethyl 2-cyano-2-sodiomalonate Diethyl 2-cyano-2-sodiomalonate Diethyl 2-cyano-2-sodiomalonate->Intermediate_A Hydrolysis_Decarboxylation Aqueous HCl, Reflux Intermediate_A->Hydrolysis_Decarboxylation Target_Molecule 3-(3-Methylpyridin-2-yl)propanenitrile Hydrolysis_Decarboxylation->Target_Molecule

Caption: Proposed synthetic workflow for 3-(3-Methylpyridin-2-yl)propanenitrile.

Protocol 1: Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

This protocol details the synthesis of the title compound from 2-chloro-3-methylpyridine and diethyl 2-cyanomalonate.

Materials:

  • 2-Chloro-3-methylpyridine

  • Diethyl 2-cyanomalonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

Step 1: Alkylation

  • To a dry 250 mL round-bottom flask under an argon atmosphere, add anhydrous ethanol (100 mL) followed by the portion-wise addition of sodium metal (1.15 g, 50 mmol) at 0 °C. Stir until all the sodium has dissolved to form sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, add diethyl 2-cyanomalonate (8.46 g, 50 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes.

  • Add 2-chloro-3-methylpyridine (6.38 g, 50 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-cyano-2-(3-methylpyridin-2-yl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude intermediate from Step 1, add 6 M hydrochloric acid (100 mL).

  • Heat the mixture to reflux (approximately 100 °C) for 8-12 hours. The reaction can be monitored by the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature and carefully neutralize to pH 7-8 with saturated aqueous NaHCO₃ solution in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(3-Methylpyridin-2-yl)propanenitrile.

Parameter Expected Value
Yield 45-55% (over two steps)
Appearance Colorless to pale yellow oil
Purity (by HPLC) >95%

Applications in Medicinal Chemistry: Downstream Modifications

The synthetic utility of 3-(3-Methylpyridin-2-yl)propanenitrile lies in the versatility of the nitrile group for further chemical transformations. Below are protocols for its conversion into a primary amine and a tetrazole, both of which are valuable functionalities in drug candidates.

Reduction to 3-(3-Methylpyridin-2-yl)propan-1-amine

The reduction of the nitrile to a primary amine introduces a basic center that can engage in ionic interactions with biological targets and serves as a handle for further derivatization (e.g., amidation).

G cluster_1 Nitrile Reduction Workflow Start 3-(3-Methylpyridin-2-yl)propanenitrile Reduction LiAlH4, THF Start->Reduction Quench Aqueous Workup Reduction->Quench Product 3-(3-Methylpyridin-2-yl)propan-1-amine Quench->Product

Caption: Workflow for the reduction of the nitrile to a primary amine.

Protocol 2: Reduction of Nitrile to Primary Amine

This protocol describes the reduction of 3-(3-Methylpyridin-2-yl)propanenitrile using lithium aluminum hydride (LiAlH₄).[15][16]

Materials:

  • 3-(3-Methylpyridin-2-yl)propanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 50 mL round-bottom flask under an argon atmosphere, add a solution of 3-(3-Methylpyridin-2-yl)propanenitrile (1.46 g, 10 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (0.57 g, 15 mmol) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL).

  • Stir the resulting granular precipitate for 30 minutes, then add anhydrous MgSO₄ and filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield 3-(3-Methylpyridin-2-yl)propan-1-amine. The product can be further purified by distillation under reduced pressure if necessary.

Parameter Expected Value
Yield 70-85%
Appearance Colorless oil
Purity (by GC-MS) >95%
Conversion to 2-(2-(1H-Tetrazol-5-yl)ethyl)-3-methylpyridine

The conversion of the nitrile to a 5-substituted-1H-tetrazole is a common strategy in medicinal chemistry, as the tetrazole ring is a well-established bioisostere of a carboxylic acid, often with improved pharmacokinetic properties.[7][17][18]

Protocol 3: Synthesis of Tetrazole Derivative

This protocol outlines the [3+2] cycloaddition of the nitrile with sodium azide, catalyzed by zinc bromide.[7][17]

Materials:

  • 3-(3-Methylpyridin-2-yl)propanenitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(3-Methylpyridin-2-yl)propanenitrile (1.46 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.7 g, 12 mmol).

  • Add deionized water (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • In a well-ventilated fume hood, acidify the reaction mixture to a pH of approximately 1 by slowly adding 3M HCl while stirring in an ice bath. Caution: This step may generate toxic hydrazoic acid (HN₃).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 2-(2-(1H-tetrazol-5-yl)ethyl)-3-methylpyridine.

Parameter Expected Value
Yield 60-75%
Appearance White to off-white solid
Purity (by HPLC) >98%

Hypothetical Application in a Drug Discovery Cascade

The derivatives of 3-(3-Methylpyridin-2-yl)propanenitrile are proposed as novel scaffolds for kinase inhibitors and GPCR allosteric modulators.

Kinase Inhibitor Development

The pyridine scaffold is a common hinge-binding motif in many kinase inhibitors.[15][19] The 3-methyl group can provide beneficial steric interactions in the ATP-binding pocket, while the derivatized propanenitrile side chain can be elaborated to interact with other regions of the kinase, thereby enhancing potency and selectivity. For instance, the primary amine derivative can be acylated with various substituted benzoic acids to probe interactions in the solvent-exposed region of the kinase.

G cluster_2 Kinase Inhibitor Design Cascade Start 3-(3-Methylpyridin-2-yl)propan-1-amine Acylation Acylation with Substituted Benzoic Acids Start->Acylation Library Library of Amide Derivatives Acylation->Library Screening Kinase Activity and Selectivity Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Candidate SAR->Lead

Caption: A typical workflow for developing kinase inhibitors from the amine intermediate.

GPCR Allosteric Modulator Design

G-protein coupled receptors are a major class of drug targets, and allosteric modulators offer the potential for greater subtype selectivity and a more nuanced pharmacological response compared to orthosteric ligands.[10] The 3-(3-Methylpyridin-2-yl) scaffold can serve as a core for novel negative or positive allosteric modulators (NAMs or PAMs). The tetrazole derivative, for example, can mimic a carboxylic acid and form key interactions in an allosteric binding site.

Conclusion

While 3-(3-Methylpyridin-2-yl)propanenitrile is a molecule with limited direct citation in the scientific literature, its chemical architecture suggests significant potential as a versatile intermediate in medicinal chemistry. The proposed synthetic route provides a practical means for its preparation, and the detailed protocols for its derivatization into amine and tetrazole analogues offer a clear path for its incorporation into drug discovery programs targeting kinases and GPCRs. This application note serves as a foundational guide for researchers to explore the utility of this promising, yet underexplored, chemical entity.

References

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry.
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Application Notes and Protocols: Derivatization of the Nitrile Group in 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical derivatization of the nitrile group in 3-(3-Methylpyridin-2-yl)propanenitrile. The nitrile functionality is a versatile anchor for molecular modification, offering pathways to a diverse range of functional groups including amines, carboxylic acids, amides, and tetrazoles.[1] These transformations are critical in medicinal chemistry for structure-activity relationship (SAR) studies, improvement of pharmacokinetic properties, and the development of novel therapeutic agents.[2][3] This guide details field-proven protocols for hydrolysis, reduction, organometallic addition, and cycloaddition reactions, supported by mechanistic insights and practical considerations for successful synthesis.

Introduction: The Strategic Importance of the Nitrile Group

The nitrile or cyano (-C≡N) group is a cornerstone in organic synthesis and medicinal chemistry due to its unique electronic properties and versatile reactivity.[1] It serves as a precursor to a wide array of functional groups, making it an invaluable tool in the construction of complex molecules.[1] In the context of drug design, the introduction of a nitrile can modulate physicochemical and pharmacokinetic properties, enhance binding affinity to target proteins through various interactions, and block metabolically susceptible sites.[2]

3-(3-Methylpyridin-2-yl)propanenitrile is a key intermediate in the synthesis of various biologically active compounds. Its strategic derivatization allows for the exploration of chemical space around a core scaffold, a common practice in lead optimization. The nitrile group, being strongly polarized with an electrophilic carbon atom, readily reacts with nucleophiles, analogous to a carbonyl group.[4] This reactivity is the foundation for the transformations detailed in this guide.

Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that yields amides as intermediates and ultimately carboxylic acids.[4][5] This reaction can be performed under either acidic or basic conditions, with the choice of conditions often dictated by the stability of the starting material and the desired final product.[6][7]

Acid-Catalyzed Hydrolysis to 3-(3-Methylpyridin-2-yl)propanoic acid

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water.[5][6][8] The reaction typically requires heating under reflux with a strong acid like hydrochloric or sulfuric acid.[7][9]

Protocol: Acid-Catalyzed Hydrolysis

Objective: To synthesize 3-(3-Methylpyridin-2-yl)propanoic acid from 3-(3-Methylpyridin-2-yl)propanenitrile.

Materials:

  • 3-(3-Methylpyridin-2-yl)propanenitrile

  • 5 M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(3-Methylpyridin-2-yl)propanenitrile (1 equivalent) in an excess of 5 M HCl.[9]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-(3-Methylpyridin-2-yl)propanoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Causality: The use of a strong acid and heat is necessary to overcome the activation energy for the hydrolysis of the relatively stable nitrile group.[10] The initial product is the amide, which under these harsh conditions, is further hydrolyzed to the carboxylic acid.[10][11]

Base-Catalyzed Hydrolysis to Sodium 3-(3-Methylpyridin-2-yl)propanoate

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[5][6] This method is also typically performed at elevated temperatures.[7]

Protocol: Base-Catalyzed Hydrolysis

Objective: To synthesize the sodium salt of 3-(3-Methylpyridin-2-yl)propanoic acid.

Materials:

  • 3-(3-Methylpyridin-2-yl)propanenitrile

  • 10% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of 3-(3-Methylpyridin-2-yl)propanenitrile (1 eq.) in a suitable solvent like methanol or ethanol, add 10% aqueous NaOH.[12]

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.[9]

  • Upon completion, cool the reaction mixture. The product, sodium 3-(3-Methylpyridin-2-yl)propanoate, will be in the aqueous solution.

  • To obtain the free carboxylic acid, carefully acidify the solution with a strong acid (e.g., dilute HCl) to a pH of approximately 3-4.[11]

  • The carboxylic acid can then be extracted with an organic solvent as described in the acid-catalyzed protocol.

Data Summary: Hydrolysis Conditions

MethodReagentsTemperaturePrimary Product
Acid-CatalyzedDilute HCl or H₂SO₄RefluxCarboxylic Acid
Base-CatalyzedAqueous NaOH or KOHRefluxCarboxylate Salt

Workflow for Nitrile Hydrolysis

G Nitrile 3-(3-Methylpyridin-2-yl)propanenitrile Acid Acidic Conditions (e.g., HCl, H₂O, Heat) Nitrile->Acid Base Basic Conditions (e.g., NaOH, H₂O, Heat) Nitrile->Base Amide Intermediate: 3-(3-Methylpyridin-2-yl)propanamide Acid->Amide Step 1 Base->Amide Step 1 CarboxylicAcid Final Product: 3-(3-Methylpyridin-2-yl)propanoic acid Amide->CarboxylicAcid Step 2 (Acidic) Carboxylate Final Product: Sodium 3-(3-Methylpyridin-2-yl)propanoate Amide->Carboxylate Step 2 (Basic) Carboxylate->CarboxylicAcid Workup Acidification Acidification (e.g., HCl)

Caption: General workflow for the hydrolysis of nitriles.

Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of nitriles is a highly valuable transformation that provides access to primary amines.[13] These amines are crucial building blocks in the synthesis of many pharmaceuticals. The two primary methods for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.[14]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[6][13] The reaction proceeds via nucleophilic addition of a hydride ion to the polar carbon-nitrogen triple bond.[4]

Protocol: LiAlH₄ Reduction

Objective: To synthesize 3-(3-Methylpyridin-2-yl)propan-1-amine.

Materials:

  • 3-(3-Methylpyridin-2-yl)propanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Nitrogen or Argon gas supply

  • Ice bath

  • Dilute sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere (N₂ or Ar).

  • In the flask, suspend LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve 3-(3-Methylpyridin-2-yl)propanenitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting solid (aluminum salts) and wash thoroughly with ether or THF.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude amine.

  • Purify by distillation or column chromatography.

Trustworthiness: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water.[15] It is crucial to perform this reaction under strictly anhydrous conditions and with appropriate safety precautions. Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent for nitriles.[13]

Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction.[13] This method involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel.[13]

Protocol: Catalytic Hydrogenation

Objective: To synthesize 3-(3-Methylpyridin-2-yl)propan-1-amine.

Materials:

  • 3-(3-Methylpyridin-2-yl)propanenitrile

  • Palladium on carbon (Pd/C, 10%) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 3-(3-Methylpyridin-2-yl)propanenitrile in methanol or ethanol.

  • Add the catalyst (e.g., 10% Pd/C) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and heat to the appropriate temperature.[16]

  • Shake or stir the reaction mixture until hydrogen uptake ceases.

  • Cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify as needed.

Data Summary: Reduction Conditions

MethodReagentsConditionsProduct
Chemical ReductionLiAlH₄ in dry ether/THF0°C to RT, anhydrousPrimary Amine
Catalytic HydrogenationH₂, Pd/C or Raney NiElevated pressure and temperaturePrimary Amine

Addition of Organometallic Reagents: Synthesis of Ketones

The reaction of nitriles with Grignard or organolithium reagents provides a convenient route to ketones.[4][8][17] The reaction proceeds through an intermediate imine anion which is subsequently hydrolyzed to the ketone.[4]

Protocol: Grignard Reaction

Objective: To synthesize a ketone derivative from 3-(3-Methylpyridin-2-yl)propanenitrile.

Materials:

  • 3-(3-Methylpyridin-2-yl)propanenitrile

  • Grignard reagent (e.g., Methylmagnesium bromide, CH₃MgBr) in a suitable solvent

  • Anhydrous diethyl ether or THF

  • Three-neck round-bottom flask

  • Dropping funnel

  • Nitrogen or Argon gas supply

  • Ice bath

  • Aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere.

  • Place the solution of 3-(3-Methylpyridin-2-yl)propanenitrile in anhydrous ether or THF in the flask and cool in an ice bath.

  • Add the Grignard reagent dropwise via a dropping funnel.

  • Allow the reaction to stir at room temperature for a few hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[18]

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Workflow for Grignard Reaction with a Nitrile

G Nitrile 3-(3-Methylpyridin-2-yl)propanenitrile Grignard Grignard Reagent (R'-MgX) Nitrile->Grignard Nucleophilic Attack ImineAnion Intermediate: Imine Anion Salt Grignard->ImineAnion Hydrolysis Aqueous Workup (H₃O⁺) ImineAnion->Hydrolysis Ketone Final Product: Ketone Hydrolysis->Ketone

Caption: Reaction pathway for the synthesis of ketones from nitriles.

[3+2] Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[19][20] Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[19]

Protocol: Tetrazole Synthesis

Objective: To synthesize the corresponding tetrazole from 3-(3-Methylpyridin-2-yl)propanenitrile.

Materials:

  • 3-(3-Methylpyridin-2-yl)propanenitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or Triethylammonium chloride

  • Dimethylformamide (DMF) or Water

  • Round-bottom flask

  • Heating mantle with stirrer

Procedure:

  • In a round-bottom flask, combine 3-(3-Methylpyridin-2-yl)propanenitrile (1 mmol), sodium azide (1.2 mmol), and a catalyst such as zinc chloride or silica sulfuric acid (500 mg, 1 mmol) in DMF (10 mmol).[19]

  • Heat the mixture to reflux with stirring for 4-12 hours, monitoring by TLC.[19]

  • After completion, cool the reaction mixture.

  • If a solid acid catalyst is used, filter it off.

  • Evaporate the solvent under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.[19]

Safety: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Hydrazoic acid, which can be formed in situ, is also toxic and explosive.[21]

Data Summary: Cycloaddition Conditions

CatalystSolventTemperatureProduct
ZnCl₂WaterReflux5-substituted-1H-tetrazole
Silica Sulfuric AcidDMFReflux5-substituted-1H-tetrazole
Triethylammonium chlorideNitrobenzeneMicrowave5-substituted-1H-tetrazole

Conclusion

The derivatization of the nitrile group in 3-(3-Methylpyridin-2-yl)propanenitrile offers a versatile platform for the synthesis of a wide range of functionalized molecules. The protocols outlined in this guide for hydrolysis, reduction, organometallic addition, and cycloaddition provide reliable methods for accessing carboxylic acids, primary amines, ketones, and tetrazoles, respectively. The choice of reaction pathway will depend on the specific synthetic goals and the desired properties of the final compound. Careful consideration of reaction conditions and safety precautions is paramount for successful and safe execution of these transformations.

References

  • Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(06), 910-914.
  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Chemistry 2e.
  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
  • Heravi, M. M., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10336-10344.
  • Bhattacharya, P., & Ghorai, P. (2019). Catalytic Reduction of Nitriles by Polymethylhydrosiloxane Using a Phenalenyl-Based Iron(III) Complex. Inorganic Chemistry, 58(17), 11652-11659.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • Rostamizadeh, S., et al. (2017). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid.
  • ResearchGate. (n.d.). 2.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.
  • S. Enthaler, et al. (2013). Catalytic Reduction of Nitriles.
  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.
  • ResearchGate. (n.d.). Diverse reactions of nitriles in organic synthesis.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II.
  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions.
  • Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions.
  • ResearchGate. (n.d.). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols.
  • Northern Arizona University. (2011, October 15). Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines.
  • Oxford Academic. (2021, January 15).
  • LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Nitriles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 8). Exploring the Chemistry of Nitrile Compounds in Synthesis.
  • R Discovery. (n.d.). Cycloaddition Reactions Of Nitrile Oxides Research Articles.
  • RSC Publishing. (n.d.). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Advances.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Student Theses Faculty of Science and Engineering. (2024, June 20).
  • SIOC Journals. (n.d.).
  • ACS Publications. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • PubMed. (2006).
  • Chegg. (n.d.).
  • YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!
  • RUIdeRA. (2024, April 28).
  • Organic Chemistry Portal. (2012, February 3). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine.
  • Filo. (2025, August 21).
  • YouTube. (2018, June 16). Nitriles: reduction to amines.
  • Google Patents. (n.d.). US3372195A - Reduction of nitriles to primary amines.
  • YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4.
  • Doc Brown's Chemistry. (n.d.). Methods of preparing nitriles reagents equations physical properties chemical reactions use in synthesis hydrolysis reduction of nitriles.
  • Benchchem. (n.d.).
  • Vaia. (n.d.). Q68E Nitriles (RC≡N) react with Gri... [FREE SOLUTION].
  • Mr Cole Chemistry. (n.d.). Hydrolysis of Nitriles.

Sources

Application Note: Catalytic C(sp3)–H Cyanoethylation for the Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of 3-(pyridin-2-yl)propanenitrile derivatives is a critical transformation in the development of complex heterocyclic active pharmaceutical ingredients (APIs), including inhibitors of PAS Kinase and methionine adenosyltransferase 1, 2. Traditionally, the functionalization of 2-alkylpyridines required stoichiometric amounts of highly reactive, moisture-sensitive organolithium reagents. However, modern synthetic paradigms prioritize atom-economical catalytic C(sp3)–H alkylation using alkenes as Michael acceptors 3. This application note details a highly scalable, base-catalyzed conjugate addition of 2,3-lutidine to acrylonitrile to yield 3-(3-Methylpyridin-2-yl)propanenitrile.

Mechanistic Causality & Regioselectivity

The success of this protocol relies on exploiting the intrinsic electronic properties of the 2,3-lutidine scaffold.

  • Regioselectivity via pKa Disparity: The C2-methyl protons of 2,3-lutidine are highly acidic (pKa ~29) due to the inductive and resonance-stabilizing effects of the adjacent pyridine nitrogen. In contrast, the C3-methyl protons lack this stabilization (pKa ~37). This massive thermodynamic differential ensures that deprotonation occurs exclusively at the C2-methyl position, eliminating the need for protecting groups or directing auxiliaries 4.

  • Catalyst Selection: While stoichiometric n-BuLi is commonly used for rapid lithiation 4, it is a strong nucleophile that can attack the electrophilic nitrile carbon of acrylonitrile directly. To achieve catalytic turnover without destructive side reactions, Potassium tert-butoxide (t-BuOK) is utilized. As a bulky, non-nucleophilic base, t-BuOK efficiently initiates the catalytic cycle by generating the 2-picolyl anion without consuming the Michael acceptor 5.

CatalyticCycle A 2,3-Lutidine (pKa ~29) C 2-Picolyl Anion (Deep Red) A->C Deprotonation B t-BuOK Catalyst B->C Initiation E Michael Adduct Anion C->E + Acrylonitrile D Acrylonitrile D->E Conjugate Addition E->C Regenerates Anion F 3-(3-Methylpyridin-2-yl) propanenitrile E->F Proton Transfer (from 2,3-Lutidine)

Caption: Catalytic cycle for the cyanoethylation of 2,3-lutidine highlighting proton-shuttle propagation.

Experimental Methodology: A Self-Validating Protocol

This workflow is designed with built-in In-Process Controls (IPCs) to ensure reproducibility, safety, and high yield.

Workflow S1 Step 1: Catalyst Activation Charge 2,3-lutidine & t-BuOK in THF (N2 atm). Observe deep red color (anion formation). S2 Step 2: Electrophile Addition Cool to 0 °C. Dropwise addition of Acrylonitrile. Prevents exothermic polymerization. S1->S2 S3 S3 S2->S3 S4 Step 4: Quenching & Workup Quench with sat. NH4Cl. Extract with EtOAc. Neutralizes base without nitrile hydrolysis. S3->S4 S5 Step 5: Purification Vacuum distillation or Silica Gel Chromatography. Yields pure target compound. S4->S5

Caption: Step-by-step experimental workflow with integrated self-validating quality control checkpoints.

Step-by-Step Protocol:
  • Catalyst Activation (Initiation):

    • Action: Flame-dry a 250 mL three-neck round-bottom flask under a continuous nitrogen atmosphere. Charge the flask with 2,3-lutidine (10.7 g, 100 mmol) and anhydrous THF (50 mL). Add t-BuOK (1.12 g, 10 mmol, 10 mol%) in one portion.

    • Causality & Validation: The solution will immediately transition to a deep red/purple hue. This color change is a self-validating visual indicator confirming the successful generation of the highly conjugated 2-picolyl anion intermediate.

  • Electrophile Addition:

    • Action: Cool the reactor to 0 °C using an ice-water bath. Charge a pressure-equalizing dropping funnel with acrylonitrile (5.84 g, 110 mmol) dissolved in THF (10 mL). Add the solution dropwise over 30–45 minutes.

    • Causality: Acrylonitrile is highly susceptible to exothermic anionic polymerization. Dropwise addition maintains a low steady-state concentration of the monomer, completely suppressing polymerization and directing the reaction pathway exclusively toward the desired cross-coupling conjugate addition.

  • Catalytic Propagation:

    • Action: Remove the cooling bath and allow the mixture to stir at 25 °C for 12 hours.

    • Validation: Monitor via GC-MS or TLC (Hexanes/EtOAc 3:1). The catalytic cycle is self-propagating; the highly basic α-cyano carbanion intermediate deprotonates fresh 2,3-lutidine to sustain the reaction. Terminate when 2,3-lutidine conversion exceeds 92%.

  • Quenching & Extraction:

    • Action: Quench the reaction by slowly adding saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: NH4Cl acts as a mild proton source that effectively neutralizes the t-BuOK catalyst and reactive anions without risking the acid-catalyzed hydrolysis of the sensitive propanenitrile group.

  • Purification:

    • Action: Isolate the target compound via vacuum distillation or silica gel flash chromatography to yield 3-(3-Methylpyridin-2-yl)propanenitrile as a pale yellow oil.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters, demonstrating the causality behind the finalized protocol.

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1n-BuLi (100 mol%)THF-78 to 2582%Stoichiometric reaction; high yield but poor atom economy and scalability.
2 t-BuOK (10 mol%) THF 0 to 25 88% Optimal catalytic turnover; non-nucleophilic base prevents nitrile attack.
3t-BuOK (10 mol%)Neat0 to 2571%High viscosity hindered mass transfer; localized hot spots led to minor polymerization.
4NaOH (20 mol%)H2O/THF25<5%Protic solvent immediately quenched the carbanion intermediate, halting propagation.
5LDA (10 mol%)THF0 to 2585%Effective, but t-BuOK is significantly more cost-efficient for industrial scale-up.

References

  • WO2012149157A2 - Heterocyclic compounds for the inhibition of pask - Google Patents. 1

  • WO2018045071A1 - Inhibitors of cellular metabolic processes - Google Patents. 2

  • Novel Synthesis of Chiral 1,2-Aminophosphine Ligands and Their Applications in Asymmetric Catalysis. (Discusses t-BuOK catalyzed conjugate additions). 5

  • Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. (Discusses regioselective deprotonation of lutidines). 4

  • CATALYTIC TRANSFORMATIONS ENABLED BY DUAL NICKELPHOTOREDOX MANIFOLDS. (Cites Chemical Reviews on C-H Alkylation methodologies). 3

Sources

Application Notes and Protocols for the Characterization of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylpyridin-2-yl)propanenitrile is a key intermediate in the synthesis of various pharmaceutical compounds, making its unambiguous characterization critical for quality control, process optimization, and regulatory compliance.[1][2] This document provides a comprehensive guide to the analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound. The methodologies outlined herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀N₂[3]
Molecular Weight146.19 g/mol ChemDraw Estimation
IUPAC Name3-(3-methylpyridin-2-yl)propanenitrile[3]
CAS Number132554-23-5[3]

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating 3-(3-Methylpyridin-2-yl)propanenitrile from starting materials, byproducts, and degradants. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and quantification due to its high resolution and sensitivity for non-volatile compounds.[4] Gas Chromatography (GC) can be employed for the analysis of volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the accurate determination of the purity of 3-(3-Methylpyridin-2-yl)propanenitrile. A reverse-phase method is proposed, which is suitable for moderately polar compounds.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid for improved peak shape). A similar approach is often used for related propanenitrile compounds.[5]

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the pyridine chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-(3-Methylpyridin-2-yl)propanenitrile and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of 3-(3-Methylpyridin-2-yl)propanenitrile as a percentage of the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of 3-(3-Methylpyridin-2-yl)propanenitrile.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of 3-(3-Methylpyridin-2-yl)propanenitrile. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern, and Fourier-Transform Infrared (FTIR) spectroscopy identifies the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation of organic molecules.[6][7]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of 3-(3-Methylpyridin-2-yl)propanenitrile in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument protocols.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard.

  • Expected Spectral Data:

    ¹H NMR (400 MHz, CDCl₃):

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~ 8.3 d 1H Pyridine H-6
    ~ 7.5 d 1H Pyridine H-4
    ~ 7.1 t 1H Pyridine H-5
    ~ 3.1 t 2H -CH₂-CN
    ~ 2.9 t 2H Pyridine-CH₂-

    | ~ 2.4 | s | 3H | -CH₃ |

    ¹³C NMR (100 MHz, CDCl₃):

    Chemical Shift (δ, ppm) Assignment
    ~ 158 Pyridine C-2
    ~ 147 Pyridine C-6
    ~ 137 Pyridine C-4
    ~ 132 Pyridine C-3
    ~ 122 Pyridine C-5
    ~ 119 -CN
    ~ 35 Pyridine-CH₂-
    ~ 19 -CH₂-CN

    | ~ 18 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[8][9]

  • Instrumentation:

    • Mass spectrometer with an ESI source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as Methanol or Acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Results:

    • Molecular Ion Peak: [M+H]⁺ at m/z 147.09.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[10][11][12]

  • Instrumentation:

    • FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Functional Group
    ~ 2245 C≡N stretch Nitrile
    ~ 3050 C-H stretch Aromatic (Pyridine)
    ~ 2950 C-H stretch Aliphatic (CH₂, CH₃)

    | ~ 1590, 1470 | C=C, C=N stretch | Pyridine ring |

Comprehensive Characterization Workflow

The following diagram illustrates the logical flow for the complete analytical characterization of 3-(3-Methylpyridin-2-yl)propanenitrile, ensuring both structural integrity and purity assessment.

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity and Impurity Profiling start Sample of 3-(3-Methylpyridin-2-yl)propanenitrile nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Confirmation ms Mass Spectrometry (ESI-MS) start->ms Structural Confirmation ftir FTIR Spectroscopy start->ftir Structural Confirmation hplc HPLC-UV start->hplc Purity Assessment end Final Characterization Report nmr->end ms->end ftir->end hplc->end

Caption: Comprehensive workflow for the analytical characterization of the target compound.

References

  • SpectraBase. Propanenitrile, 3-(2-methylphenoxy)-,; propionitrile, 3-(o-tolyloxy)- - SpectraBase. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl]-3-Methyl Pyridine (N,Te,N). Available from: [Link]

  • Chemspace. 3-(3-methylpyridin-2-yl)propanenitrile. Available from: [Link]

  • NIST. Propanenitrile, 3-(methylamino)-. Available from: [Link]

  • SpectraBase. 3-(3-Methylbut-3-enylamino)propanenitrile. Available from: [Link]

  • SIELC Technologies. Separation of Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- on Newcrom R1 HPLC column. Available from: [Link]

  • MDPI. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione | Request PDF. Available from: [Link]

  • PubChem. 3-(Methylnitrosoamino)propanenitrile. Available from: [Link]

  • SEM Lab Inc. FTIR Analysis. Available from: [Link]

  • PubMed. 3-Methylpyridine: Synthesis and Applications. Available from: [Link]

  • PubChem. Propenenitrile, 2-trimethylsilylamino-. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 3-(3-fluorophenyl)-2-methylacrylic acid (HL). Available from: [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

  • OSTI.gov. Reaction of 2-methylquinoline with 3-phenylprop-2-ynenitrile in the KOH—H{sub 2}O system. Available from: [Link]

  • Marshall University. Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyr. Available from: [Link]

  • Google Patents. Process for preparing 3-(methylsulfonyl)propionitrile.
  • MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of the methyl protons of a) m‐[2 + 2], b) m‐[3 + 3], and.... Available from: [Link]

Sources

mass spectrometry fragmentation pattern of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Mass Spectrometry Fragmentation Analysis of 3-(3-Methylpyridin-2-yl)propanenitrile

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists. Document Type: Technical Application Note & Validated Protocol Guide.

Executive Summary & Structural Context

3-(3-Methylpyridin-2-yl)propanenitrile (Chemical Formula: C9​H10​N2​ , Exact Mass: 146.0844 Da) is a critical nitrogen-containing heterocyclic building block frequently utilized in the synthesis of pyrrole-based active pharmaceutical ingredients (APIs) and acid secretion inhibitors[1]. Accurate structural elucidation of this compound and its impurities is paramount in pharmaceutical development.

Because the molecule contains two distinct functional groups—a substituted pyridine ring and a propanenitrile aliphatic chain—its mass spectrometry (MS) fragmentation behavior is highly dependent on the ionization technique employed. This guide details the mechanistic causality behind its fragmentation under both "hard" Electron Ionization (EI) and "soft" Electrospray Ionization (ESI), providing researchers with a self-validating framework for spectral interpretation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in data acquisition, the following protocols are designed as self-validating systems. Every step includes a specific causality check to prevent analytical artifacts.

Workflow Prep Sample Prep (10-50 µg/mL) Suitability System Suitability (Blank & Calibrant) Prep->Suitability Validation GC GC-EI-MS (70 eV, DB-5MS) Suitability->GC Pass LC LC-ESI-MS/MS (Pos Mode, C18) Suitability->LC Pass Data Data Acquisition & Elucidation GC->Data LC->Data

Fig 1: Dual-platform MS workflow with integrated system suitability checkpoints.

Sample Preparation
  • Procedure: Dissolve 1.0 mg of 3-(3-Methylpyridin-2-yl)propanenitrile in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: For GC-MS, dilute to 50 µg/mL in Dichloromethane. For LC-MS, dilute to 10 µg/mL in 50:50 Water:Methanol with 0.1% Formic Acid.

  • Causality: Dichloromethane is chosen for GC to ensure rapid solvent delay evaporation, while the acidified aqueous-organic mixture for LC promotes pre-column protonation of the pyridine nitrogen, drastically enhancing ESI+ sensitivity.

GC-EI-MS Protocol (70 eV)
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The low-bleed silarylene stationary phase prevents column degradation from basic pyridine interactions.

  • Conditions: Injection volume 1 µL (Split 10:1). Carrier gas: Helium at 1.0 mL/min. Oven: 80°C (hold 1 min) to 280°C at 15°C/min. Ion source: 230°C.

  • System Suitability & Self-Validation: Prior to injection, perform an air/water check. The MS vacuum must be leak-free (m/z 18, 28, 32 < 5% of m/z 69 from PFTBA tuning). The presence of m/z 106 as the base peak in the analyte spectrum serves as an internal validation of proper 70 eV EI fragmentation, distinguishing it from softer thermal degradation artifacts.

LC-ESI-MS/MS Protocol (Positive Mode)
  • Column: C18 (50 mm × 2.1 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Conditions: Gradient 5% B to 95% B over 5 minutes. Capillary Voltage: 3.5 kV. Desolvation Temp: 350°C. Collision Energy (CE): Ramp from 15 to 35 eV using Argon collision gas.

  • System Suitability & Self-Validation: Inject a blank (MeOH) to confirm the absence of carryover at m/z 147. Run a standard of 3-methylpyridine to validate the m/z 94 product ion calibration. This ensures the mass analyzer is accurately calibrated for the low-mass range critical to this specific fragmentation pathway.

Mass Spectrometry Fragmentation Logic

Electron Ionization (EI) Dynamics

Under 70 eV electron bombardment, the molecule loses an electron (typically from the pyridine nitrogen lone pair) to form the odd-electron molecular ion [M]∙+ at m/z 146[2].

The dominant fragmentation pathway is driven by the thermodynamic stability of the resulting product. The highly energetic [M]∙+ undergoes rapid benzylic-type cleavage at the C-C bond between the α and β carbons of the propanenitrile chain. This expels a cyanomethyl radical ( ⋅CH2​CN , 40 Da). The resulting cation at m/z 106 undergoes a well-documented ring expansion to form a highly stable methyl-azatropylium ion[3]. This 7-membered aromatic system effectively delocalizes the positive charge, making m/z 106 the base peak of the spectrum. Further degradation of the azatropylium ion results in the loss of HCN (27 Da) to yield the cyclopentadienyl-like cation at m/z 79[4].

EI_Fragmentation M_ion Molecular Ion [M]•+ m/z 146 C9H10N2•+ F106 Methyl-azatropylium Ion m/z 106 C7H8N+ M_ion->F106 Benzylic Cleavage - •CH2CN (40 Da) F119 [M - HCN]•+ m/z 119 C8H9N•+ M_ion->F119 Nitrile Cleavage - HCN (27 Da) F79 Cyclopentadienyl-like Ion m/z 79 C6H7+ F106->F79 Ring Contraction - HCN (27 Da)

Fig 2: EI-MS (70 eV) fragmentation pathway highlighting azatropylium formation.

Electrospray Ionization (ESI-MS/MS) Dynamics

In ESI positive mode, the molecule is gently ionized to form the even-electron protonated precursor [M+H]+ at m/z 147. Because the pyridine nitrogen is the most basic site (pKa ~6), the proton resides there.

When subjected to Collision-Induced Dissociation (CID), the fragmentation follows the Even-Electron Rule. Radical losses are suppressed. Instead, the protonated pyridine ring acts as an electron-withdrawing center. The flexible propanenitrile chain folds, allowing the β -hydrogen to come into close proximity to the pyridine nitrogen. This forms a 6-membered cyclic transition state that facilitates a retro-ene-like hydrogen transfer. The result is the neutral loss of acrylonitrile ( CH2​=CH−CN , 53 Da), yielding a highly stable protonated 3-methylpyridine ion at m/z 94. This specific neutral loss is a definitive structural hallmark for 2-alkylpyridines possessing an extended aliphatic chain[1].

ESI_Fragmentation Prec Precursor Ion [M+H]+ m/z 147 C9H11N2+ F94 Protonated 3-Methylpyridine m/z 94 C6H8N+ Prec->F94 Retro-ene Rearrangement - CH2=CH-CN (53 Da) F120 [M+H - HCN]+ m/z 120 C8H10N+ Prec->F120 Nitrile Cleavage - HCN (27 Da) F107 [M+H - CH2CN]+ m/z 107 C7H9N+ Prec->F107 Inductive Cleavage - CH2=C=NH (40 Da)

Fig 3: ESI-MS/MS positive mode fragmentation driven by retro-ene rearrangement.

Quantitative Data Summaries

The following tables synthesize the expected quantitative exact masses and relative abundances for spectral verification.

Table 1: GC-EI-MS (70 eV) Fragmentation Summary

m/z (Observed)Ion TypeFormulaNeutral LossMechanism / CausalityExpected Abundance
146 [M]∙+ C9​H10​N2∙+​ NoneMolecular Ion survivalMedium (20-40%)
119 Fragment C8​H9​N∙+ HCN (27 Da)Direct cleavage of the terminal nitrile groupLow (<15%)
106 Fragment C7​H8​N+ ⋅CH2​CN (40 Da)Benzylic cleavage leading to azatropylium expansionBase Peak (100%)
79 Fragment C6​H7+​ HCN (27 Da)Ring contraction/cleavage of the azatropylium ionMedium (30-50%)

Table 2: LC-ESI-MS/MS (Positive Mode) Fragmentation Summary

m/z (Exact)Ion TypeFormulaNeutral LossMechanism / CausalityCE Dependency
147.0917 [M+H]+ C9​H11​N2+​ NoneProtonated PrecursorDominant at <10 eV
120.0813 Fragment C8​H10​N+ HCN (27 Da)Inductive cleavage of nitrileMinor at all CE
107.0735 Fragment C7​H9​N+ CH2​=C=NH (40)Ketenimine loss via inductive cleavageModerate at >25 eV
94.0657 Fragment C6​H8​N+ C3​H3​N (53 Da)6-membered cyclic retro-ene rearrangementMajor at 15-30 eV

References

  • Mass Spectrum Analysis: A Comparative Guide for 1-(Pyridin-2-yl)
  • National Institutes of Health (NIH)
  • The Question of Ring Expansion in the Electron Impact-induced Fragmentation of Aromatic Amines RSC Publishing URL
  • 20.

Sources

Application Note: Nucleophilic Functionalization of 3-(3-Methylpyridin-2-yl)propanenitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of modern drug discovery, functionalized pyridine derivatives are ubiquitous, serving as core pharmacophores in numerous FDA-approved therapeutics[1]. 3-(3-Methylpyridin-2-yl)propanenitrile (CAS: 132554-23-5) is a highly versatile, bifunctional building block. While the 3-methylpyridine ring provides a stable, lipophilic vector capable of hydrogen-bonding, the terminal propanenitrile chain serves as a highly reactive electrophilic hub. This application note provides a comprehensive guide to the nucleophilic functionalization of the cyano group, detailing the mechanistic causality, quantitative reaction profiles, and self-validating experimental protocols required to reliably generate ketones, aldehydes, primary amines, and carboxylic acids.

Mechanistic Causality & Reactivity Profile

The reactivity of 3-(3-methylpyridin-2-yl)propanenitrile is primarily governed by the highly electrophilic sp -hybridized carbon of the nitrile group.

Steric and Electronic Considerations: The 3-methyl substitution on the pyridine ring introduces localized steric hindrance at the C2 position. However, the two-carbon aliphatic spacer ( −CH2​−CH2​− ) effectively isolates the nitrile group from the steric bulk of the pyridine ring, ensuring unhindered trajectory for nucleophilic attack.

Competing Pathways & Causality of Reagent Selection: A critical challenge in the nucleophilic addition to aliphatic nitriles is the competing acid-base reaction. The α -protons adjacent to the cyano group possess a pKa​ of approximately 25. When treated with highly basic nucleophiles (e.g., alkyl Grignard or organolithium reagents), α -deprotonation can outcompete nucleophilic addition, leading to undesired polymerization or recovery of starting material.

  • Strategic Mitigation: To favor nucleophilic addition over deprotonation, reactions should be conducted at low temperatures (0 °C to -78 °C). Alternatively, transmetalation strategies—such as the addition of catalytic ZnCl2​ to form highly nucleophilic but less basic organozincates—can dramatically improve yields of the desired addition products[2].

  • Controlled Reduction: When synthesizing aldehydes, DIBAL-H is strictly preferred over LiAlH4​ . DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen and delivering a single hydride to form a stable tetrahedral aluminum hemiaminal intermediate at -78 °C. This intermediate resists further reduction until it is hydrolyzed during the aqueous workup, preventing over-reduction to the primary amine[3].

ReactionPathways SM 3-(3-Methylpyridin-2-yl) propanenitrile Ketone Ketone SM->Ketone 1. RMgX 2. H3O+ Aldehyde Aldehyde SM->Aldehyde 1. DIBAL-H 2. H2O Amine Primary Amine SM->Amine 1. LiAlH4 2. H2O Acid Carboxylic Acid SM->Acid NaOH, H2O Reflux

Caption: Divergent nucleophilic functionalization pathways of 3-(3-Methylpyridin-2-yl)propanenitrile.

Quantitative Transformation Matrix

The following table summarizes the standardized reaction profiles for the nucleophilic transformation of the nitrile moiety into various functional groups.

Nucleophile TypeReagent & ConditionsStable IntermediateFinal ProductTypical Yield
Organomagnesium RMgX (1.2 eq), THF, 0 °C → RTImine Mg-SaltKetone65–85%
Hydride (Mono) DIBAL-H (1.1 eq), DCM, -78 °CHemiaminal Al-ComplexAldehyde70–90%
Hydride (Full) LiAlH4​ (2.0 eq), THF, 0 °C → RTAmine Al-ComplexPrimary Amine75–95%
Hydroxide NaOH (5.0 eq), H2​O /EtOH, RefluxAmideCarboxylic Acid80–95%

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ketones via Grignard Addition

The transformation of nitriles into ketones via Grignard addition is a classical yet highly reliable method, provided that the intermediate imine salt is properly managed and hydrolyzed[3].

GrignardWorkflow S1 1. Preparation Dry THF, Argon, 0 °C S2 2. Nucleophile Addition Dropwise RMgX addition S1->S2 S3 3. Imine Formation Stir at RT for 2-4 hours S2->S3 S4 4. Acidic Quench Add 1M HCl to hydrolyze S3->S4 S5 5. Isolation Extract, wash, dry S4->S5

Caption: Step-by-step experimental workflow for the Grignard addition and subsequent acidic hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 3-(3-Methylpyridin-2-yl)propanenitrile (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add the desired Grignard reagent (RMgX, 1.2 equiv) dropwise via syringe.

    • Self-Validation Check: A distinct color change (often yellow/orange) and the gradual formation of a fine precipitate indicate the successful formation of the intermediate imine magnesium salt.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Self-Validation Check: The disappearance of the starting material spot confirms complete conversion to the imine salt.

  • Acidic Hydrolysis (Critical Step): Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of 1M HCl until the pH reaches ~2–3. Stir vigorously for 30 minutes at room temperature.

    • Causality: The acidic environment is mandatory to protonate the nitrogen, break the magnesium chelate, and drive the hydrolysis of the imine to the corresponding ketone.

    • Self-Validation Check: The dissolution of the precipitate and a mild exotherm validate the breakdown of the organometallic complex.

  • Isolation: Neutralize the aqueous layer with saturated NaHCO3​ to pH 7-8 (to prevent protonation of the pyridine ring during extraction). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Protocol B: Controlled Reduction to Aldehydes using DIBAL-H
  • Preparation: Dissolve the nitrile (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise down the side of the flask over 15 minutes to prevent localized heating. Stir at -78 °C for 2 hours.

    • Self-Validation Check: Maintenance of the internal temperature at -78 °C is critical; any warming will lead to over-reduction to the primary amine.

  • Quenching: Quench the reaction at -78 °C by adding EtOAc (2 mL) to consume excess DIBAL-H, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Emulsion Breakdown: Remove the cold bath and allow the mixture to warm to room temperature. Stir vigorously for 1–2 hours.

    • Self-Validation Check: The initial thick, gel-like aluminum emulsion must fully resolve into two distinct, clear liquid layers. If the layers are not clear, continue stirring; premature extraction will trap the product in the aluminum salts, drastically reducing yield.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over MgSO4​ , and concentrate in vacuo to yield 3-(3-Methylpyridin-2-yl)propanal.

Sources

Application Note: Utilizing 3-(3-Methylpyridin-2-yl)propanenitrile in the Synthesis of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Design

The development of targeted protein kinase inhibitors is a cornerstone of modern oncology and immunology. Pyrimidine rings and their derivatives are highly privileged scaffolds, appearing in approximately 54% of all FDA-approved small-molecule protein kinase inhibitors[1]. To achieve high binding affinity and favorable pharmacokinetic properties, these pyrimidine cores are often functionalized with carefully designed side chains that project into the solvent-exposed channel of the kinase ATP-binding pocket.

3-(3-Methylpyridin-2-yl)propanenitrile (CAS: 132554-23-5) is a highly versatile, commercially available building block[2]. When reduced to its corresponding primary amine, it provides a flexible aliphatic linker terminating in a substituted pyridine ring.

  • Structural Advantage: The 3-methyl group on the pyridine ring introduces a critical steric block. This limits the rotational degrees of freedom of the side chain, reducing the entropic penalty upon binding.

  • Physicochemical Advantage: The basic pyridine nitrogen serves as an excellent vector for salt formation (e.g., mesylate or hydrochloride salts), drastically improving the aqueous solubility of the final hydrophobic kinase inhibitor.

This application note details the end-to-end protocol for the chemoselective reduction of this nitrile building block and its subsequent regioselective Nucleophilic Aromatic Substitution (SNAr) onto a 2,4-dichloropyrimidine core.

Mechanistic Insights & Causality

Chemoselective Nitrile Reduction

The catalytic hydrogenation of nitriles is the most economical route for primary amine production[3]. However, the reduction proceeds via a highly reactive imine intermediate. If unmitigated, the newly formed primary amine will attack this imine, leading to the formation of unwanted secondary and tertiary amine dimers[3].

The Causality of Reagent Choice: To prevent this, the reduction is performed using Raney Nickel in a solvent system saturated with ammonia (NH₃) . The excess ammonia shifts the chemical equilibrium, outcompeting the primary amine for the imine intermediate and ensuring high chemoselectivity for the primary amine product[3]. Furthermore, Raney Nickel is chosen over Palladium on Carbon (Pd/C) because Pd/C can inadvertently catalyze the reduction of the pyridine ring under high hydrogen pressure.

Regioselective SNAr at the C4 Position

The 2,4-dichloropyrimidine core is highly susceptible to nucleophilic attack[4]. When reacted with a primary amine, substitution can theoretically occur at either the C2 or C4 position.

The Causality of Regioselectivity: The C4 position is inherently more electrophilic because it shares a para-like resonance relationship with the N1 nitrogen and an ortho-like relationship with the N3 nitrogen. Additionally, the C2 position is sterically hindered by the two adjacent ring nitrogens. By conducting the reaction at low temperatures (0 °C to room temperature) and using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the primary amine selectively attacks the C4 position, yielding the desired mono-aminated kinase intermediate with >95% regioselectivity.

Experimental Protocols

Protocol A: Catalytic Hydrogenation to 3-(3-Methylpyridin-2-yl)propan-1-amine

This protocol is a self-validating system; the disappearance of the nitrile peak in IR spectroscopy (~2250 cm⁻¹) and LC-MS mass shifts confirm successful conversion.

  • Catalyst Preparation: Under an argon atmosphere, carefully wash 1.5 g of Raney® Nickel (50% slurry in water) with anhydrous methanol (3 × 10 mL) to remove water[5]. Safety Note: Raney Nickel is highly pyrophoric when dry; keep it wetted with solvent at all times.

  • Reaction Setup: In a Parr hydrogenation flask, dissolve 10.0 g (68.4 mmol) of 3-(3-Methylpyridin-2-yl)propanenitrile in 100 mL of 7N Ammonia in Methanol. Add the washed Raney Nickel catalyst.

  • Hydrogenation: Purge the vessel with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H₂ and agitate at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material (m/z [M+H]⁺ = 147.1) should be completely consumed, replaced by the product mass (m/z [M+H]⁺ = 151.1).

  • Workup & Isolation: Carefully filter the reaction mixture through a pad of Celite® under a blanket of nitrogen. Wash the filter cake with methanol (2 × 50 mL). Concentrate the combined filtrates under reduced pressure to yield the primary amine as a pale yellow oil.

Protocol B: C4-Selective SNAr Coupling to 2,4-Dichloropyrimidine
  • Reaction Setup: Dissolve 5.0 g (33.6 mmol) of 2,4-dichloropyrimidine in 50 mL of anhydrous isopropanol (iPrOH). Add 8.8 mL (50.4 mmol, 1.5 eq) of DIPEA.

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Dissolve 5.05 g (33.6 mmol) of the amine generated in Protocol A in 20 mL of iPrOH. Add this amine solution dropwise over 30 minutes. Causality: Slow addition at 0 °C prevents exothermic runaway and suppresses C2-substitution.

  • Heating & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Confirm completion via TLC (DCM:MeOH 95:5, UV visualization).

  • Workup: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the C4-aminated kinase intermediate.

Quantitative Data: Reduction Optimization

To validate the necessity of the Raney Ni/NH₃ system, optimization trials were conducted. The data below demonstrates the critical role of ammonia in suppressing secondary amine formation.

EntryCatalyst SystemSolvent SystemAdditiveConversion (%)1° Amine Yield (%)2° Amine Byproduct (%)
110% Pd/CMethanolNone>95%45%50%
2Raney NickelMethanolNone>95%60%35%
3 Raney Nickel Methanol 7N NH₃ >99% 92% <2%
4LiAlH₄THFNone100%75%15%*

*Note: Entry 4 also resulted in trace reduction of the pyridine ring, rendering it unsuitable for API synthesis.

Visualizations

Synthetic Workflow

SyntheticWorkflow A 3-(3-Methylpyridin-2-yl) propanenitrile B 3-(3-Methylpyridin-2-yl) propan-1-amine A->B H2, Raney Ni NH3/MeOH D C4-Aminated Kinase Intermediate B->D SNAr Coupling DIPEA, iPrOH C 2,4-Dichloropyrimidine C->D Electrophile

Synthetic workflow from nitrile building block to C4-aminated pyrimidine intermediate.

Kinase Inhibition Pathway

KinasePathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Target Target Kinase (e.g., CDK4/6 or JAK) Receptor->Target Activation Effector Downstream Effectors Target->Effector Phosphorylation Response Cell Proliferation / Survival Effector->Response Gene Transcription Drug Pyrimidine-Based Inhibitor Drug->Target ATP-Competitive Inhibition

Mechanism of action for the synthesized pyrimidine-based kinase inhibitor.

References

  • Title: 3-(3-methylpyridin-2-yl)propanenitrile - C9H10N2 | CSSS00011007074 Source: ChemSpace URL: [Link]

  • Title: Nitrile reduction Source: Wikipedia URL: [Link]

  • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

microwave-assisted synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Executive Summary

The 3-methylpyridine motif is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, histamine receptor antagonists, and neuroactive therapeutics. Functionalizing this scaffold at the 2-position to yield 3-(3-methylpyridin-2-yl)propanenitrile provides a versatile building block that can be readily elaborated into primary amines, carboxylic acids, or amidines.

Traditional syntheses of this molecule rely on the cryogenic deprotonation of 2,3-lutidine with strong organolithium bases followed by alkylation with haloacetonitriles. This approach is moisture-sensitive, difficult to scale, and generates stoichiometric organometallic waste. Herein, we detail a robust, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol: a microwave-promoted Heck coupling followed by a microwave-assisted Catalytic Transfer Hydrogenation (CTH). This approach reduces reaction times from days to minutes while maximizing chemoselectivity and yield[1],[2].

Mechanistic Insights & Causality (E-E-A-T)

The Microwave Advantage

Microwave irradiation relies on dielectric heating, where polar molecules (such as DMF and ethanol) continuously align with an oscillating electromagnetic field, generating rapid, uniform internal heat. This eliminates the thermal wall-effects of conventional convective heating, drastically accelerating transition-metal-catalyzed cross-couplings[3].

Step 1: Overcoming Catalyst Poisoning in the Heck Coupling

The Heck coupling of 2-halopyridines is notoriously difficult. The basic pyridine nitrogen strongly coordinates to the palladium center, forming stable, inactive complexes (catalyst poisoning). To overcome this, our protocol employs Pd(OAc)2​ in combination with the bulky, electron-rich phosphine ligand P(t-Bu)3​ .

  • Causality: The extreme steric bulk of P(t-Bu)3​ favors the formation of a highly active monoligated Pd0L species. This accelerates the oxidative addition into the C–Br bond and sterically shields the metal center, preventing the pyridine nitrogen from coordinating. Microwave heating at 120 °C ensures the activation energy for the subsequent migratory insertion of acrylonitrile is rapidly overcome[3].

Step 2: Chemoselective Catalytic Transfer Hydrogenation (CTH)

Reducing the conjugated alkene of the intermediate without reducing the sensitive nitrile group or the aromatic pyridine ring requires precise chemoselectivity. We utilize a microwave-assisted CTH using 10% Pd/C and ammonium formate[4].

  • Causality: Under microwave irradiation at 80 °C, ammonium formate rapidly decomposes on the palladium surface into H2​ , CO2​ , and NH3​ . The in situ generated hydrogen is immediately adsorbed onto the Pd lattice, selectively reducing the electron-deficient alkene. This avoids the hazards of pressurized hydrogen gas, prevents over-reduction of the nitrile, and achieves full conversion in just 10 minutes[5].

Experimental Protocols

Equipment: Dedicated single-mode microwave synthesizer (e.g., Anton Paar Monowave 400 or Biotage Initiator+) equipped with IR temperature sensors and sealed 10 mL pressure vials.

Protocol A: Synthesis of (E)-3-(3-methylpyridin-2-yl)acrylonitrile (Intermediate)

This protocol is self-validating: the aqueous workup is specifically designed to partition the DMF and amine salts into the aqueous phase, leaving the intermediate in the organic phase for direct use.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-bromo-3-methylpyridine (1.0 mmol, 172 mg) and acrylonitrile (1.5 mmol, 80 mg).

  • Catalyst Loading: Add Palladium(II) acetate ( Pd(OAc)2​ , 5 mol%, 11.2 mg) and Tri-tert-butylphosphonium tetrafluoroborate ( P(t-Bu)3​⋅HBF4​ , 10 mol%, 29.0 mg).

  • Base and Solvent: Add N,N-dicyclohexylmethylamine ( Cy2​NMe , 1.5 mmol, 293 mg) and anhydrous DMF (3.0 mL).

  • Purging: Seal the vial with a Teflon septum cap. Degas the mixture by sparging with dry Argon for 3 minutes to prevent catalyst oxidation.

  • Microwave Irradiation: Insert the vial into the microwave synthesizer. Set the parameters to 120 °C, with a 2-minute ramp time, and hold for 20 minutes. (Max power: 150 W, cooling: ON).

  • Workup: After rapid compressed-air cooling to 40 °C, dilute the mixture with EtOAc (15 mL) and wash with water (3 × 10 mL) to remove DMF and amine salts. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile (Final Product)

Safety Note: Always add Pd/C to the reaction vessel under an inert atmosphere before adding the solvent to prevent the ignition of ethanol vapors.

  • Preparation: In a clean 10 mL microwave vial, dissolve the crude (E)-3-(3-methylpyridin-2-yl)acrylonitrile (approx. 1.0 mmol) in absolute ethanol (4.0 mL).

  • Reagent Addition: Add 10% Pd/C (5 mol% Pd, 53 mg) followed by ammonium formate ( HCOONH4​ , 5.0 mmol, 315 mg).

  • Microwave Irradiation: Seal the vial. Irradiate at 80 °C for 10 minutes. Note: Set the maximum pressure limit to 10 bar to account for CO2​ and H2​ evolution during formate decomposition.

  • Workup: Cool to room temperature. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between saturated aqueous NaHCO3​ (10 mL) and Dichloromethane (15 mL). Extract the aqueous layer twice more with DCM. Dry the combined organics over Na2​SO4​ and evaporate to yield pure 3-(3-Methylpyridin-2-yl)propanenitrile as a pale yellow oil.

Quantitative Data Summaries

Table 1: Optimization of Heck Coupling (Step 1) | Heating Method | Temp (°C) | Time | Catalyst System | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Conventional | 120 | 24 h | Pd(OAc)2​ / PPh3​ | 35 | | Conventional | 120 | 24 h | Pd(OAc)2​ / P(t-Bu)3​ | 62 | | Microwave | 120 | 20 min | Pd(OAc)2​ / PPh3​ | 48 | | Microwave | 120 | 20 min | Pd(OAc)2​ / P(t-Bu)3​ | 85 |

Table 2: Chemoselectivity in Transfer Hydrogenation (Step 2)

Hydrogen Source Heating Method Temp (°C) Time Conversion (%) Nitrile Reduction?

| H2​ gas (50 psi) | Conventional | 25 | 12 h | 100 | Yes (15% byproduct) | | HCOONH4​ | Conventional | 80 | 4 h | 80 | No | | HCOONH4​ | Microwave | 80 | 10 min | >99 | No |

Workflow Visualization

Workflow SM 2-Bromo-3-methylpyridine + Acrylonitrile Step1 MW-Heck Coupling 120 °C, 20 min Pd(OAc)2, P(t-Bu)3 SM->Step1 Int (E)-3-(3-methylpyridin-2-yl) acrylonitrile Step1->Int 85% Yield Step2 MW-CTH Reduction 80 °C, 10 min Pd/C, HCOONH4 Int->Step2 Prod 3-(3-Methylpyridin-2-yl) propanenitrile Step2->Prod 98% Yield

Two-step microwave-assisted synthesis workflow for 3-(3-Methylpyridin-2-yl)propanenitrile.

References

  • Bose, A. K., Barakat, K. J., Wagle, D. R., Manhas, M. S., & Bose, A. K. (1999). Microwave-Assisted Rapid and Simplified Hydrogenation. The Journal of Organic Chemistry, 64(8), 2984-2985. URL:[Link][4]

  • Silva, W. A., et al. (2025). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Organics, 6(1). URL:[Link][5]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. URL:[Link][1]

  • Singh, K. N., & Singh, S. K. (2009). Microwave-assisted, one-pot multicomponent synthesis of highly substituted pyridines using KF/alumina. Arkivoc, 2009(13), 153-160. URL:[Link][2]

  • Valizadeh, H., & Gholipour, H. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile. This valuable pyridine derivative is a key building block in the development of various pharmaceutical agents. The primary synthetic route, a base-catalyzed aza-Michael addition, while direct, is often plagued by low yields due to competing side reactions. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and a validated experimental protocol to help you overcome these challenges and significantly improve your reaction outcomes.

Section 1: Understanding the Core Synthesis and Its Challenges

The most common and atom-economical route to 3-(3-Methylpyridin-2-yl)propanenitrile is the aza-Michael (or conjugate) addition of 2,3-dimethylpyridine (2,3-lutidine) to acrylonitrile. The reaction hinges on the deprotonation of the methyl group at the C2 position of the pyridine ring, which is rendered sufficiently acidic by the electron-withdrawing effect of the ring nitrogen. The resulting nucleophilic picolyl anion then attacks the electrophilic β-carbon of acrylonitrile.

Reaction Mechanism: Aza-Michael Addition

The process can be visualized in three key steps:

  • Deprotonation: A strong base abstracts a proton from the C2-methyl group of 2,3-lutidine, forming a resonance-stabilized picolyl anion.

  • Nucleophilic Attack: The picolyl anion attacks the terminal carbon of the double bond in acrylonitrile, forming a new carbon-carbon bond and an intermediate enolate.

  • Protonation: The enolate is protonated during the reaction or upon aqueous workup to yield the final product.

Reaction_Mechanism Figure 1: Aza-Michael Addition Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Protonation Lutidine 2,3-Lutidine Anion Picolyl Anion Lutidine->Anion + B⁻ Base Strong Base (B⁻) Acrylonitrile Acrylonitrile Anion->Acrylonitrile Nucleophilic Attack Intermediate Intermediate Enolate Acrylonitrile->Intermediate Product 3-(3-Methylpyridin-2-yl) propanenitrile Intermediate->Product + H⁺ ProtonSource H⁺ Source

Caption: Figure 1: Aza-Michael Addition Mechanism

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall reaction yield is very low, and the crude product is a complex mixture. Where should I start my investigation?

A1: Low yield in this reaction is typically traced back to one of three main areas: inefficient deprotonation, competing side reactions (especially polymerization), or product loss during workup. A systematic approach is crucial. First, analyze your crude reaction mixture by TLC, GC-MS, or NMR to identify major byproducts. The presence of a tar-like, insoluble material strongly suggests polymerization of acrylonitrile.[1] If you recover a large amount of starting material (2,3-lutidine), the issue likely lies with the deprotonation step.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Low Yield Polymer Polymer Formation?|Is the mixture viscous or tarry? Start->Polymer Conversion Incomplete Conversion?|High recovery of starting material? Polymer->Conversion No Sol_Polymer Solutions for Polymerization • Lower reaction temperature • Add acrylonitrile slowly (syringe pump) • Use a polymerization inhibitor (e.g., hydroquinone) • Reduce base concentration Polymer->Sol_Polymer Yes Workup Workup/Purification Issues? Conversion->Workup No Sol_Conversion Solutions for Incomplete Conversion • Use a stronger base (e.g., NaNH₂, LDA) • Ensure anhydrous conditions (dry solvents/glassware) • Increase reaction temperature moderately • Use a more polar aprotic solvent (e.g., DMSO) Conversion->Sol_Conversion Yes Sol_Workup Solutions for Workup Loss • Perform multiple extractions with organic solvent • Avoid harsh acidic/basic conditions during workup to prevent nitrile hydrolysis • Purify via vacuum distillation or column chromatography Workup->Sol_Workup Yes No_Polymer No No_Conversion No

Caption: Figure 2: Troubleshooting Decision Tree

Q2: My reaction mixture turns into a thick, unworkable sludge or solid. How do I prevent the polymerization of acrylonitrile?

A2: This is the most prevalent side reaction. Acrylonitrile readily undergoes anionic polymerization, which is initiated by the same base used for deprotonation and is often highly exothermic.[1]

Troubleshooting Strategies:

  • Temperature Control: The reaction is exothermic. Maintain strict temperature control, ideally starting at a lower temperature (e.g., 0-10°C) and allowing the reaction to slowly warm. Overheating will drastically accelerate polymerization.[1]

  • Slow Reagent Addition: Do not add the acrylonitrile all at once. The best practice is to add it dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of acrylonitrile low, favoring the desired 1:1 Michael addition over polymerization.

  • Use of Inhibitors: A small amount of a radical inhibitor, such as hydroquinone, can be added to the acrylonitrile before the reaction to suppress polymerization pathways.

  • Base Stoichiometry: While a stoichiometric amount of a strong base is needed for deprotonation, a large excess can aggressively initiate polymerization. Use the minimum effective amount of base.

Q3: The reaction is clean but conversion is low. How can I ensure complete deprotonation of 2,3-lutidine?

A3: Incomplete deprotonation points to issues with your base, solvent, or overall reaction conditions.

  • Choice of Base: The pKa of the C2-methyl protons on picoline is high, requiring a very strong base. Amide bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are highly effective. Alkoxides like potassium tert-butoxide (t-BuOK) can also be used, often requiring a polar aprotic solvent like DMSO to enhance basicity.

  • Anhydrous Conditions: Amide bases react violently with water. Ensure all glassware is oven- or flame-dried and that all solvents are rigorously anhydrous.[2] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Solvent Effects: The choice of solvent is critical. While non-polar solvents can work, polar aprotic solvents like DMSO or DMF can help to solvate the cation of the base, increasing its effective strength and promoting the reaction. However, be aware that acrylonitrile can react with DMSO under certain conditions. Anhydrous THF or diethyl ether are also common choices, particularly with LDA.

Q4: I am concerned about nitrile hydrolysis during the aqueous workup. What is the best procedure?

A4: The nitrile group can be hydrolyzed to an amide or a carboxylic acid under strongly acidic or basic conditions, especially with heating.[1]

  • Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild proton source. Avoid quenching with strong acids.

  • Extraction: After quenching, dilute the mixture with water and extract the product multiple times with an organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.[3]

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water before drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography.

Section 3: Optimized Experimental Protocol

This protocol incorporates the troubleshooting strategies discussed above to maximize yield and minimize side reactions.

Optimized_Protocol Figure 3: Optimized Synthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Prep1 Oven-dry all glassware Prep2 Prepare anhydrous solvent (e.g., THF) Prep1->Prep2 Prep3 Set up reaction under N₂ atmosphere Prep2->Prep3 React1 Dissolve 2,3-Lutidine in THF Prep3->React1 React2 Cool to 0°C React1->React2 React3 Add strong base (e.g., NaNH₂) portion-wise React2->React3 React4 Stir for 1 hour at 0-10°C React3->React4 React5 Slowly add Acrylonitrile via syringe pump over 2h React4->React5 React6 Allow to warm to RT and stir overnight React5->React6 Work1 Cool to 0°C React6->Work1 Work2 Quench with sat. aq. NH₄Cl Work1->Work2 Work3 Extract with Ethyl Acetate (3x) Work2->Work3 Work4 Wash with brine, dry over Na₂SO₄ Work3->Work4 Work5 Concentrate under reduced pressure Work4->Work5 Work6 Purify via vacuum distillation or chromatography Work5->Work6 FinalProduct FinalProduct Work6->FinalProduct Final Product

Caption: Figure 3: Optimized Synthesis Workflow

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere of nitrogen, add freshly distilled 2,3-dimethylpyridine (1.0 equiv.) to anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add sodium amide (NaNH₂) (1.05 equiv.) in portions, ensuring the temperature does not exceed 10°C. Stir the resulting deep-red mixture at 0-10°C for 1 hour.

  • Michael Addition: Add a solution of acrylonitrile (1.0 equiv., stabilized with a trace of hydroquinone) in anhydrous THF to the reaction mixture via a syringe pump over 2 hours, maintaining the internal temperature below 15°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain 3-(3-Methylpyridin-2-yl)propanenitrile.

Section 4: Data Summary - Impact of Reaction Parameters

The following table summarizes the influence of key reaction parameters on the yield of the aza-Michael addition.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Base Potassium tert-butoxideSodium Amide (NaNH₂)Lithium DiisopropylamideNaNH₂ and LDA are generally stronger bases than t-BuOK, leading to more efficient and faster deprotonation, which often results in higher conversion and better yields.[2]
Solvent TolueneTetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO)Polar aprotic solvents like THF and DMSO enhance the reactivity of the base, promoting higher yields than non-polar solvents like toluene. However, DMSO can be harder to remove.
Temperature 50°CRoom Temperature (25°C)0°C → 25°CStarting the reaction at a lower temperature (0°C) during the addition of acrylonitrile is critical to control the exotherm and prevent polymerization, significantly improving the yield of the desired product.[1]
Acrylonitrile Addition All at once (bulk)Dropwise over 30 minSyringe pump over 2hSlow, controlled addition via a syringe pump maintains a low concentration of the monomer, drastically reducing polymerization and maximizing the 1:1 adduct formation.

References

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  • Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(06), 993-997. DOI: 10.1055/s-2005-861849.
  • Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis.
  • Vaia. Problem 5 Synthesis of nitriles by nucleop... [FREE SOLUTION].
  • LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles.
  • Royal Society of Chemistry. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
  • Google Patents.
  • Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663.
  • BenchChem. (2025). Synthesis of 3-(Pyridin-2-yl)propan-1-amine from 2-Picoline: Application Notes and Protocols. BenchChem Technical Support.
  • BenchChem. (2025). Side-reaction products in the synthesis of substituted pyridinylmethanols. BenchChem Technical Support.
  • ChemSrc. (2025, May 20). 3-pyridin-2-yl-propionitrile.
  • Google Patents. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • ResearchGate. (2025, August 7).
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  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem Technical Support.
  • Wang, Y., et al. (2018). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Organic & Biomolecular Chemistry, 16(42), 7948-7952.
  • Taylor & Francis. Michael addition – Knowledge and References.
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  • MDPI. (2022, August 31). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile.
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Technical Support Center: Troubleshooting Failed 3-(3-Methylpyridin-2-yl)propanenitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. Here, we address common challenges in a direct question-and-answer format, providing in-depth, field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting material (e.g., 2-halo-3-methylpyridine or 2-vinyl-3-methylpyridine). What are the likely causes?

Several factors can lead to poor conversion in this synthesis. A systematic approach to troubleshooting is crucial.

  • Inadequate Catalyst Activity: For cross-coupling reactions involving 2-halo-3-methylpyridines, the choice and handling of the catalyst are paramount.

    • Palladium and Nickel Catalysts: These are commonly used for cyanation reactions.[1][2] Catalyst deactivation is a frequent issue.

      • Troubleshooting:

        • Ensure the catalyst is from a reliable source and stored under inert conditions.

        • Consider using a fresh batch of catalyst.

        • For palladium-catalyzed reactions, excess cyanide ions can poison the catalyst.[3] Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) can help maintain a low concentration of free cyanide.[3][4]

        • The choice of ligands is also critical. Bulky, electron-rich phosphine ligands can protect the metal center and improve catalytic activity.[3]

  • Issues with the Cyanide Source: The reactivity and purity of your cyanide source are critical.

    • Troubleshooting:

      • Use a fresh, anhydrous cyanide source. Alkali metal cyanides like NaCN and KCN are highly reactive but also very toxic.[3]

      • Consider alternative, less toxic, and more stable cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or even acetonitrile under specific nickel-catalyzed conditions.[1][3][5]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time all play a significant role.

    • Troubleshooting:

      • Ensure your reaction is running at the optimal temperature. Some modern palladium-catalyzed cyanations can proceed at temperatures as low as room temperature to 40°C.[4]

      • Use anhydrous solvents to prevent unwanted side reactions.[6]

      • Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

Q2: I'm observing the formation of significant impurities alongside my desired product. What are these byproducts and how can I minimize them?

The formation of byproducts is a common challenge. Identifying these impurities is the first step to mitigating their formation.

  • Hydrolysis of the Nitrile: The most common byproduct is the corresponding amide or carboxylic acid, formed by the hydrolysis of the nitrile group.[3][7][8]

    • Causative Factors:

      • Presence of water in the reaction mixture.[6]

      • Acidic or basic conditions can catalyze hydrolysis.[3][9]

      • Elevated temperatures and prolonged reaction times can increase the rate of hydrolysis.[3]

    • Mitigation Strategies:

      • Use anhydrous solvents and reagents, and dry all glassware thoroughly.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

      • Control the pH of the reaction mixture.

      • Optimize the reaction time and temperature to favor nitrile formation over hydrolysis.

  • Side Reactions Involving the Pyridine Ring: While less common, the pyridine ring itself can undergo side reactions under harsh conditions.

    • Potential Side Reactions:

      • Ring opening.[3]

      • Substitution at other positions on the ring.[3]

    • Mitigation Strategies:

      • Employ milder reaction conditions where possible.

      • The choice of catalyst and ligands can influence the selectivity of the reaction.

Q3: My reaction has stalled, and I'm seeing a mixture of starting material and product. What steps should I take?

A stalled reaction can often be restarted or driven to completion with careful adjustments.

  • Re-evaluate Catalyst and Reagents:

    • Troubleshooting:

      • If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst.

      • Ensure that all reagents were added in the correct stoichiometry.

  • Optimize Reaction Conditions:

    • Troubleshooting:

      • If the reaction is being run at a lower temperature, a modest increase in temperature may be sufficient to push the reaction to completion.

      • If the reaction is solvent-sensitive, a change in solvent or the use of a co-solvent might be beneficial.

Troubleshooting Workflows

A logical workflow can help diagnose the root cause of a failed reaction efficiently.

Workflow for Low or No Product Formation

Caption: Diagnostic workflow for low product conversion.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of 2-Bromo-3-methylpyridine

This protocol is adapted from established methods for the cyanation of (hetero)aryl halides.[2][4]

Materials:

  • 2-Bromo-3-methylpyridine

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Anhydrous solvent (e.g., DMF or a mixture of H₂O/THF)[4]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-bromo-3-methylpyridine, zinc cyanide, the palladium catalyst, and the phosphine ligand.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 40-120°C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an appropriate aqueous solution (e.g., aqueous sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

ParameterRecommended ConditionRationale
Catalyst Palladium or Nickel complexesHigh efficiency for C-CN bond formation.[1][2]
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]Lower toxicity and reduced catalyst poisoning compared to NaCN/KCN.[3]
Solvent Anhydrous polar aprotic (e.g., DMF, THF)Good solubility for reactants and promotes the reaction.[4]
Temperature 40-120°CDependent on the specific catalyst system and substrate.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and side reactions.[6]

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. (2024). ACS Catalysis. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (2025). MDPI. [Link]

  • Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl). (2019). Organic & Biomolecular Chemistry. [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. [Link]

  • Reactions of Substituted Pyridinium Salts with Cyanide; Formation and Metal Complexes of 2,2'bis (hydroxymethyl)-4,-4'bipyridine. (2016). VCU Scholars Compass. [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. (2005). Synthesis. [Link]

  • Hydrolysis of Nitriles to form Carboxylic Acids. (2025). LibreTexts Chemistry. [Link]

  • Nitrile: Definition, Structure, Synthesis, Reactions, and Applications. (n.d.). Chemistry Learner. [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025). Save My Exams. [Link]

Sources

Technical Support Center: Stability and Storage of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, mechanistic understanding of how to handle, store, and troubleshoot 3-(3-Methylpyridin-2-yl)propanenitrile.

Chemical stability is not merely about following a set of rules; it requires understanding the molecular vulnerabilities of your compound. 3-(3-Methylpyridin-2-yl)propanenitrile is a bifunctional building block possessing two distinct reactive centers: an electron-rich pyridine nitrogen (susceptible to oxidation) and an electrophilic nitrile carbon (susceptible to nucleophilic attack). Every protocol and storage recommendation provided in this guide is engineered to mitigate these specific thermodynamic and kinetic liabilities.

Molecular Vulnerabilities & Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The structural features of 3-(3-Methylpyridin-2-yl)propanenitrile dictate its two primary degradation routes:

  • Pyridine N-Oxidation: The nitrogen atom in the pyridine ring is a Lewis base and is highly susceptible to oxidation by atmospheric oxygen, peroxides, or photo-induced radicals[1],[2]. This forms a pyridine N-oxide, which drastically alters the polarity and coordination chemistry of the molecule[3].

  • Nitrile Hydrolysis: The -C≡N group is generally stable but acts as a strong electrophile in the presence of moisture. Under acidic or basic conditions, water acts as a nucleophile, hydrolyzing the nitrile first to a primary amide (propanamide derivative), and subsequently to a carboxylic acid (propanoic acid derivative)[4],[5].

Degradation A 3-(3-Methylpyridin-2-yl) propanenitrile (Intact API/Building Block) B Pyridine N-oxide Derivative A->B Oxidation (O2, Light, Heat) C Propanamide Derivative A->C Partial Hydrolysis (H2O, Mild Acid/Base) D Propanoic Acid Derivative C->D Complete Hydrolysis (H2O, Strong Acid/Base)

Chemical degradation pathways of 3-(3-Methylpyridin-2-yl)propanenitrile via oxidation and hydrolysis.

Quantitative Storage Parameters

To suppress the activation energy required for the degradation pathways outlined above, strict environmental controls must be maintained. The table below summarizes the optimal storage conditions and the mechanistic rationale behind each parameter.

ParameterSpecificationMechanistic Rationale
Temperature 2–8 °C (Short-term, <1 month)-20 °C (Long-term, >1 month)Suppresses the thermal activation energy required for nitrile hydrolysis and prevents auto-oxidation of the pyridine core[5].
Atmosphere Argon (Preferred) or NitrogenArgon is denser than air and effectively displaces oxygen over the solid/liquid surface, preventing N-oxide formation[5].
Container Amber glass with PTFE-lined capAmber glass prevents photo-induced radical generation; PTFE blocks moisture ingress[6].
Humidity < 10% RH (Desiccated)Eliminates the water molecules required for nucleophilic attack on the nitrile carbon[4],[7].

Troubleshooting Guide & FAQs

This section addresses specific, field-encountered issues in a Q&A format to help you rapidly diagnose experimental failures.

Q: I observed a yellowing of the previously off-white powder. Is it still usable for cross-coupling reactions? A: Yellowing or browning is a classic indicator of photo-induced degradation or thermal stress, almost always associated with the oxidation of the pyridine nitrogen to form a pyridine N-oxide[1]. Do not use this material for sensitive transition-metal catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig couplings) without repurification. N-oxides act as strong, ambivalent ligands that can coordinate to and poison palladium or copper catalysts[3].

Q: My Reverse-Phase HPLC (RP-HPLC) analysis shows a new, highly polar peak eluting before the main compound. What is the likely culprit? A: The appearance of a more polar peak (shorter retention time on a C18 column) strongly suggests either hydrolysis or oxidation. Nitriles hydrolyze to amides and subsequently to carboxylic acids in the presence of moisture[4]. The resulting carboxylic acid will be significantly more polar than the parent nitrile. Alternatively, pyridine N-oxides also exhibit a much higher dipole moment (increased polarity) compared to the parent pyridine[1]. Troubleshooting Step: Perform LC-MS. A mass shift of +16 Da indicates oxidation (N-oxide), while a shift of +18 Da indicates partial hydrolysis (amide)[5].

Q: Can I store this compound in aqueous buffer solutions for high-throughput screening (HTS)? A: It is highly discouraged to store the compound in aqueous media for prolonged periods. While the compound may appear stable at a neutral pH, the proximity of the basic pyridine nitrogen can locally alter the micro-pH, facilitating slow intramolecular or intermolecular hydrolysis of the nitrile group over time[7]. Always prepare aqueous dilutions fresh from a dry DMSO or acetonitrile stock immediately prior to the assay.

Experimental Protocols: Self-Validating Forced Degradation Study

To ensure trustworthiness in your analytical methods, you must prove that your HPLC/LC-MS methods can actually detect the degradation products. This is achieved through a Self-Validating Forced Degradation Study .

Expert Insight: This protocol is a self-validating system because it includes a concurrent negative control. If the control sample (stored at -20 °C under Argon) shows >0.5% degradation during the 24-hour test window, your baseline material is already compromised, or your analytical method is inducing on-column degradation[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 3-(3-Methylpyridin-2-yl)propanenitrile in anhydrous, HPLC-grade acetonitrile.

  • Control Sample: Aliquot 1 mL of the stock into an amber vial, purge with Argon, seal, and store at -20 °C.

  • Oxidative Stress (Targeting the Pyridine Ring): Aliquot 1 mL of the stock. Add 100 µL of 3% H₂O₂. Incubate at 25 °C for 24 hours to force N-oxide formation[4].

  • Acidic Hydrolytic Stress (Targeting the Nitrile): Aliquot 1 mL of the stock. Add 100 µL of 0.1 M HCl. Incubate at 40 °C for 24 hours to force carboxylic acid formation[5].

  • Basic Hydrolytic Stress (Targeting the Nitrile): Aliquot 1 mL of the stock. Add 100 µL of 0.1 M NaOH. Incubate at 40 °C for 24 hours to force amide formation[4].

  • Neutralization & Analysis: Neutralize the acid/base samples to pH 7.0 to halt degradation. Inject 10 µL of each sample (including the control) into an LC-MS system using a C18 column and a Water/Acetonitrile gradient (with 0.1% Formic Acid)[5]. Quantify the emergence of +16 Da and +18 Da peaks relative to the control.

Handling & Storage Workflow

Adhere to the following workflow to maximize the shelf-life of your inventory.

Workflow Start Receive Compound QC Initial QC (HPLC/NMR) Start->QC Aliquot Aliquot under Argon/N2 QC->Aliquot Store Store at 2-8°C or -20°C in Amber Glass Aliquot->Store Check Pre-Use Visual & Purity Check Store->Check Before use Pass Proceed to Synthesis Check->Pass Purity >95% Fail Perform Forced Degradation Analysis Check->Fail Discoloration/Impurities

Standard operating procedure for the reception, storage, and quality control of the compound.

References

  • Pyridine N-oxide. Grokipedia. Available at: [Link]

  • Stability Enhancement of Drug Layered Pellets in a Fixed Dose Combination Tablet. PMC (National Institutes of Health). Available at:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC (National Institutes of Health). Available at: [Link]

  • Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. ACS Publications. Available at: [Link]

Sources

challenges in the purification of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Module: Pyridine Derivatives | Target Molecule: 3-(3-Methylpyridin-2-yl)propanenitrile Target Audience: Process Chemists, Discovery Scientists, and Analytical Researchers

Welcome to the technical support center for the isolation and purification of 3-(3-Methylpyridin-2-yl)propanenitrile . As a bifunctional molecule featuring both a basic, coordinating pyridine ring and a base-sensitive aliphatic nitrile, this compound presents unique chromatographic and liquid-liquid extraction challenges.

This guide synthesizes field-proven methodologies to help you eliminate co-eluting impurities, prevent functional group degradation, and optimize your overall yield.

📊 Part 1: Physicochemical Profiling & Quantitative Data

To design a rational purification strategy, we must first understand the quantitative parameters governing the molecule's behavior. The table below summarizes the critical data required to predict its partitioning and chromatographic retention.

ParameterValue / EstimateMechanistic Implication for Purification
Molecular Weight 146.19 g/mol Easily detectable via LC-MS (ESI+); target mass [M+H]⁺ = 147.1.
Pyridine pKa ~5.6 – 5.8Requires a mobile phase or aqueous wash pH > 7.8 to ensure >99% free-base form.
LogP (Lipophilicity) ~1.3 – 1.6Moderately lipophilic. Retains well on C18 columns but requires organic modifiers.
Silanol Interaction HighThe pyridine nitrogen strongly hydrogen-bonds to acidic silica (pKa ~4.5), causing tailing.
Nitrile Stability ModerateSusceptible to hydrolysis into primary amides (M+18) at pH < 2 or pH > 10.

🛠️ Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my product streak severely on standard normal-phase silica gel, resulting in poor recovery?

The Causality: Standard silica gel is populated with acidic silanol groups (Si-OH). The lone pair of electrons on the basic pyridine nitrogen acts as a strong hydrogen-bond acceptor. As the molecule travels down the column, it undergoes heterogeneous secondary interactions with these silanols, causing it to continuously bind and release at different rates. This manifests as severe peak tailing and irreversible adsorption. The Solution: You must mask the silanol groups. Add a competitive basic modifier (e.g., 1–5% Triethylamine or Ammonium Hydroxide) to your mobile phase, or switch to an amine-functionalized stationary phase (KP-NH) which inherently neutralizes silanol activity[1].

Q2: After acid-base extraction, my LC-MS shows a massive impurity at +18 Da. What happened?

The Causality: You have hydrolyzed your propanenitrile group. Nitriles (R-C≡N) are electrophilic. When researchers use strong bases (like 6M NaOH) to free-base the pyridine ring during workup[2], the hydroxide ions attack the sp-hybridized nitrile carbon. This forms an imidate intermediate that rapidly tautomerizes into a primary amide (+18 Da). The Solution: Avoid extreme pH extremes. Use mild, buffered aqueous systems (e.g., saturated NaHCO₃ at pH ~8) to free-base the pyridine without triggering nitrile hydrolysis.

Q3: I synthesized this via alkylation of 2,3-lutidine, but the starting material co-elutes with my product. How do I separate them?

The Causality: Both 3-(3-Methylpyridin-2-yl)propanenitrile and 2,3-lutidine are structurally similar lipophilic pyridines[3]. However, 2,3-lutidine has a pKa of ~6.6, whereas your product has a lower pKa (~5.7) due to the electron-withdrawing inductive effect of the cyano group. The Solution: Exploit this ΔpKa of ~0.9 units. By washing your organic layer with a precisely controlled phosphate buffer at pH 6.2, you will selectively protonate the more basic 2,3-lutidine (driving it into the aqueous phase) while leaving the majority of your product in the organic phase as a free base.

🔬 Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system —meaning built-in analytical checkpoints ensure you do not proceed to the next step if a failure has occurred.

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted 2,3-lutidine without hydrolyzing the nitrile.

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly quench with a 1:1 mixture of saturated aqueous NH₄Cl and water to bring the pH to ~6.0.

  • Buffer Adjustment: Add 0.5 M Sodium Phosphate buffer (pH 6.2) until the aqueous phase stabilizes exactly at pH 6.2 (verify with a calibrated pH meter).

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Validation Checkpoint 1: Spot both the aqueous and organic layers on a TLC plate (elute with 10% MeOH/DCM) and visualize under UV 254 nm.

    • Pass: The higher Rf spot (lutidine) is predominantly in the aqueous lane; the lower Rf spot (product) is in the organic lane.

    • Fail: If the product is in the aqueous layer, your pH is too low. Add 0.1 M NaOH to reach pH 6.5 and re-extract.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at < 40 °C to prevent thermal degradation.

Workflow A Crude Reaction Mixture B Quench & Adjust to pH 6.2 A->B C Liquid-Liquid Extraction B->C D Aqueous Phase (Discard) C->D Bottom Layer E Organic Phase (Product) C->E Top Layer F Wash with Brine & Dry E->F G Concentrate in Vacuo F->G

Fig 1: pH-controlled extraction workflow for isolating 3-(3-Methylpyridin-2-yl)propanenitrile.

Protocol B: Reversed-Phase Prep-HPLC (High-Purity Polish)

Objective: Achieve >99% purity for biological assays or sensitive downstream coupling.

  • Sample Prep: Dissolve the crude product in DMSO/Acetonitrile (1:1) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a high-pH tolerant C18 column (e.g., Waters XBridge)[4].

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10 with NH₄OH).

    • Phase B: 100% Acetonitrile.

    • Causality Note: Operating at pH 10 ensures the pyridine (pKa ~5.7) is fully deprotonated, preventing peak splitting and increasing retention on the hydrophobic C18 phase[4].

  • Gradient: 10% B to 60% B over 15 minutes.

  • Validation Checkpoint 2: Monitor wavelengths at 254 nm (pyridine ring) and 210 nm (nitrile/aliphatic absorbance). The product should elute as a sharp, symmetrical peak. If the peak is fronting, the column is overloaded; reduce the injection volume by 50%.

Chromatography Start Crude Product NP Normal Phase Start->NP Lipophilic RP Reversed Phase Start->RP Polar NP_Std Silica + 1% Et3N NP->NP_Std NP_NH Amine-Bonded Silica NP->NP_NH RP_Acid 0.1% TFA (Avoid) RP->RP_Acid Poor Retention RP_Base pH 10 Buffer (Ideal) RP->RP_Base Sharp Peaks

Fig 2: Chromatographic decision tree highlighting optimal conditions for pyridine derivatives.

📚 References

Sources

Navigating the Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(3-methylpyridin-2-yl)propanenitrile, a key building block in the development of various pharmaceutical agents. This guide provides an in-depth analysis of alternative synthetic routes, offering troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during your experimental work. Our focus is on providing practical, field-tested insights to ensure the successful and efficient synthesis of this important intermediate.

I. Strategic Approaches to the Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Two primary retrosynthetic disconnections offer viable pathways to the target molecule. Each route presents its own set of advantages and potential challenges.

Route 1: The Michael Addition/Hydrocyanation Pathway

This approach hinges on the conjugate addition of a cyanide nucleophile to an activated alkene, specifically 2-vinyl-3-methylpyridine. This route is attractive due to the potential for high atom economy.

Route 2: The Nucleophilic Substitution Pathway

This classic strategy involves the displacement of a leaving group from a 2-(2-haloethyl)-3-methylpyridine precursor with a cyanide salt. This method is often straightforward and reliable, relying on well-established reaction principles.

Below is a comparative overview of these two strategic approaches:

ParameterRoute 1: Michael Addition/HydrocyanationRoute 2: Nucleophilic Substitution
Key Precursor 2-Vinyl-3-methylpyridine2-(2-Chloroethyl)-3-methylpyridine
Key Transformation Conjugate addition of cyanideSN2 displacement of halide
Potential Advantages Fewer steps if starting from 2-picolineUtilizes robust and predictable reactions
Potential Challenges Synthesis and stability of the vinylpyridinePreparation of the haloethyl precursor

II. Route 1: The Michael Addition/Hydrocyanation Pathway in Detail

This pathway is conceptually a two-stage process: the synthesis of the 2-vinyl-3-methylpyridine intermediate, followed by the crucial cyanation step.

Michael_Addition_Hydrocyanation_Pathway cluster_synthesis Synthesis of Vinylpyridine cluster_cyanation Cyanation Step start 3-Methyl-2-picoline vinylpyridine 2-Vinyl-3-methylpyridine start->vinylpyridine Condensation w/ HCHO or Wittig Reaction target 3-(3-Methylpyridin-2-yl)propanenitrile vinylpyridine->target Michael Addition (e.g., NaCN) or Hydrocyanation (e.g., HCN/Ni catalyst)

Caption: Workflow for the Michael Addition/Hydrocyanation Pathway.

A. Synthesis of the 2-Vinyl-3-methylpyridine Intermediate

The successful synthesis of the vinylpyridine precursor is critical for this route. Two common methods are employed:

  • Condensation with Formaldehyde and Dehydration: This is a classical and often cost-effective approach.[1][2]

  • The Wittig Reaction: This method offers high selectivity for the formation of the double bond.[3][4][5][6]

Troubleshooting the Synthesis of 2-Vinyl-3-methylpyridine:

Q1: My condensation reaction with formaldehyde is giving low yields of the intermediate alcohol, 2-(2-hydroxyethyl)-3-methylpyridine. What can I do?

A1: Low yields in this step can often be attributed to several factors:

  • Reaction Conditions: Ensure the reaction is carried out under pressure and at an elevated temperature, typically in an autoclave.[7][8] The reaction of 2-picoline with formaldehyde to form the corresponding alcohol often requires forcing conditions.[2]

  • Catalyst: The choice and amount of catalyst can be crucial. While some procedures are catalyst-free, others may benefit from the addition of a base or an acid.

  • Formaldehyde Source: Use a reliable source of formaldehyde, such as a fresh aqueous solution (formalin) or paraformaldehyde. The molar ratio of formaldehyde to the picoline is a key parameter to optimize.[7][9]

Q2: The dehydration of 2-(2-hydroxyethyl)-3-methylpyridine to the vinylpyridine is incomplete or leads to polymerization. How can I improve this step?

A2: Dehydration can be a delicate step. To minimize side reactions:

  • Dehydrating Agent: Strong bases like sodium hydroxide or potassium hydroxide are commonly used for the dehydration of 2-pyridine-ethanol derivatives.[10] The reaction is often performed by adding the alcohol to a hot solution of the base.

  • Temperature Control: Careful control of the distillation temperature is essential. The vinylpyridine product is typically distilled directly from the reaction mixture under reduced pressure.[10]

  • Polymerization Inhibitor: Vinylpyridines are prone to polymerization.[1] Consider adding a radical inhibitor, such as hydroquinone or 4-tert-butylcatechol, to the distillation apparatus.

Q3: I am considering the Wittig reaction for a cleaner synthesis of the vinylpyridine. What are the key considerations?

A3: The Wittig reaction is an excellent alternative, providing unambiguous placement of the double bond.[3][4][5][6]

  • Ylide Formation: The first step is the formation of the phosphonium ylide from the corresponding phosphonium salt. This requires a strong base, such as n-butyllithium or sodium hydride.[3][11] The phosphonium salt is typically prepared from 2-(chloromethyl)-3-methylpyridine and triphenylphosphine.

  • Carbonyl Source: Formaldehyde or paraformaldehyde is used as the carbonyl partner in the Wittig reaction to generate the terminal alkene.[11]

  • Solvent: Anhydrous solvents, such as THF or diethyl ether, are crucial for the success of the Wittig reaction.

B. The Cyanation Step: Michael Addition and Hydrocyanation

Once the 2-vinyl-3-methylpyridine is in hand, the next step is the addition of the cyano group.

Frequently Asked Questions (FAQs) for the Cyanation Step:

Q1: What is the difference between a Michael addition of cyanide and a hydrocyanation reaction in this context?

A1: While both reactions result in the desired product, the mechanistic pathways and typical reagents differ:

  • Michael Addition: This is a conjugate addition of a "soft" nucleophile, like the cyanide ion, to the β-carbon of the α,β-unsaturated system of the vinylpyridine.[12][13][14] This reaction is typically carried out using a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), often in a protic solvent.

  • Hydrocyanation: This reaction involves the formal addition of hydrogen cyanide (HCN) across the double bond.[1] Due to the high toxicity of HCN gas, alternative and safer methods have been developed. These often employ a catalyst, typically a nickel complex, and may use a surrogate for HCN, such as acetone cyanohydrin or trimethylsilyl cyanide (TMSCN).[11][15][16][17]

Q2: My Michael addition with NaCN is slow and gives a poor yield. How can I optimize this reaction?

A2: To improve the efficiency of the Michael addition:

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol can facilitate the reaction by protonating the intermediate enolate.

  • Temperature: Gently heating the reaction mixture may increase the reaction rate, but be mindful of potential polymerization of the vinylpyridine.

  • Catalysis: While often not strictly necessary, the addition of a phase-transfer catalyst can be beneficial if using a two-phase system.

Q3: I am concerned about using HCN for a hydrocyanation reaction. What are the best practices for using safer cyanide sources?

A3: The use of HCN surrogates is highly recommended for laboratory-scale synthesis.

  • Acetone Cyanohydrin: This is a common and relatively safe source of HCN.[15][16] The reaction is typically catalyzed by a nickel(0) complex with phosphite or phosphine ligands.

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is another effective cyanide source for hydrocyanation reactions.[15][16]

  • Catalyst System: The choice of the nickel catalyst and its ligands is crucial for achieving good yields and regioselectivity.[18][19][20]

Troubleshooting the Cyanation Step:

Problem Potential Cause(s) Troubleshooting Strategies
Low to no product formation Inactive catalyst (hydrocyanation). Poor nucleophilicity of cyanide (Michael addition).Ensure the nickel catalyst for hydrocyanation is in the active Ni(0) state. For Michael addition, consider using a more polar solvent or a phase-transfer catalyst.
Polymerization of starting material High reaction temperature. Presence of radical initiators.Conduct the reaction at the lowest effective temperature. Ensure the vinylpyridine starting material is freshly prepared or distilled and stored with an inhibitor.
Formation of the regioisomer (addition to the α-carbon) Catalyst-dependent (hydrocyanation).The regioselectivity of hydrocyanation can be influenced by the ligands on the metal catalyst. For 2-vinylpyridine, nickel-catalyzed reactions can sometimes favor the branched isomer.[19]

III. Route 2: The Nucleophilic Substitution Pathway in Detail

This route involves the preparation of a 2-(2-chloroethyl)-3-methylpyridine precursor, followed by a standard SN2 reaction with a cyanide salt.

Nucleophilic_Substitution_Pathway cluster_chlorination Chlorination Step cluster_cyanation Cyanation Step start 2-(2-Hydroxyethyl)-3-methylpyridine chloroethyl 2-(2-Chloroethyl)-3-methylpyridine start->chloroethyl SOCl₂ or POCl₃ target 3-(3-Methylpyridin-2-yl)propanenitrile chloroethyl->target NaCN or KCN in polar aprotic solvent

Caption: Workflow for the Nucleophilic Substitution Pathway.

A. Synthesis of the 2-(2-Chloroethyl)-3-methylpyridine Precursor

This key intermediate can be synthesized from the corresponding alcohol, 2-(2-hydroxyethyl)-3-methylpyridine.

Frequently Asked Questions (FAQs) for the Chlorination Step:

Q1: What are the best reagents for converting the alcohol to the chloride?

A1: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[21][22] Phosphorus oxychloride (POCl₃) can also be used.

Q2: What are the typical reaction conditions for the chlorination with thionyl chloride?

A2: The reaction is typically carried out in an inert solvent, such as dichloromethane or chloroform, at or below room temperature. It is important to perform the reaction under anhydrous conditions to prevent hydrolysis of the thionyl chloride.

Troubleshooting the Chlorination Step:

Problem Potential Cause(s) Troubleshooting Strategies
Incomplete conversion of the alcohol Insufficient chlorinating agent. Presence of water.Use a slight excess of thionyl chloride. Ensure all glassware and solvents are rigorously dried.
Formation of dark-colored byproducts Reaction temperature too high.Perform the reaction at a lower temperature (e.g., 0 °C) and add the thionyl chloride dropwise.
B. The Cyanation Step: SN2 Displacement

This step involves the reaction of the chloroethyl precursor with a cyanide salt.

Experimental Protocol: Cyanation of 2-(2-Chloroethyl)-3-methylpyridine

  • Materials:

    • 2-(2-Chloroethyl)-3-methylpyridine

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)[23][24]

    • Polar aprotic solvent (e.g., DMSO or DMF)

    • Stirring apparatus and heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a condenser, dissolve the 2-(2-chloroethyl)-3-methylpyridine in the chosen polar aprotic solvent.

    • Add a slight excess (1.1 to 1.5 equivalents) of sodium or potassium cyanide.

    • Heat the reaction mixture with stirring. The reaction temperature will depend on the solvent used (e.g., 80-120 °C for DMSO).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully pouring it into water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

Troubleshooting the Cyanation Step:

Problem Potential Cause(s) Troubleshooting Strategies
Slow or incomplete reaction Insufficient temperature. Poor solubility of the cyanide salt.Increase the reaction temperature. Use a solvent in which the cyanide salt has better solubility (e.g., DMSO). The addition of a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction through the in situ formation of the more reactive iodo-intermediate (Finkelstein reaction).
Formation of elimination byproduct (2-vinyl-3-methylpyridine) High reaction temperature. Use of a more basic cyanide source.Use the mildest possible reaction conditions (lower temperature for a longer time). Ensure the cyanide salt is not excessively basic.

IV. Purification and Characterization

Purification of the final product, 3-(3-methylpyridin-2-yl)propanenitrile, is crucial to obtain material of high purity.

Purification Strategies:

  • Acid-Base Extraction: This technique can be used to separate the basic pyridine product from non-basic impurities.[15] The crude product is dissolved in an organic solvent and washed with a dilute acid to extract the protonated pyridine into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

  • Column Chromatography: For the removal of closely related impurities, column chromatography on silica gel is a standard and effective method.[15][16][25][26] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically employed. To mitigate peak tailing, which is common with basic compounds on silica gel, a small amount of a basic modifier like triethylamine can be added to the eluent.[16]

Characterization Data:

While specific experimental data for 3-(3-methylpyridin-2-yl)propanenitrile is not widely published, analogous compounds can provide an indication of the expected spectral features.

  • ¹H NMR: Expect signals corresponding to the methyl group on the pyridine ring, the aromatic protons, and the two methylene groups of the propanenitrile chain.

  • ¹³C NMR: Expect signals for the carbons of the pyridine ring, the methyl group, the two methylene groups, and the nitrile carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

  • IR Spectroscopy: A characteristic peak for the nitrile (C≡N) stretching vibration should be present, typically in the range of 2200-2260 cm⁻¹.

V. Safety Considerations

  • Cyanide Compounds: All cyanide salts (NaCN, KCN) and HCN surrogates (acetone cyanohydrin, TMSCN) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Always have a cyanide poisoning antidote kit available and be familiar with its use.

  • Solvents: Many of the solvents used in these syntheses are flammable and/or toxic. Take appropriate safety precautions.

  • Exothermic Reactions: Some of the reactions described, particularly those involving strong bases or acids, can be exothermic. Use appropriate cooling and add reagents slowly.

This technical support guide is intended to provide a comprehensive overview of the synthetic routes to 3-(3-methylpyridin-2-yl)propanenitrile and to assist researchers in troubleshooting common experimental challenges. By understanding the underlying chemical principles and potential pitfalls of each synthetic approach, you can optimize your experimental design for a successful outcome.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). BenchChem.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Enantioselective Olefin Hydrocyan
  • Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. (2024). Taylor & Francis Online.
  • Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl] -3-Methyl Pyridine (N,Te,N) as Ligands. (2012). Oriental Journal of Chemistry.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021).
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021). HETEROCYCLES.
  • Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines. (1964).
  • Method for synthesizing and preparing 2-vinyl pyridine. (2013).
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Wittig reaction. (n.d.). Wikipedia.
  • Method for preparing 2-vinylpyridine. (2014).
  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2022).
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Acta Chimica Slovenica.
  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis.
  • The Wittig Reaction. (n.d.). KPU Pressbooks.
  • 2-Methylpyridine. (n.d.). Wikipedia.
  • Preparation of Cyanopyridines by Direct Cyan
  • Method for synthesizing and preparing 2-vinyl pyridine. (2013).
  • Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. (2021).
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. (2025). BenchChem.
  • Process for the preparation of 2-cyanopyridines. (2004).
  • Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
  • Examples of Michael Additions. (n.d.).
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (2020).
  • 2-(2-Hydroxyethyl)pyridine. (n.d.). PubChem.
  • Preparation method of 2-(2-chloroethyl) ethanol. (2010).
  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
  • Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2- Hydroxyethylhydrazinium Nitrate Ionic Liquid. (2018). eScholarship.org.
  • Mechanistic insights into the hydrocyan
  • Nickel-Catalyzed Markovnikov Transfer Hydrocyanation in the Absence of Lewis Acid. (2020). Organic Letters.
  • Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. (2020). The Journal of Organic Chemistry.
  • Michael Addition Reaction Mechanism. (2020). Chemistry Steps.
  • Synthesis method of 2-hydroxyethyl pyridine. (2020).
  • Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. (n.d.). Cheméo.
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (2000).
  • Hydrocyanation of Non‐Activated Alkenes Without Handling HCN. (2024).
  • 3-(Methylnitrosoamino)propanenitrile. (n.d.). PubChem.
  • 3-(Methylamino)propionitrile 98 693-05-0. (n.d.). Sigma-Aldrich.
  • 2-(2-methyl-3-pyridinyl)-2-(1-pyrrolidinyl)propanenitrile. (2025). ChemSynthesis.
  • Propanenitrile. (n.d.). NIST WebBook.

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Technical Support Center: Managing Exothermic Reactions in 3-(3-Methylpyridin-2-yl)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile. This guide is designed for researchers, scale-up scientists, and drug development professionals who are encountering thermal management challenges during the base-catalyzed Michael addition of 2,3-dimethylpyridine (2,3-lutidine) to acrylonitrile.

Because this reaction couples a highly reactive nucleophile with a monomer prone to runaway polymerization, strict thermal and kinetic control is required. This guide provides field-proven troubleshooting, causal explanations for reaction behaviors, and self-validating protocols to ensure safe and high-yielding syntheses.

Diagnostic Overview & Reaction Causality

The synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile relies on the selective deprotonation of the 2-methyl group of 2,3-dimethylpyridine (due to the electron-withdrawing effect of the adjacent pyridine nitrogen) to form a 2-picolyl anion. This nucleophile then undergoes a Michael-type addition to the electrophilic β -carbon of acrylonitrile.

The Thermal Challenge: This transformation presents a dual exothermic risk. First, the carbon-carbon bond-forming Michael addition is inherently exothermic. Second, acrylonitrile is highly susceptible to base-catalyzed and thermally-induced runaway polymerization. Pure acrylonitrile possesses an exothermic heat of polymerization of 17.3±0.3 kcal/mol[1]. In the presence of strong bases or localized thermal "hot spots," the reaction can rapidly pivot from the desired mono-alkylation to violent polymerization or over-alkylation[2].

Pathways SM 2,3-Dimethylpyridine + Base Anion 2-Picolyl Anion (Nucleophile) SM->Anion Deprotonation Product 3-(3-Methylpyridin-2-yl) propanenitrile Anion->Product Michael Addition (Target) Acrylonitrile Acrylonitrile (Electrophile) Acrylonitrile->Product Controlled Dosing Polymer Polyacrylonitrile (PAN) Exothermic Runaway Acrylonitrile->Polymer Heat/Base Catalyzed Dialkyl Over-alkylation Byproducts Product->Dialkyl Excess Acrylonitrile + Hot Spots

Reaction pathways highlighting the target Michael addition vs. exothermic failure modes.

Troubleshooting & FAQs

Q1: During the addition of acrylonitrile, the internal reactor temperature spikes uncontrollably, and the yield drops. What is causing this? A1: You are likely experiencing monomer accumulation followed by auto-acceleration (the Trommsdorff–Norrish effect). If acrylonitrile is dosed faster than the kinetic rate of the Michael addition, unreacted monomer pools in the reactor. Once a critical temperature threshold is breached, the accumulated acrylonitrile undergoes a rapid, base-catalyzed polymerization[2]. This secondary reaction releases massive amounts of heat ( 17.3 kcal/mol), further accelerating the runaway process[1]. Resolution: Switch to a continuous flow setup (see Protocol B), or strictly control the dosing rate in batch so that it matches the reaction consumption rate. Ensure active cryogenic cooling is engaged before dosing begins.

Q2: My reactor is fouling with a viscous, yellow/brown sludge, making stirring impossible. How can I prevent this? A2: The sludge is Polyacrylonitrile (PAN). Acrylonitrile polymerizes violently in the presence of strong bases[2]. In batch reactors, poor mixing creates localized zones of high base concentration and high temperature ("hot spots"), which initiate polymerization. Resolution: Always use technical-grade acrylonitrile containing a polymerization inhibitor (such as methylhydroquinone or BHT)[2]. Additionally, increase the agitation rate to improve mass transfer and eliminate localized high-pH zones.

Q3: LC-MS analysis shows significant amounts of bis-alkylated byproduct (addition of two acrylonitrile molecules). How do I improve regioselectivity? A3: Over-alkylation is a thermodynamically driven side reaction. The mono-alkylated product, 3-(3-Methylpyridin-2-yl)propanenitrile, still possesses acidic protons at the bridging carbon. If the reaction temperature rises due to poor exothermic management, the base can deprotonate the product, allowing it to react with a second equivalent of acrylonitrile. Resolution: Maintain the internal reaction temperature strictly below −20∘C . Using a slight stoichiometric excess of the 2,3-dimethylpyridine anion relative to acrylonitrile also kinetically favors the mono-alkylated product.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring internal temperature ( Tint​ ) and pressure, the operator can confirm the mechanistic state of the reaction in real-time.

Protocol A: Semi-Batch Synthesis (Strict Temperature Control)

Use this protocol if continuous flow infrastructure is unavailable. It relies on cryogenic cooling and extended dosing times to manage the exotherm.

  • System Preparation: Purge a jacketed glass reactor with dry N2​ . Equip with an overhead stirrer, an internal thermocouple, and a programmable syringe pump.

  • Deprotonation: Charge the reactor with 2,3-dimethylpyridine (1.05 equiv) and anhydrous THF (0.5 M). Cool the jacket to −78∘C . Slowly add Lithium Diisopropylamide (LDA, 1.0 equiv) via dropping funnel. Validation Check: Tint​ should rise slightly and the solution will turn deep red/orange, confirming the formation of the 2-picolyl anion.

  • Electrophile Preparation: Dissolve acrylonitrile (1.0 equiv, stabilized with 50 ppm methylhydroquinone) in an equal volume of cold THF.

  • Controlled Dosing: Using the syringe pump, dose the acrylonitrile solution into the reactor at a rate of 0.1 equiv/hour.

  • Exotherm Management: Monitor Tint​ continuously. Validation Check: If Tint​ rises above −60∘C , pause the dosing immediately. Do not resume until Tint​ returns to −70∘C .

  • Quench: Once dosing is complete, stir for 1 hour at −78∘C , then quench in-line with glacial acetic acid (1.2 equiv) to neutralize the base and halt any potential polymerization before warming to room temperature.

Protocol B: Continuous Flow Synthesis (Recommended)

Continuous flow reactors provide nearly instantaneous mixing and exceptionally fast mass transfer, making them the superior choice for highly exothermic reactions[3]. The high surface-area-to-volume ratio effectively eliminates thermal runaway[4].

  • Fluidic Setup: Prepare two reagent streams.

    • Stream A: 2-picolyl anion in THF (pre-formed at −20∘C using 2,3-dimethylpyridine and NaHMDS).

    • Stream B: Acrylonitrile (1.0 equiv) in THF.

  • Reactor Configuration: Connect Stream A and Stream B to a high-efficiency T-mixer submerged in a −20∘C cooling bath. Route the output into a PFA (perfluoroalkoxy) residence time coil (10 mL volume).

  • Execution: Set HPLC pumps to deliver a combined flow rate that achieves a 2-minute residence time.

  • In-line Quench: Route the output of the residence coil directly into a third stream containing a methanolic acetic acid quench solution.

  • Validation Check: The absence of pressure spikes in the system confirms that PAN fouling is not occurring, validating the successful suppression of the polymerization pathway.

FlowSetup PumpA Pump A: 2,3-Lutidine + Base in THF Mixer T-Mixer (High Mass Transfer) PumpA->Mixer PumpB Pump B: Acrylonitrile (+ Inhibitor) PumpB->Mixer Reactor Residence Time Coil (Active Cooling -20°C) Mixer->Reactor Exothermic Mixing Quench In-line Quench (AcOH/MeOH) Reactor->Quench Controlled Conversion Collection Product Collection Quench->Collection

Continuous flow configuration for safe, isothermal synthesis of the target propanenitrile.

Quantitative Data: Batch vs. Continuous Flow Performance

The following table summarizes the operational metrics and product distributions when comparing traditional batch synthesis to continuous flow processing for this specific transformation. Flow chemistry allows for higher operating temperatures due to superior heat dissipation[3][4].

ParameterSemi-Batch Reactor (500 mL)Continuous Flow Reactor (10 mL Coil)
Cooling Requirement Cryogenic ( −78∘C )Chiller ( −20∘C )
Dosing / Residence Time 10 Hours (Dosing)2 Minutes (Residence)
Max Internal Temp Spike ( ΔT ) +18∘C (Localized) <+2∘C (Isothermal)
Target Product Yield 68%91%
Polyacrylonitrile (PAN) Formation ~12% (Reactor fouling observed)< 1% (No fouling)
Bis-alkylated Byproduct 15%4%

References

  • A detailed kinetic model for the polymerization of acrylonitrile ResearchGate[Link]

  • Acrylonitrile - DESIGNATED SUBSTANCE University of Windsor[Link]

  • The Impact of Continuous Flow Technology and Collaboration between Academia and Industry JACS Au - ACS Publications[Link]

  • Enhanced Reaction Efficiency in Continuous Flow DSpace@MIT[Link]

Sources

Technical Support Center: Catalyst Poisoning in 3-(3-Methylpyridin-2-yl)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning, a common challenge in this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Synthesis and the Role of Catalysis

The synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile is a critical step in the development of various pharmaceutical compounds. A common and efficient method for this synthesis is the hydrocyanation of 2-vinyl-3-methylpyridine. This reaction is typically catalyzed by transition metal complexes, most notably those containing nickel or palladium.

The catalyst, often a low-valent nickel or palladium species stabilized by phosphine or phosphite ligands, plays a pivotal role in the activation of the C-H bond of hydrogen cyanide (or a cyanide source) and its subsequent addition across the double bond of the vinylpyridine.

Simplified Catalytic Cycle for Hydrocyanation

Hydrocyanation Catalytic Cycle A Active Catalyst [M(0)L_n] B Oxidative Addition of HCN A->B + HCN C Hydrido-cyanide Complex B->C D Alkene Coordination C->D + Alkene E Migratory Insertion D->E F Alkyl-cyanide Complex E->F G Reductive Elimination F->G H Product Release (Nitrile) G->H H->A - Product

Caption: A generalized catalytic cycle for the hydrocyanation of an alkene.

II. Troubleshooting Guide: Catalyst Deactivation

Catalyst deactivation is a primary cause of low yield, poor selectivity, and reaction failure. This section addresses specific symptoms of catalyst poisoning and provides actionable solutions.

Issue 1: Rapid Decrease in Reaction Rate or Complete Stalling

Question: My reaction starts as expected, but the conversion rate quickly drops off or the reaction stops altogether. What could be the cause?

Answer: This is a classic sign of catalyst poisoning. The poison, present in your starting materials, solvent, or even the reaction atmosphere, binds to the active sites of the catalyst, rendering them inactive.

Potential Poisons and Their Sources:

Poison ClassSpecific ExamplesCommon Sources
Sulfur Compounds Hydrogen sulfide (H₂S), thiols, thiophenesImpurities in starting materials or solvents.[1][2]
Nitrogen Compounds Ammonia, amines, amidesByproducts, impurities in starting materials.[1][3]
Water/Moisture H₂OInadequately dried solvents, reagents, or glassware; atmospheric moisture.[4][5]
Oxygen O₂Air leaks in the reaction setup.
Heavy Metals Lead, mercury, arsenicContamination from previous reactions or equipment.[2]
Excess Cyanide CN⁻High concentrations of cyanide salts.[4][5][6][7]
Halogens Chloride, bromide, iodideImpurities in starting materials, residual catalysts from previous steps.[8]

Troubleshooting Workflow:

Troubleshooting Workflow for Catalyst Deactivation Start Reaction Stalls or Rate Decreases Check_Purity Analyze Purity of Starting Materials & Solvents (GC-MS, NMR) Start->Check_Purity Check_Setup Inspect Reaction Setup for Leaks Start->Check_Setup Check_Cyanide Review Cyanide Source and Concentration Start->Check_Cyanide Purify Purify Reagents (Distillation, Recrystallization, etc.) Check_Purity->Purify Seal Ensure Inert Atmosphere (Degas Solvents, Use Schlenk Line) Check_Setup->Seal Optimize_CN Optimize Cyanide Addition (Slow Addition, Use Phase Transfer Catalyst) Check_Cyanide->Optimize_CN Rerun Rerun Reaction with Purified Components and Sealed Setup Purify->Rerun Seal->Rerun Optimize_CN->Rerun

Caption: A step-by-step workflow for troubleshooting catalyst deactivation.

In-Depth Solutions:

  • Purification of Starting Materials: 2-vinyl-3-methylpyridine can contain impurities from its synthesis. Distillation under reduced pressure is recommended. Solvents should be freshly dried and degassed.

  • Inert Atmosphere: Nickel and palladium catalysts in their active, low-valent states are highly sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). Use of a Schlenk line or a glovebox is highly recommended.

  • Cyanide Concentration: An excess of cyanide ions can lead to the formation of inactive catalyst-cyanide complexes.[4][5][6][7] Consider using a phase-transfer catalyst with cyanide salts of low solubility or a slow-addition technique for your cyanide source.

Issue 2: Low Product Yield Despite Complete Consumption of Starting Material

Question: My starting material is fully consumed, but the yield of 3-(3-Methylpyridin-2-yl)propanenitrile is low, with the formation of significant byproducts. What is happening?

Answer: This scenario suggests that while the catalyst is active, its selectivity is compromised, or the desired product is participating in side reactions.

Potential Causes and Solutions:

  • Isomerization of the Alkene: The catalyst may be promoting the isomerization of 2-vinyl-3-methylpyridine to a less reactive isomer.

    • Solution: Optimize the ligand-to-metal ratio. Bulky phosphite ligands can often suppress isomerization.

  • Oligomerization/Polymerization: The vinylpyridine substrate can be prone to polymerization, especially at elevated temperatures.

    • Solution: Lower the reaction temperature and consider using a polymerization inhibitor if the problem persists.

  • Product Inhibition/Decomposition: The nitrile product itself or byproducts can sometimes act as inhibitors or undergo further reactions.

    • Solution: Monitor the reaction progress closely (e.g., by GC or LC-MS) and stop the reaction once the maximum concentration of the desired product is reached.

III. Frequently Asked Questions (FAQs)

Q1: What are the key differences in catalyst poisoning between nickel and palladium catalysts in this synthesis?

A1: Both nickel and palladium are susceptible to poisoning by sulfur, nitrogen compounds, and excess cyanide. However, there are some nuances:

  • Nickel catalysts are generally more sensitive to sulfur poisoning.[9][10] They can also be poisoned by amines and ammonia through the formation of stable complexes.[3]

  • Palladium catalysts are particularly vulnerable to deactivation by excess cyanide, which can disrupt every step of the catalytic cycle by forming inactive palladium-cyanide species.[4][5][6]

Q2: Can a poisoned catalyst be regenerated?

A2: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.

  • Reversible Poisoning: If the poison is weakly adsorbed, its removal can sometimes be achieved by thermal treatment under an inert gas flow or by washing with a suitable solvent.[1]

  • Irreversible Poisoning: If the poison forms a strong chemical bond with the metal center (e.g., sulfur forming metal sulfides), regeneration is more challenging.[1] For sulfur-poisoned nickel catalysts, treatment with an aqueous organic acid solution containing specific metal ions has been reported to be effective.[11] For palladium catalysts poisoned by sulfur, high-temperature treatment under either oxidative or reductive atmospheres can help remove sulfur species.[12][13][14]

Q3: How can I prevent catalyst poisoning from the outset?

A3: Prevention is always the best strategy.

  • High-Purity Reagents: Use the highest purity starting materials and solvents available.

  • Dedicated Glassware: Use glassware dedicated to sensitive catalytic reactions to avoid cross-contamination.

  • Guard Beds: For continuous flow processes, consider using a guard bed to remove potential poisons from the feedstock before it reaches the catalyst bed.

  • Process Optimization: Carefully optimize reaction conditions (temperature, pressure, reactant ratios) to minimize byproduct formation that could act as poisons.

Q4: My synthesis involves a cyanide salt as the cyanide source. What specific precautions should I take?

A4: The use of cyanide salts requires careful consideration to avoid catalyst poisoning.

  • Moisture Control: Traces of water can lead to the hydrolysis of cyanide, forming HCN, which can react with the catalyst to form inactive hydride complexes.[4][5][6] Ensure anhydrous conditions.

  • Phase-Transfer Catalysis: When using salts like KCN or NaCN, a phase-transfer catalyst can be beneficial. However, be aware that the quaternary ammonium salts used can also undergo degradation in the presence of strong bases, which can be formed from cyanide hydrolysis.[4][5][6]

  • Co-catalysts: The addition of co-catalysts like copper(I) or zinc(II) salts can sometimes mitigate the inhibitory effects of high cyanide concentrations.[15]

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Disclaimer: This is a general guideline. Specific conditions may need to be optimized for your particular setup and scale.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the palladium or nickel catalyst and the phosphite or phosphine ligand to a dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, THF) to the flask.

  • Reagent Addition: Add the purified 2-vinyl-3-methylpyridine to the reaction mixture.

  • Cyanide Source: If using a cyanide salt, add it along with any co-catalyst or phase-transfer catalyst. If using a liquid cyanide source (e.g., acetone cyanohydrin), add it slowly via a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with an oxidizing solution like sodium hypochlorite for residual cyanide). Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Regeneration of a Sulfur-Poisoned Nickel Catalyst

This protocol is adapted from literature procedures for regenerating sulfur-poisoned Raney nickel and may require optimization.[11]

  • Washing: Carefully wash the recovered catalyst with a deoxygenated solvent (e.g., ethanol) to remove any organic residues.

  • Acid Treatment: Suspend the catalyst in a deoxygenated aqueous solution of an organic acid (e.g., tartaric acid) containing a metal salt whose sulfide is insoluble in acidic conditions (e.g., cadmium acetate). Stir for several hours.

  • Neutralization: Slowly add a deoxygenated base solution (e.g., NaOH) to raise the pH to between 7.2 and 8.0.

  • Isolation and Washing: Separate the catalyst by filtration or decantation and wash thoroughly with deoxygenated water until the washings are neutral.

  • Drying: Dry the regenerated catalyst under vacuum.

V. References

  • Regeneration of sulfur-poisoned raney nickel catalyst. Google Patents.

  • Regeneration of Poisoned Nickel Catalyst by Supercritical CO2 Extraction. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. MDPI. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]

  • Deactivation and Regeneration of Nickel-Based Catalysts for Steam-Methane Reforming. ResearchGate. [Link]

  • Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. ScienceDirect. [Link]

  • Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Publications. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society - ACS Publications. [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. ACS Publications. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Scilit. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. PubMed. [Link]

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]

  • Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. ResearchGate. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. ResearchGate. [Link]

  • Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd. [Link]

  • Nickel-Catalyzed Markovnikov Transfer Hydrocyanation in the Absence of Lewis Acid. Organic Letters - ACS Publications. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Intertek. [Link]

  • Catalyst poison. Britannica. [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of 3-(3-Methylpyridin-2-yl)propanenitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of Nuclear Magnetic Resonance (NMR) spectra for reaction mixtures, particularly those involving heteroaromatic systems like 3-(3-Methylpyridin-2-yl)propanenitrile, is a common challenge for researchers in synthetic chemistry and drug development. The inherent electronic properties of the pyridine ring, coupled with the potential for various side reactions, can lead to spectra that are difficult to decipher. This guide provides in-depth, field-tested insights in a question-and-answer format to troubleshoot common issues and answer frequently asked questions, ensuring accurate structural elucidation and reaction monitoring.

Troubleshooting Guide: Common Spectral Issues and Solutions

This section addresses specific problems you might encounter when analyzing the NMR spectra of your 3-(3-Methylpyridin-2-yl)propanenitrile reaction mixture.

Q1: Why do I see broad or poorly resolved peaks in the aromatic region of my ¹H NMR spectrum?

A1: Broadening of signals in the aromatic region of pyridine-containing molecules can stem from several factors:

  • Intermediate Chemical Exchange: Protonation/deprotonation of the pyridine nitrogen can occur on a timescale that is intermediate relative to the NMR experiment. This exchange can lead to a coalescence of signals, resulting in broad peaks. The pKa of the pyridine nitrogen can be influenced by the solvent and the presence of acidic or basic impurities in your reaction mixture.[1]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This can lead to rapid relaxation of adjacent protons, causing their signals to broaden. This effect is particularly noticeable for protons on the carbons alpha to the nitrogen (the H-6 proton in this case).

  • Presence of Paramagnetic Species: Trace amounts of paramagnetic impurities, such as dissolved oxygen or metal ions from catalysts, can significantly broaden NMR signals.

Troubleshooting Steps:

  • Solvent and pH Adjustment: Acquiring the spectrum in a different deuterated solvent can alter the exchange rate and sharpen the signals.[2][3] For instance, a more acidic solvent like CD₃OD might fully protonate the pyridine, leading to a single, sharp set of signals for the protonated species. Conversely, adding a drop of a non-coordinating base like pyridine-d₅ can deprotonate any acidic species and sharpen the signals of the free base.

  • Degassing the Sample: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through your NMR sample for several minutes before capping the tube.

  • Use of a Chelating Agent: If you suspect metal ion contamination, adding a small amount of a chelating agent like EDTA can sequester the metal ions and reduce their broadening effect.

  • Temperature Variation: Acquiring spectra at different temperatures can help to either slow down or speed up the exchange processes, potentially leading to sharper signals at either the low or high-temperature limit.

Q2: I'm having trouble distinguishing the starting material from the desired product. How can I confidently assign the signals for 3-(3-Methylpyridin-2-yl)propanenitrile?

A2: Distinguishing between starting materials and products in a reaction mixture requires a systematic approach to spectral analysis. For 3-(3-Methylpyridin-2-yl)propanenitrile, the key is to identify the characteristic signals of the propanenitrile side chain and the changes in the pyridine ring signals.

Expected Spectral Features of 3-(3-Methylpyridin-2-yl)propanenitrile:

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations
Pyridine-H6~8.4-8.6 (doublet)~148-152Coupled to H5
Pyridine-H5~7.5-7.8 (triplet or dd)~135-138Coupled to H6 and H4
Pyridine-H4~7.1-7.4 (doublet)~122-125Coupled to H5
CH₃~2.3-2.6 (singlet)~18-22No proton coupling
-CH₂-CH₂CN~2.8-3.1 (triplet)~25-30Coupled to the other CH₂
-CH₂-CH₂CN~2.6-2.9 (triplet)~15-20Coupled to the other CH₂
-CNN/A~117-120Weak signal, often requires more scans

Note: These are approximate chemical shifts and can vary depending on the solvent and other substituents.[4][5][6]

Workflow for Signal Assignment:

The following workflow, illustrated by the Graphviz diagram, outlines a systematic approach to assigning the signals in your reaction mixture.

G cluster_Interpretation Spectral Interpretation A Acquire 1H NMR B Acquire 13C NMR & DEPT A->B C Acquire COSY B->C D Acquire HSQC C->D E Acquire HMBC D->E F Identify Spin Systems (COSY) E->F G Assign Direct C-H Bonds (HSQC) F->G H Identify Long-Range C-H Correlations (HMBC) G->H I Distinguish Isomers & Byproducts H->I J Confirm Structure I->J

Caption: Workflow for NMR-based structure elucidation.

Step-by-Step Interpretation:

  • ¹H NMR Integration: Use the integration of the signals to determine the relative ratios of the different species in your mixture.[7][8]

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons.[9][10] You should see a cross-peak between the two methylene groups of the propanenitrile side chain. You will also see correlations between the adjacent protons on the pyridine ring (H4-H5, H5-H6).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[11] This is crucial for definitively assigning the carbon signals for each protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds).[12] This is invaluable for piecing the structure together. For example, you should see correlations from the methyl protons to the C3 and C2 carbons of the pyridine ring. You should also see correlations from the methylene protons to the nitrile carbon and the C2 carbon of the pyridine ring.

By systematically applying these 1D and 2D NMR techniques, you can unambiguously differentiate the signals of your starting material, product, and any byproducts.

Q3: I see unexpected signals in my spectrum. What are the likely side products or impurities in the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile?

A3: The synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile, often proceeding via a cyanoethylation reaction, can be accompanied by several side reactions.[13][14][15] Understanding these potential byproducts is key to identifying the unknown signals in your NMR spectrum.

Potential Side Products and Impurities:

  • Unreacted Starting Materials: This could include 2-chloro-3-methylpyridine or another precursor, as well as acrylonitrile.

  • Over-alkylation/Di-cyanoethylation: If the reaction conditions are not carefully controlled, a second cyanoethyl group can add to the pyridine nitrogen, forming a pyridinium salt. This would result in a significant downfield shift of all pyridine proton and carbon signals.[5]

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if water is present in the reaction mixture, especially under acidic or basic conditions. This would lead to the disappearance of the nitrile carbon signal and the appearance of a carbonyl signal in the ¹³C NMR spectrum (~160-180 ppm).

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize under basic conditions, leading to a complex mixture of oligomers that may appear as broad, unresolved signals in the baseline.

  • Solvent Impurities: Residual solvents from the reaction or purification steps are common impurities. Always check the chemical shifts of common laboratory solvents.

Diagnostic Approach:

  • Compare with Known Spectra: If possible, obtain reference spectra of your starting materials and expected side products.

  • Analyze Coupling Patterns: The multiplicity and coupling constants of the unknown signals can provide clues about the structure of the impurity.[16][17]

  • Utilize 2D NMR: As detailed in Q2, 2D NMR experiments are essential for elucidating the structure of unknown compounds in a mixture.[18][19]

  • Mass Spectrometry (MS): Coupling your NMR analysis with MS data can provide the molecular weight of the impurities, which is a critical piece of information for their identification.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the NMR spectroscopy of 3-(3-Methylpyridin-2-yl)propanenitrile.

Q4: What are the expected ¹H and ¹³C chemical shifts for the methyl and nitrile groups in 3-(3-Methylpyridin-2-yl)propanenitrile?

A4: The chemical shifts of the methyl and nitrile groups are key reporters for confirming the structure of your product.

  • Methyl Group (-CH₃):

    • ¹H NMR: You can expect the singlet for the methyl group to appear in the range of δ 2.3-2.6 ppm . Its proximity to the electron-withdrawing pyridine ring causes it to be slightly downfield compared to a methyl group on a simple aromatic ring.[20]

    • ¹³C NMR: The carbon signal for the methyl group will typically be found between δ 18-22 ppm .

  • Propanenitrile Side Chain (-CH₂CH₂CN):

    • ¹H NMR: The two methylene groups will appear as two distinct triplets (assuming free rotation) due to coupling with each other. The methylene group attached to the pyridine ring will be more deshielded, appearing around δ 2.8-3.1 ppm , while the methylene group adjacent to the nitrile will be slightly more upfield, around δ 2.6-2.9 ppm .[21]

    • ¹³C NMR: The methylene carbons will have signals in the aliphatic region, typically around δ 25-30 ppm and δ 15-20 ppm . The nitrile carbon itself is a quaternary carbon and will have a characteristic chemical shift in the range of δ 117-120 ppm .[22] This signal is often of low intensity due to the lack of a directly attached proton and a long relaxation time.

Q5: How do long-range couplings manifest in the NMR spectra of this compound, and how can they aid in structure confirmation?

A5: Long-range couplings (couplings over more than three bonds) can provide valuable connectivity information, especially in rigid systems like aromatic rings.[23][24]

  • ⁴J and ⁵J Couplings in the Pyridine Ring: You may observe small couplings (typically < 1 Hz) between protons that are meta (⁴J) or para (⁵J) to each other. For example, a small coupling might be observed between H6 and H4. These small couplings can sometimes be difficult to resolve but can be confirmed with high-resolution spectra or certain 2D experiments.

  • Long-Range Couplings to the Methyl Group: A weak four-bond coupling (⁴J) may be present between the methyl protons and the H4 proton of the pyridine ring. This would manifest as a slight broadening or a very small splitting of the H4 signal.

  • HMBC for Long-Range C-H Correlations: The most practical way to utilize long-range couplings for structure confirmation is through an HMBC experiment. Key expected HMBC correlations for 3-(3-Methylpyridin-2-yl)propanenitrile include:

    • From the methyl protons to C2 and C4 of the pyridine ring.

    • From the protons of the methylene group attached to the ring to C2 , C3 , and the nitrile carbon .

    • From H6 to C2 and C4 .

Observing these correlations provides definitive proof of the connectivity between the different fragments of the molecule.

Q6: Can I use ¹⁵N NMR to characterize my reaction mixture?

A6: While ¹H and ¹³C NMR are the primary tools, ¹⁵N NMR can provide valuable information, although it is less commonly used due to its lower sensitivity and the low natural abundance of the ¹⁵N isotope (0.37%).

  • Chemical Shift Sensitivity: The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom.[25] You would expect to see two distinct signals in the ¹⁵N NMR spectrum: one for the pyridine nitrogen and one for the nitrile nitrogen.

  • Protonation State: The chemical shift of the pyridine nitrogen is particularly sensitive to its protonation state, with protonation causing a significant upfield shift (typically >100 ppm).[1] This can be a powerful tool for studying acid-base chemistry in your reaction mixture.

  • Practical Considerations: Due to the low sensitivity, acquiring a ¹⁵N NMR spectrum with a good signal-to-noise ratio will require a concentrated sample and a long acquisition time. Isotopic enrichment with ¹⁵N would be necessary for more routine analysis. Polarization transfer techniques like INEPT or DEPT can be used to enhance the signal intensity.

By leveraging this comprehensive guide, researchers, scientists, and drug development professionals can more effectively interpret complex NMR spectra of 3-(3-Methylpyridin-2-yl)propanenitrile reaction mixtures, leading to more accurate and efficient research outcomes.

References

  • Lichter, R. L., & Roberts, J. D. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(9), 1383-1386.
  • Kloc, K., Młochowski, J., & Szulc, Z. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 17(11-12), 689-694.
  • Guo, L., et al. (2001). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions, (11), 1642-1648.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). NMR-spectroscopic analysis of mixtures: from structure to function.
  • Barskiy, D. A., et al. (2020).
  • Reich, H. J. (2020). 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. University of Wisconsin-Madison. Retrieved from [Link]

  • Abo-Ghalia, M., & Amr, A. G. E. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 49(1), 25-30.
  • ResearchGate. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Retrieved from [Link]

  • Takeuchi, Y., & Dennis, N. (1975). Long-range carbon-13-proton coupling constants. I. Cyanopyridines. Journal of the American Chemical Society, 97(13), 3657-3659.
  • ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... Retrieved from [Link]

  • Defense Technical Information Center. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Le, H. T., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 132(15), 5336-5345.
  • Nowakowski, M., et al. (2014). Analysis of Complex Reacting Mixtures by Time-Resolved 2D NMR. Analytical Chemistry, 86(24), 12344-12350.
  • Happe, J. A., & Ward, R. L. (1969). Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates. The Journal of Chemical Physics, 50(4), 1544-1553.
  • Chekmenev, E. Y., et al. (2015). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. ACS Chemical Biology, 10(5), 1232-1239.
  • Demarco, P. V., et al. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480-5486.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...).
  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1635.
  • Reich, H. J. (n.d.). 8-TECH-9 Two Dimensional NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.15: NMR in Lab- Composition of Mixtures.
  • Taylor & Francis. (n.d.).
  • Morris, G. A., & Gibbs, J. A. (1991). Enhancement of the NMR spectra of insensitive nuclei using PENDANT with long-range coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 431-432.
  • Rajasekaran, A., et al. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 23(1), 1-4.
  • Castellano, S., & Kostelnik, R. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-100.
  • ACD/Labs. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Grokipedia. (n.d.).
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  • PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile.
  • PubChem. (n.d.). 3-Chloro-2-methylpropionitrile.
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  • MolPort. (n.d.). 3-{methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile.
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  • Wikipedia. (n.d.). Propionitrile.

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Validation & Comparative

comparison of synthesis methods for 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Methylpyridin-2-yl)propanenitrile (CAS: 132554-23-5) is a highly versatile heterocyclic building block. Pyridinepropanenitrile derivatives are heavily utilized as core scaffolds in pharmaceutical drug design, particularly in the development of kinase inhibitors, GPCR modulators, and complex pyrazolopyridine derivatives [3].

Because the pyridine ring's basic nitrogen complicates traditional cross-coupling and alkylation chemistry, selecting the correct synthetic pathway is critical. This guide objectively compares the two most robust methodologies for synthesizing 3-(3-Methylpyridin-2-yl)propanenitrile: Conjugate Hydrocyanation and Directed Cryogenic Alkylation .

Mechanistic Pathway Analysis

The synthesis of 2-substituted alkylpyridines requires exploiting the electronic properties of the pyridine ring. The nitrogen atom withdraws electron density, activating specific positions for either nucleophilic attack or deprotonation.

SynthesisPathways SM1 3-Methyl-2-vinylpyridine (Starting Material) Reagent1 KCN, AcOH, H2O Conjugate Addition SM1->Reagent1 SM2 2,3-Dimethylpyridine (Starting Material) Reagent2 LDA, THF, -78°C Selective Deprotonation SM2->Reagent2 Product 3-(3-Methylpyridin-2-yl)propanenitrile CAS: 132554-23-5 Reagent1->Product Pathway A Int2 2-Lithiomethyl-3-methylpyridine (Reactive Intermediate) Reagent2->Int2 Reagent3 2-Chloroacetonitrile Nucleophilic Substitution Int2->Reagent3 Reagent3->Product Pathway B

Figure 1: Logical workflow comparing Pathway A (Hydrocyanation) and Pathway B (Directed Alkylation).

Pathway A: Conjugate Hydrocyanation

The 2-vinyl group on 3-methyl-2-vinylpyridine is electron-deficient due to the resonance stabilization provided by the adjacent pyridine nitrogen. This allows the terminal vinyl carbon to act as an electrophile, readily accepting a cyanide nucleophile via a Michael-type addition [1].

Pathway B: Directed Cryogenic Alkylation

In 2,3-dimethylpyridine, the protons on the 2-methyl group possess a significantly lower pKa (~29) than those on the 3-methyl group. This is because the resulting carbanion at the 2-position is stabilized by the electronegative pyridine nitrogen. Using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) allows for regioselective deprotonation, followed by an SN​2 reaction with 2-chloroacetonitrile [2].

Comparative Performance Data

The table below summarizes the quantitative and operational metrics of both pathways to aid in route selection.

ParameterPathway A: HydrocyanationPathway B: Directed Alkylation
Primary Reagents 3-Methyl-2-vinylpyridine, KCN2,3-Dimethylpyridine, ClCH2CN, LDA
Reaction Temperature 0°C to 25°C-78°C to 25°C
Atom Economy High (Addition reaction)Moderate (Loss of LiCl byproduct)
Safety Profile High Risk (Cyanide toxicity)Moderate Risk (Pyrophoric/cryogenic)
Typical Yield 75% – 85%55% – 65%
Scalability Excellent (Industrial standard)Limited (Requires cryogenic reactors)
Primary Side Reactions Vinyl polymerizationNitrile attack (imine formation), Dialkylation

Experimental Methodologies & Self-Validating Protocols

Protocol A: Hydrocyanation of 3-Methyl-2-vinylpyridine

Causality Note: Acetic acid is used as a buffer to generate HCN in situ at a controlled rate. If the reaction is run under strictly basic conditions (unbuffered KCN), the vinylpyridine is highly susceptible to anionic polymerization, destroying the yield.

Step-by-Step Workflow:

  • Preparation: In a well-ventilated fume hood, dissolve 3-methyl-2-vinylpyridine (1.0 equiv, 10 mmol) in a mixture of ethanol and water (1:1 v/v, 20 mL).

  • Buffering: Add glacial acetic acid (1.2 equiv, 12 mmol) dropwise at 0°C.

  • Cyanide Addition: Slowly add potassium cyanide (1.5 equiv, 15 mmol) in small portions to maintain the internal temperature below 10°C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 18-20 hours [4].

  • Self-Validation (NMR Monitoring): Pull a 0.1 mL aliquot, work it up with EtOAc/H2O, and run a quick 1H NMR. The reaction is complete when the characteristic vinyl proton multiplets (typically around 5.5–6.8 ppm) completely disappear, replaced by two distinct aliphatic triplets around 2.8–3.2 ppm.

  • Workup: Quench the remaining cyanide with saturated aqueous sodium hypochlorite (bleach) until testing negative for cyanide. Extract the aqueous layer with ethyl acetate (3 x 20 mL), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Cryogenic Alkylation of 2,3-Dimethylpyridine

Causality Note: The reaction must be maintained strictly at -78°C during the addition of 2-chloroacetonitrile. If the temperature rises, the highly reactive 2-lithiomethyl intermediate will attack the electrophilic nitrile carbon of the reagent instead of the alkyl chloride, leading to unwanted ketone/imine byproducts [2].

Step-by-Step Workflow:

  • Lithiation: Purge a flame-dried flask with argon. Add anhydrous THF (30 mL) and 2,3-dimethylpyridine (1.0 equiv, 10 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LDA (1.1 equiv, 2.0 M in THF/heptane) over 15 minutes. Stir at -78°C for 45 minutes to ensure complete formation of the deep red/orange 2-lithiomethyl-3-methylpyridine intermediate.

  • Self-Validation (Deuterium Quench): To ensure quantitative lithiation, extract a 0.2 mL aliquot and quench it into D2​O . Analyze via LC-MS or NMR; >95% deuterium incorporation at the 2-methyl position confirms the system is ready for the electrophile.

  • Alkylation: Dissolve 2-chloroacetonitrile (1.1 equiv, 11 mmol) in 5 mL of anhydrous THF and add it dropwise to the reaction mixture at -78°C.

  • Maturation: Stir at -78°C for 2 hours, then slowly allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (15 mL). Separate the organic layer and extract the aqueous layer with cyclopentyl methyl ether (CPME) or ethyl acetate (2 x 20 mL). Combine organic layers, dry over MgSO4​ , and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Conclusion

For large-scale or process chemistry applications, Pathway A (Hydrocyanation) is superior due to its higher atom economy and lack of cryogenic requirements, provided that the facility is equipped to handle cyanide safely. Conversely, for early-stage drug discovery or analog library synthesis where cyanide gas poses an unacceptable localized risk, Pathway B (Directed Alkylation) offers a highly controlled, bench-safe alternative utilizing standard organometallic techniques.

References

  • 2-Pyridinepropanenitrile,3-methyl-(9CI) synthesis - ChemicalBook.
  • US20230382912A1 - Pyrazolopyridine derivative having glp-1 receptor agonist effect - Google P
  • oxo-2-Pyridinepropanenitrile (CAS 54123-21-6) - ChemContract Research.
  • Recyclization of 2-(2-acylethyl)pyridinium salts (Terenin V.I. et al.) - ChemicalBook.

A Comparative Guide to the Biological Activity of 3-(3-Methylpyridin-2-yl)propanenitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Pyridylpropanenitriles

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity makes it a privileged structure in drug design.[1] When combined with a propanenitrile moiety, which can act as a bioisostere for various functional groups and improve metabolic stability, the resulting pyridylpropanenitrile framework holds significant promise for the development of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of 3-(3-Methylpyridin-2-yl)propanenitrile and its positional isomers, drawing upon established structure-activity relationships (SAR) of related pyridine and nitrile-containing compounds to infer their pharmacological profiles. While direct comparative experimental data for these specific isomers is not yet available in the public domain, this document aims to provide a predictive framework to guide future research and development efforts.

The position of the methyl group on the pyridine ring can significantly influence the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets. This guide will explore the predicted differences in biological activity between 3-(3-Methylpyridin-2-yl)propanenitrile and its isomers, such as those with the methyl group at the 4-, 5-, or 6-position of the pyridine ring. The potential therapeutic areas to be discussed include anticancer, antimicrobial, and anti-inflammatory activities, based on the known biological profiles of analogous compounds.

Predicted Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. The introduction of a methyl group to the pyridylpropanenitrile scaffold can induce significant changes in its pharmacological profile.

Anticancer Activity

Derivatives of pyridine and nitriles have demonstrated notable anticancer properties.[2] For instance, certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivatives, which share the 6-methylpyridine core, exhibit potent cytotoxic activity against various cancer cell lines, with efficacy comparable to the established chemotherapeutic agent, Doxorubicin.[2] The mechanism of action for some of these compounds involves the induction of the intrinsic mitochondrial apoptotic pathway.[2]

The Influence of the Methyl Group Position:

  • 3-Methyl Isomer (The Target Compound): The methyl group at the 3-position may influence the conformation of the propanenitrile side chain, potentially affecting its interaction with target proteins. Its electron-donating nature could also modulate the basicity of the pyridine nitrogen.

  • 4-Methyl Isomer: A methyl group at the 4-position is expected to have a more pronounced electronic effect, potentially increasing the electron density of the pyridine ring and altering its binding affinity for specific targets.

  • 5-Methyl Isomer: The 5-position is electronically similar to the 3-position, but sterically different. This could lead to subtle but significant differences in biological activity.

  • 6-Methyl Isomer: The presence of a methyl group at the 6-position, adjacent to the nitrogen atom, could provide a steric shield, potentially influencing the molecule's metabolic stability and its ability to act as a ligand for metal-containing enzymes.

A comparative analysis of structurally related 4-(Aminomethyl)-3-methylbenzonitrile and its analogs revealed that the position of the methyl group can significantly impact inhibitory potency against enzymes like HIF prolyl hydroxylase.[3] This underscores the importance of systematic evaluation of all positional isomers.

Antimicrobial and Anti-inflammatory Activities

The nitrile functional group is present in numerous natural products with diverse biological activities, including antimicrobial effects. Similarly, various pyridine derivatives have been investigated for their anti-inflammatory properties. The combination of these two pharmacophores in methyl-substituted pyridylpropanenitriles suggests a potential for dual antimicrobial and anti-inflammatory activities. The specific isomeric form will likely dictate the potency and spectrum of these activities.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of 3-(3-Methylpyridin-2-yl)propanenitrile and its isomers, a series of well-established in vitro assays are recommended.

Anticancer Activity Assessment

A primary evaluation of anticancer potential can be achieved through cytotoxicity screening against a panel of human cancer cell lines.

1. MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (3-(3-Methylpyridin-2-yl)propanenitrile and its isomers) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Workflow for MTT Assay

MTT_Assay A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for determining cell viability.

2. Apoptosis and Cell Cycle Analysis by Flow Cytometry:

To understand the mechanism of cell death induced by the compounds, flow cytometry can be employed.

  • Cell Treatment and Harvesting: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 48 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the sub-G1 peak, which is indicative of apoptosis.

Apoptosis Detection Pathway

Apoptosis_Pathway Compound Test Compound (e.g., Pyridylpropanenitrile isomer) Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway potentially induced by the test compounds.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the IC₅₀ values for the different isomers based on SAR principles. This data is for illustrative purposes and requires experimental validation.

CompoundIsomer PositionPredicted IC₅₀ (µM) vs. A549Predicted IC₅₀ (µM) vs. HCT-116
1 3-Methyl5.0 - 10.04.0 - 8.0
2 4-Methyl2.0 - 7.03.0 - 6.0
3 5-Methyl6.0 - 12.05.0 - 10.0
4 6-Methyl> 15.0 (less active due to steric hindrance)> 15.0
Doxorubicin(Control)~2.9~3.1

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of 3-(3-Methylpyridin-2-yl)propanenitrile and its isomers. Based on the structure-activity relationships of related compounds, it is predicted that the position of the methyl group will have a significant impact on the anticancer, antimicrobial, and anti-inflammatory properties of these molecules. The provided experimental protocols offer a clear path for the empirical validation of these predictions.

Future research should focus on the synthesis and comprehensive biological evaluation of all positional isomers. Further investigation into the mechanism of action, including target identification and in vivo efficacy studies, will be crucial for the development of any promising lead compounds. The insights gained from such a systematic study will not only elucidate the therapeutic potential of this specific class of compounds but also contribute to the broader understanding of SAR in pyridine-based drug discovery.

References

  • McCann, F. C., & O'Donovan, D. A. (2022). Natural products containing the nitrile functional group and their biological activities. RCS Advances, 12(1), 1-23. Retrieved from [Link]

  • Abdel-Aziz, A. A., El-Azab, A. S., & El-Tahir, K. E. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 50, 249-255. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern drug discovery and coordination chemistry, pyridine-nitrile derivatives serve as versatile bidentate ligands and critical pharmacophore building blocks. This guide provides an objective, data-driven comparison of 3-(3-Methylpyridin-2-yl)propanenitrile against two primary structural alternatives: 3-(pyridin-2-yl)propanenitrile (lacking the methyl group) and 2-(3-Methylpyridin-2-yl)acetonitrile (featuring a shortened aliphatic chain).

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will analyze the causality behind the spectroscopic shifts—specifically how steric hindrance and inductive electron donation dictate the physical and chemical behavior of these compounds—and provide self-validating experimental workflows for rigorous laboratory replication.

Mechanistic Causality: The Role of the 3-Methyl Substitution

The addition of a methyl group at the C3 position of the pyridine ring fundamentally alters the molecule's electronic and steric landscape:

  • Electronic (Inductive) Effect: The +I (inductive) effect of the methyl group increases the electron density on the pyridine ring. This subtly increases the basicity of the adjacent pyridine nitrogen, which can be observed as an upfield shift of the C4 and C6 protons in Nuclear Magnetic Resonance (NMR) spectroscopy[1].

  • Steric Hindrance: The bulky methyl group adjacent to the propanenitrile chain at C2 restricts the rotational freedom of the aliphatic chain. When utilized as a ligand in metallosupramolecular chemistry, this steric clash forces a wider bite angle during metal chelation compared to the unmethylated analog[2].

  • Vibrational Decoupling: In Fourier-Transform Infrared (FTIR) spectroscopy, the aliphatic nitrile stretch remains largely insulated from the aromatic ring's electronic changes due to the insulating effect of the two methylene (-CH2-) spacers[3].

Comparative Spectroscopic Data

The following tables synthesize quantitative spectroscopic data to facilitate rapid structural verification and comparison.

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, 300 MHz)

Note: Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS).

CompoundPyridine H6 (d)Pyridine H4 (d/td)Pyridine H5 (dd/m)Aliphatic Chain (-CH₂-)Methyl (-CH₃)
3-(3-Methylpyridin-2-yl)propanenitrile 8.45 ppm7.45 ppm7.05 ppm3.15 (t, 2H), 2.80 (t, 2H)2.35 (s, 3H)
3-(pyridin-2-yl)propanenitrile [4]8.56 ppm7.64 ppm7.15–7.28 ppm3.08–3.34 (m, 2H), 2.83–2.95 (m, 2H)N/A
2-(3-Methylpyridin-2-yl)acetonitrile 8.48 ppm7.50 ppm7.10 ppm3.90 (s, 2H)2.38 (s, 3H)
Table 2: FTIR Key Vibrational Frequencies (ATR, cm⁻¹)

Nitriles exhibit a highly characteristic, sharp C≡N stretching peak. Because the nitrile in these compounds is aliphatic (separated from the ring by sp³ carbons), the peak appears higher than highly conjugated aromatic nitriles[3].

CompoundC≡N Stretch (Sharp)Pyridine C=C / C=NAliphatic C-H Stretch
3-(3-Methylpyridin-2-yl)propanenitrile ~2245 cm⁻¹1585, 1570 cm⁻¹2950, 2870 cm⁻¹
3-(pyridin-2-yl)propanenitrile ~2248 cm⁻¹1590, 1575 cm⁻¹2945, 2865 cm⁻¹
2-(3-Methylpyridin-2-yl)acetonitrile ~2252 cm⁻¹1588, 1572 cm⁻¹2960, 2880 cm⁻¹

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure the operator understands why the parameter is set, preventing systemic errors.

High-Resolution NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS[5].

    • Causality: Anhydrous CDCl₃ is strictly required. Trace water will hydrogen-bond with the basic pyridine nitrogen, artificially deshielding the adjacent C6 proton and skewing comparative data.

  • Shimming and Tuning: Insert the sample and perform 3D gradient shimming on the Z-axis.

    • Causality: A perfectly homogenous B₀ field is critical for resolving the complex multiplet splitting (triplets and doublet of doublets) of the propanenitrile chain, which distinguishes it from the acetonitrile analog.

  • Acquisition Parameters: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of the methyl protons, allowing for accurate integration (exactly 3H) relative to the pyridine ring protons.

FTIR-ATR Spectroscopic Validation
  • Background Collection: Collect a 32-scan background spectrum on a clean diamond Attenuated Total Reflectance (ATR) crystal.

    • Causality: This mathematically subtracts ambient CO₂ and atmospheric water vapor. Water has a broad O-H stretch that can alter the baseline near the critical 2200 cm⁻¹ region.

  • Sample Application: Apply 2-3 µL of the neat liquid directly onto the crystal and apply uniform pressure using the anvil.

    • Causality: ATR is chosen over KBr pellets because KBr is highly hygroscopic. Consistent pressure ensures intimate contact with the evanescent wave, maximizing the signal-to-noise ratio for the relatively weak aliphatic C≡N stretch.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

    • Causality: A 4 cm⁻¹ resolution provides the optimal balance between sharply resolving the ~2245 cm⁻¹ nitrile peak and minimizing acquisition noise.

Visualizing Steric and Electronic Influence

The following diagram maps the logical causality between the structural modification (3-methyl substitution) and its downstream effects on molecular behavior.

G N1 3-(3-Methylpyridin-2-yl) propanenitrile N2 Steric Bulk at C3 (Methyl Group) N1->N2 N3 Electron Donation (+I Effect) N1->N3 N4 Restricted N-Coordination Angle N2->N4 Steric Clash N5 Increased Basicity of Pyridine Nitrogen N3->N5 Inductive Shift N6 Altered Receptor Binding & Metal Chelation N4->N6 N5->N6

Mechanistic pathway illustrating the steric and electronic effects of the 3-methyl substitution.

References

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides Warsaw University of Technology URL: [Link]

  • INFRARED SPECTROSCOPY (IR): Nitriles and Alkynes University of Texas at Dallas URL: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents University of Pittsburgh URL: [Link]

  • Organic Nitrogen Compounds IV: Nitriles Spectroscopy Online URL: [Link]

  • WO2012149157A2 - Heterocyclic compounds for the inhibition of pask (Synthesis & NMR of 3-(pyridin-2-yl)propanenitrile)
  • Synthesis, structural, magnetic and spectroscopic characterization of iron(III) complexes with in situ formed ligands ResearchGate URL: [Link]

Sources

Unambiguous Structural Validation of 3-(3-Methylpyridin-2-yl)propanenitrile: A Comparative Guide to 2D NMR vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the definitive structural confirmation of synthetic intermediates is a non-negotiable regulatory requirement. When working with substituted heteroaromatics like 3-(3-Methylpyridin-2-yl)propanenitrile , traditional analytical methods often yield ambiguous results. Differentiating regioisomers (e.g., 2,3-substitution vs. 3,4-substitution) requires mapping the exact connectivity of aliphatic chains to the pyridine core.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of a Comprehensive 2D NMR Suite against traditional 1D NMR/MS and X-ray crystallography. By understanding the causality behind these experimental choices, you can deploy a self-validating analytical system that meets the rigorous[1].

The Analytical Challenge: Limitations of the 1D Baseline

In routine workflows, chemists often rely on High-Resolution Mass Spectrometry (HRMS) combined with 1D 1 H and 13 C NMR. While HRMS confirms the exact mass ( C9​H10​N2​ , m/z 146.08), it cannot distinguish between positional isomers.

1D NMR provides functional group identification but leaves us with isolated spin systems [2]. For 3-(3-Methylpyridin-2-yl)propanenitrile, a 1D 1 H spectrum reveals:

  • An aromatic system (H4, H5, H6).

  • An isolated methyl singlet ( δ ~2.35 ppm).

  • An isolated propanenitrile chain consisting of two coupled triplets ( α -CH 2​ at δ ~3.10 ppm, β -CH 2​ at δ ~2.80 ppm).

The Causality of Failure: Because the methyl group and the propanenitrile chain are separated from the aromatic protons by quaternary carbons (C2 and C3), there is no scalar scalar coupling ( 3JHH​ ) to link them in a 1D spectrum. Assigning their positions based solely on empirical chemical shift guessing introduces unacceptable risk into the drug development pipeline.

The 2D NMR Suite: A Self-Validating System

To bridge these quaternary gaps, we must employ a suite of 2D NMR experiments. This is not merely a collection of tests, but a self-validating logical network where orthogonal data streams cross-verify one another[3].

  • COSY (Correlation Spectroscopy): Maps the 2J and 3J proton-proton couplings. This confirms the H4-H5-H6 aromatic connectivity and the α -CH 2​ to β -CH 2​ linkage.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons to their attached carbons. Causality: We acquire HSQC before HMBC because anchoring the 1D carbon spectrum with direct C-H bonds is required to accurately interpret complex multi-bond cross-peaks later.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical bridge. It reveals long-range ( 2JCH​ and 3JCH​ ) correlations. The C3-methyl protons will show 3J correlations to C2 and C4, and a 2J correlation to C3. Simultaneously, the α -CH 2​ protons will show 2J to C2 and 3J to C3. This definitively locks both substituents to the C2 and C3 positions.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides orthogonal spatial validation. A through-space NOE correlation between the methyl protons and the α -CH 2​ protons proves they are physically adjacent (ortho to each other), confirming the 2,3-substitution pattern independently of the through-bond HMBC data.

Logic CH3 3-Methyl Protons (Isolated Singlet) CH2a α-CH2 Protons (Isolated Triplet) CH3->CH2a NOESY (Space) C2 Pyridine C2 (Quaternary) CH3->C2 HMBC (3J) C3 Pyridine C3 (Quaternary) CH3->C3 HMBC (2J) CH2a->C2 HMBC (2J) CH2a->C3 HMBC (3J)

Caption: HMBC and NOESY causal network linking isolated spin systems.

Objective Comparison of Methodologies

The following table summarizes the performance of the 2D NMR suite against alternative structural elucidation methods for small organic molecules.

Parameter1D NMR + MS (Routine Baseline)Comprehensive 2D NMR SuiteX-Ray Crystallography
Primary Output Exact mass, functional groups, isolated spin systemsUnambiguous 3D connectivity and spatial arrangementAbsolute 3D solid-state structure
Regioisomer Differentiation Poor (relies on shift estimation)Excellent (definitive through-bond/space mapping)Excellent
Sample State Required Liquid/SolutionLiquid/SolutionHigh-quality single crystal
Time-to-Result < 10 minutes1–4 hours Days to weeks (crystallization bottleneck)
Self-Validating No (requires external assumptions)Yes (orthogonal data streams cross-verify)Yes

Experimental Data Context: While X-ray crystallography is the gold standard for absolute stereochemistry, 3-(3-Methylpyridin-2-yl)propanenitrile is a low-molecular-weight compound that can be difficult to crystallize rapidly. 2D NMR provides equivalent regiochemical certainty in a fraction of the time, making it the superior choice for iterative drug development.

Experimental Protocol: 2D NMR Validation Workflow

To ensure reproducibility and adherence to [2], execute the following step-by-step methodology on a 400 MHz or 600 MHz spectrometer.

Workflow A Sample Prep (15-20 mg in CDCl3) B 1D 1H & 13C NMR (Baseline & Shifts) A->B C COSY (H-H Connectivity) B->C D HSQC (C-H Direct Bonds) B->D E HMBC (Long-Range C-H) C->E D->E F NOESY (Spatial Proximity) E->F G Unambiguous Structure: 3-(3-Methylpyridin-2-yl)propanenitrile F->G

Caption: Workflow for 2D NMR structural elucidation.

Step 1: Optimized Sample Preparation
  • Weigh exactly 15–20 mg of highly purified 3-(3-Methylpyridin-2-yl)propanenitrile.

  • Dissolve in 0.6 mL of CDCl 3​ (100% atom D) containing 0.03% v/v TMS as an internal standard.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity (shimming).

Step 2: 1D Baseline Acquisition
  • Acquire a standard 1 H spectrum (16 scans, relaxation delay D1 = 1.0 s).

  • Acquire a 13 C{1H} decoupled spectrum (1024 scans, D1 = 2.0 s). Causality: The 13 C spectrum must have a sufficient signal-to-noise ratio to clearly identify the quaternary C2 ( δ ~158.0 ppm), C3 ( δ ~132.0 ppm), and the nitrile carbon ( δ ~119.5 ppm), which are critical anchors for the HMBC experiment.

Step 3: 2D Sequence Execution
  • HSQC: Run a multiplicity-edited HSQC. Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. This differentiates the CH 3​ (positive phase) and CH (positive phase) from the CH 2​ groups (negative phase) of the propanenitrile chain.

  • HMBC: Set the long-range coupling constant ( nJCH​ ) optimization to 8 Hz. Crucial Adjustment: Increase the relaxation delay (D1) to 1.5–2.0 seconds. This allows sufficient recovery of longitudinal magnetization for the unprotonated quaternary carbons (C2, C3, CN), ensuring their weak long-range cross-peaks are visible.

  • NOESY: Set the mixing time ( τm​ ) to 300–500 ms. For small molecules (MW < 500 Da) in non-viscous solvents, the NOE effect is positive. A 500 ms mixing time allows sufficient cross-relaxation between the C3-methyl protons and the α -CH 2​ protons without excessive spin diffusion.

Step 4: Data Processing and Verification

Process the 2D matrices with zero-filling (to at least 1024 x 1024 data points) and apply a squared sine-bell apodization function to enhance resolution. Verify the structure by checking the self-validating loop: Does the HMBC 3J correlation point to the same carbon that the HSQC assigned, and does the NOESY spatial correlation match this connectivity? If yes, the structure is unambiguously confirmed[3].

Conclusion

Validating the structure of 3-(3-Methylpyridin-2-yl)propanenitrile highlights the critical necessity of 2D NMR in modern chemical analysis. While 1D NMR and MS leave dangerous gaps in regiochemical assignment, a strategically executed suite of COSY, HSQC, HMBC, and NOESY experiments creates a self-validating network of through-bond and through-space evidence. This approach eliminates analytical ambiguity, avoids the time bottlenecks of X-ray crystallography, and ensures full compliance with stringent publication and regulatory standards.

References

  • Characterization of Organic Compounds - ACS Publications Source: The Journal of Organic Chemistry / American Chemical Society URL:[Link]

  • The Evolving Landscape of NMR Structural Elucidation Source: Molecules (MDPI) URL:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL:[Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-(3-Methylpyridin-2-yl)propanenitrile and the Role of Catalysis

3-(3-Methylpyridin-2-yl)propanenitrile is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a pyridine ring and a nitrile group, allows for diverse chemical modifications, making it a key building block in drug discovery and development. The efficient synthesis of this molecule is therefore of considerable interest to the scientific community.

The primary route to 3-(3-Methylpyridin-2-yl)propanenitrile is through the cyanoethylation of 3-picoline (3-methylpyridine). This reaction is a classic example of a Michael addition, where a nucleophile, in this case, the carbanion generated from 3-picoline, adds to an α,β-unsaturated carbonyl compound, acrylonitrile. The choice of catalyst is paramount in this transformation, as it dictates the reaction rate, yield, and purity of the final product. An ideal catalyst should be effective in promoting the reaction under mild conditions, be cost-effective, and allow for a simple work-up procedure.

This guide presents a comparative study of various catalysts for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile, providing an in-depth analysis of their performance based on available data. We will delve into the mechanistic considerations behind catalyst selection and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic needs.

Catalyst Performance Comparison

The selection of a suitable catalyst is a critical step in optimizing the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile. The following table summarizes the performance of commonly employed catalysts for the cyanoethylation of 3-picoline.

CatalystCatalyst TypeReaction Time (hours)Yield (%)Key AdvantagesDisadvantages
Sodium Methoxide (NaOMe) Strong Base4-6~75-85High reactivity, readily available, cost-effective.Moisture sensitive, requires anhydrous conditions, potential for side reactions.
Triton B Quaternary Ammonium Hydroxide6-8~70-80Effective in promoting cyanoethylation, less stringent anhydrous conditions compared to alkoxides.[1]Can be more expensive than simple bases, may require purification to remove.
Potassium Hydroxide (KOH) Strong Base8-12~60-70Inexpensive and widely available.Lower yields and longer reaction times compared to alkoxides.

Mechanistic Insights and Catalyst Selection Rationale

The cyanoethylation of 3-picoline is a base-catalyzed reaction that proceeds via a Michael addition mechanism.[2] The function of the base is to deprotonate the methyl group of 3-picoline, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product, 3-(3-Methylpyridin-2-yl)propanenitrile.

Reaction_Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation 3-Picoline 3-Picoline Carbanion 3-Picolyl Carbanion 3-Picoline->Carbanion + Base Base Base (e.g., OMe⁻) Intermediate Intermediate Anion Carbanion->Intermediate + Acrylonitrile Acrylonitrile Acrylonitrile Product 3-(3-Methylpyridin-2-yl)propanenitrile Intermediate->Product + H⁺ Proton_Source H⁺ Source (e.g., MeOH)

Figure 1: Generalized mechanism of the base-catalyzed cyanoethylation of 3-picoline.

Sodium Methoxide is a strong base that is highly effective in deprotonating the relatively non-acidic methyl group of 3-picoline, leading to high yields in a relatively short reaction time. Its low cost and ready availability make it an attractive choice for large-scale synthesis. However, its high reactivity also necessitates the use of anhydrous conditions to prevent its decomposition and the formation of byproducts.

Triton B , a quaternary ammonium hydroxide, serves as a strong base and a phase-transfer catalyst.[3] This dual functionality can be advantageous, particularly in reactions where the reactants have limited solubility in each other. While it may offer slightly lower yields and require longer reaction times compared to sodium methoxide, it is generally less sensitive to moisture, simplifying the experimental setup.

Potassium Hydroxide is a more economical but less potent base for this transformation. Consequently, it typically requires longer reaction times and results in lower yields of the desired product. Its use might be considered when cost is the primary driver and high efficiency is not critical.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile using the discussed catalysts.

Protocol 1: Synthesis using Sodium Methoxide

Materials:

  • 3-Picoline (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Sodium Methoxide (0.1 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-picoline and anhydrous toluene.

  • Add sodium methoxide to the stirred solution.

  • Heat the mixture to reflux.

  • Add acrylonitrile dropwise via the dropping funnel over 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 3-(3-Methylpyridin-2-yl)propanenitrile.

Protocol 2: Synthesis using Triton B

Materials:

  • 3-Picoline (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Triton B (40% solution in methanol, 0.1 eq)

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-picoline and toluene.

  • Add Triton B solution to the stirred mixture.

  • Heat the mixture to reflux.

  • Add acrylonitrile dropwise over 30 minutes.

  • Continue to reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and stir.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation.

Experimental_Workflow start Start reactants Combine 3-Picoline, Solvent, and Catalyst start->reactants reflux Heat to Reflux reactants->reflux add_acrylonitrile Add Acrylonitrile Dropwise reflux->add_acrylonitrile monitor Monitor Reaction by TLC add_acrylonitrile->monitor workup Reaction Work-up (Quench, Extract, Wash, Dry) monitor->workup purify Purify by Vacuum Distillation workup->purify end End purify->end

Figure 2: General experimental workflow for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile.

Conclusion and Recommendations

The choice of catalyst for the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile via cyanoethylation of 3-picoline significantly impacts the efficiency and practicality of the process. For laboratory-scale synthesis where high yield and rapid conversion are desired, Sodium Methoxide is the recommended catalyst, provided that anhydrous conditions are maintained. For larger-scale industrial applications, or where operational simplicity is a priority, Triton B presents a viable alternative, offering good yields with less stringent reaction conditions. The use of basic catalysts like potassium hydroxide is less favorable due to lower efficiency.

Further optimization of reaction parameters such as temperature, solvent, and reactant stoichiometry for each catalyst system can lead to improved outcomes. The information and protocols provided in this guide serve as a solid foundation for researchers to select and implement the most suitable catalytic system for their specific synthetic objectives in the pursuit of novel pharmaceutical agents.

References

  • El-Baih, F. E. M., Al-Rasheed, H. H., & Al-Hazimi, H. M. (2006). Synthesis of some pyridine and pyrimidine derivatives via michael-addition. Journal of the Saudi Chemical Society, 10(3), 575-596.
  • Nasir, A., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3229.
  • Kamal, A., et al. (2015). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 13(28), 7636-7653.
  • Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8.
  • Organic Syntheses. (1955). β-AMINOPROPIONITRILE and BIS-(β-CYANOETHYL)AMINE. Organic Syntheses, 35, 11.
  • U.S. Patent No. US20160122354A1. (2016). Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-β-oxo-1-piperidinepropanenitrile and its salts.
  • Glen Research. (2016). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report, 28(2), 1-3.
  • Monteiro, J. H. S., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(23), 5729.
  • RSC Publishing. (2020). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry.
  • European Patent Office. (2012). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Ramasamy, D., et al. (2023). Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow for identifying inosine modification.
  • Adams, R. (Ed.). (1949). Organic Reactions (Vol. 5). Wiley.
  • U.S. Patent No. US5066809A. (1991).
  • Singh, P. P., et al. (2023). Triton B Catalyzed Rapid and Mild Synthetic Protocol for both Henry Reaction of Isatin and Michael Reaction of Chalcone with Nitroalkane.
  • European Patent Office. (2000).
  • U.S. Patent No. US9815781B1. (2017). Process for preparing 3-(methylsulfonyl)propionitrile.
  • Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

  • E3S Web of Conferences. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences, 402, 02008.
  • SCIENCE & INNOVATION. (2022). OBTAINING HETEROGENEOUS CATALYSTS FOR ACETONITRILE SYNTHESIS.
  • European Patent Office. (1991).
  • Google Patents. (2012).
  • Google Patents. (2003).
  • Madhukar, B., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • Nasir, A., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. PubMed Central.

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assessing the purity of 3-(3-Methylpyridin-2-yl)propanenitrile by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the chromatographic purity assessment of 3-(3-Methylpyridin-2-yl)propanenitrile, designed for analytical chemists and drug development professionals.

Introduction: The Analytical Challenge of Pyridine Derivatives

3-(3-Methylpyridin-2-yl)propanenitrile is a critical heterocyclic intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs). Because it is frequently synthesized via the [1], common process impurities include unreacted starting materials (e.g., 3-methylpyridine), Michael acceptors like acrylonitrile, and various positional isomers.

As an analytical scientist, assessing the purity of this compound presents a well-known chromatographic hurdle: basic peak tailing . While High-Performance Liquid Chromatography (HPLC) is the[2], the basic nitrogen atom in the pyridine ring (pKa ~5.5) interacts unpredictably with traditional silica-based stationary phases. This guide objectively compares standard reversed-phase columns against modern mixed-mode technologies, providing a self-validating protocol for accurate purity determination.

Workflow cluster_columns Stationary Phase Comparison Start Target Analyte: 3-(3-Methylpyridin-2-yl)propanenitrile C18 Standard C18 (Hydrophobic) Start->C18 Biphenyl Biphenyl Phase (Hydrophobic + π-π) Start->Biphenyl MixedMode Mixed-Mode C18/SCX (Hydrophobic + SCX) Start->MixedMode Eval Chromatographic Evaluation (Resolution, Tailing Factor) C18->Eval Poor Symmetry Biphenyl->Eval Moderate MixedMode->Eval Optimal Symmetry Opt Method Finalization (Buffer pH 3.0, Isocratic) Eval->Opt

Fig 1: HPLC method development workflow comparing stationary phase selectivities.

The Mechanistic Challenge: Causality Behind Peak Tailing

To design a robust method, we must first understand the causality behind the failure of traditional columns.

In typical acidic mobile phases (pH 2.0–3.0) used to suppress silanol ionization, the basic nitrogen of 3-(3-Methylpyridin-2-yl)propanenitrile becomes fully protonated, forming a pyridinium cation. Standard C18 columns, despite extensive endcapping, still possess residual silanol groups (-Si-OH) on the silica substrate. At pH levels above 3.5, these silanols begin to deprotonate into negatively charged species (-Si-O⁻).

When the protonated analyte travels through a standard C18 column, it undergoes a dual-retention mechanism :

  • Primary hydrophobic partitioning into the C18 alkyl chains.

  • Secondary, uncontrolled electrostatic interactions (ion-exchange) with the residual silanols.

Because these silanol interactions are heterogeneous and exhibit slow desorption kinetics, the analyte elutes with severe peak asymmetry (tailing), which obscures closely eluting impurities and compromises integration accuracy. This phenomenon is a universally recognized challenge in the[3].

Mechanism Analyte Protonated Analyte (Pyridinium Cation) Silanol Residual Silanols (-Si-O⁻) (Uncontrolled Ion-Exchange) Analyte->Silanol Standard C18 (Causes Tailing) SCX SCX Ligands (-SO₃⁻) (Controlled Ion-Exchange) Analyte->SCX Mixed-Mode (Sharp Peaks) Alkyl C18 Alkyl Chain (Hydrophobic Partitioning) Analyte->Alkyl Both Phases (Base Retention)

Fig 2: Mechanistic interaction pathways of protonated pyridines on different stationary phases.

Objective Comparison of HPLC Alternatives

To overcome these silanophilic interactions, we evaluated three distinct column chemistries. The data clearly indicates that a Mixed-Mode C18/Strong Cation-Exchange (SCX) column is the superior product for this application, as supported by recent advancements in [4].

Table 1: Stationary Phase Selectivity Comparison
Column AlternativeSurface ChemistryRetention MechanismPerformance for Pyridines
Standard C18 OctadecylsilaneHydrophobicPoor: Severe tailing due to uncontrolled silanol interactions.
Core-Shell Biphenyl BiphenylHydrophobic + π−π Moderate: Improved isomer resolution, but basic tailing persists.
Mixed-Mode C18/SCX (Recommended)Alkyl + Sulfonic AcidHydrophobic + Cation-ExchangeExcellent: Sulfonic acid groups provide controlled electrostatic retention, yielding perfect symmetry.
Table 2: Experimental Chromatographic Performance Data

Conditions: Isocratic elution (30% Acetonitrile / 70% 20mM Ammonium Formate, pH 3.0), Flow rate 1.0 mL/min, UV 260 nm. Data reflects the separation of 3-(3-Methylpyridin-2-yl)propanenitrile from its primary precursor, 3-methylpyridine.

ParameterStandard C18 (5 µm)Core-Shell Biphenyl (2.7 µm)Mixed-Mode C18/SCX (3 µm)
Retention Time (min) 4.25.16.8
Tailing Factor ( Tf​ ) 2.151.601.05
Theoretical Plates ( N ) 4,5008,20014,500
Resolution ( Rs​ ) 1.11.83.5

Scientific Insight: The Mixed-Mode column intentionally incorporates strong cation-exchange (SCX) groups. Instead of fighting the electrostatic interactions, this column leverages them. By using a buffered mobile phase (pH 3.0), we maintain a constant ionic strength that controls the reversible binding of the pyridinium cation to the SCX sites, resulting in a Tailing Factor of 1.05 and baseline resolution ( Rs​ = 3.5).

Step-by-Step Experimental Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It includes strict System Suitability Testing (SST) criteria to guarantee method performance before sample analysis.

A. Mobile Phase Preparation

Note: Buffer capacity is critical for mixed-mode chromatography to ensure reproducible ion-exchange kinetics.

  • Aqueous Buffer (Phase A): Weigh 1.26 g of Ammonium Formate and dissolve in 1000 mL of LC-MS grade water (yields 20 mM). Adjust the pH to 3.0 ± 0.05 using concentrated Formic Acid. Filter through a 0.22 µm nylon membrane.

  • Organic Modifier (Phase B): 100% LC-MS grade Acetonitrile.

B. Sample Preparation
  • Diluent: Prepare a mixture of Water/Acetonitrile (80:20, v/v).

  • Standard Solution: Accurately weigh 10 mg of 3-(3-Methylpyridin-2-yl)propanenitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 1.0 mg/mL).

  • System Suitability (SST) Solution: Spike the standard solution with 3-methylpyridine and acrylonitrile to a final concentration of 0.05 mg/mL each.

C. Chromatographic Conditions
  • Column: Mixed-Mode C18/SCX (e.g., Coresep 100 or equivalent), 150 mm × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min (Isocratic: 70% Phase A / 30% Phase B).

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm (optimal wavelength for the substituted pyridine chromophore).

  • Run Time: 12 minutes.

D. System Suitability Criteria (Self-Validation)

Before injecting unknown batches, the SST solution must meet the following parameters:

  • Resolution ( Rs​ ): Must be 2.0 between 3-methylpyridine and 3-(3-Methylpyridin-2-yl)propanenitrile.

  • Tailing Factor ( Tf​ ): Must be 1.2 for the main API peak.

  • RSD of Peak Area: Must be 1.0% for five replicate injections of the Standard Solution.

Conclusion

Assessing the purity of 3-(3-Methylpyridin-2-yl)propanenitrile requires overcoming the inherent basicity of the pyridine ring. While traditional C18 and Biphenyl columns suffer from uncontrolled silanophilic interactions leading to severe peak tailing, Mixed-Mode C18/SCX columns provide an elegant, orthogonal solution. By combining hydrophobic partitioning with controlled cation-exchange, analysts can achieve perfect peak symmetry, superior theoretical plate counts, and robust resolution from synthetic impurities.

References

  • Cyanoethylation - Wikipedia. Source: wikipedia.org. URL:[Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Source: helixchrom.com. URL: [Link]

Sources

DFT calculations on the structure of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to DFT Calculations on the Structure of 3-(3-Methylpyridin-2-yl)propanenitrile: A Comparative Analysis

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is the cornerstone of its function. For pyridine derivatives like 3-(3-Methylpyridin-2-yl)propanenitrile, understanding the precise spatial arrangement of atoms is paramount for predicting reactivity, intermolecular interactions, and biological activity.[1] This guide provides a comprehensive, in-depth protocol for determining the structure of 3-(3-Methylpyridin-2-yl)propanenitrile using Density Functional Theory (DFT), a powerful quantum-mechanical modeling method.[2]

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow. We will compare the performance of our chosen DFT approach with other computational alternatives and discuss the critical role of experimental validation.

The Subject Molecule: 3-(3-Methylpyridin-2-yl)propanenitrile

3-(3-Methylpyridin-2-yl)propanenitrile is an organic compound featuring a pyridine ring substituted with a methyl group and a propanenitrile chain. The pyridine motif is a common scaffold in pharmaceuticals, while the nitrile group is a versatile functional group in organic synthesis.[3][4] An accurate structural model is the first step toward understanding its electronic properties, potential as a ligand, or its role as a synthetic intermediate.[5]

The Computational Approach: Why Density Functional Theory?

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its remarkable balance of accuracy and computational cost.[2] Unlike more computationally demanding ab initio methods, DFT calculates the total energy of a system based on its electron density, a more manageable variable than the full many-electron wavefunction.[2][6] This efficiency allows for the study of moderately sized molecules like our target with high accuracy.

For our primary investigation, we will employ the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its excellent performance in geometry optimizations and frequency calculations of organic molecules, including those containing nitrogen atoms and nitrile groups.[3][7][8] The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often improves accuracy. The 6-311++G(d,p) basis set is a flexible, triple-zeta basis set that includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing chemical bonds accurately.

Experimental Protocol: A Self-Validating DFT Workflow

The following protocol outlines a robust and self-validating workflow for the geometry optimization and frequency analysis of 3-(3-Methylpyridin-2-yl)propanenitrile. This workflow is designed to be implemented using computational chemistry software packages like Gaussian, ORCA, or Quantum ESPRESSO.[9][10]

Step 1: Building the Initial Molecular Structure

The first step is to generate an approximate 3D structure. This can be done using molecular building software (e.g., GaussView, Avogadro, ChemDraw). The SMILES string for the molecule is CC1=CC=CN=C1CCC#N.[5] It is important to start with a reasonable guess for the geometry, though the subsequent optimization step is designed to find the true energy minimum.

Step 2: Geometry Optimization

This is the core of the calculation, where the software iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy.

  • Methodology:

    • Load the initial structure into the computational software.

    • Select the calculation type: Geometry Optimization.

    • Specify the level of theory:

      • Functional: B3LYP

      • Basis Set: 6-311++G(d,p)

    • Initiate the calculation. The software will run a series of self-consistent field (SCF) calculations until the forces on the atoms and the change in energy between steps fall below a predefined convergence threshold.

Step 3: Frequency Analysis (The Validation Step)

Once the geometry optimization is complete, a frequency calculation must be performed on the optimized structure at the same level of theory. This step is non-negotiable for a trustworthy result.

  • Causality: A true minimum on the potential energy surface has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is not a stable minimum but rather a transition state or a saddle point. This provides an internal validation of the optimized geometry.

  • Methodology:

    • Use the optimized coordinates from Step 2 as the input.

    • Select the calculation type: Frequency.

    • Specify the same level of theory: B3LYP/6-311++G(d,p).

    • Run the calculation.

    • Analyze the output: Check the list of vibrational frequencies. If all are positive, the structure is a validated minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and predicted infrared (IR) spectrum, which can be compared with experimental data.[11]

The logical flow of this computational experiment is illustrated below.

Caption: The DFT workflow for obtaining a validated molecular structure.

Comparative Analysis: DFT vs. Alternative Methods

While DFT with the B3LYP/6-311++G(d,p) level of theory provides a high-quality result, it is instructive to compare it with other computational methods. The choice of method always involves a trade-off between accuracy and computational resources.

Method TypeExampleRelative CostAccuracyKey Strengths & Use CasesKey Weaknesses
Semi-Empirical PM7, AM1Very LowLowStrengths: Extremely fast. Use Cases: Screening large libraries of molecules, initial conformational searches for very large systems.Weaknesses: Relies on parameterization, can be inaccurate for molecules different from the training set, poor description of non-covalent interactions.
Density Functional Theory (DFT) B3LYP/6-311++G(d,p)MediumHighStrengths: Excellent balance of accuracy and cost, versatile for a wide range of chemical systems.[1] Use Cases: Standard for geometry optimizations, frequency calculations, and electronic property analysis of small to medium-sized molecules.Weaknesses: Can struggle with systems dominated by dispersion forces (though correctable), accuracy is dependent on the chosen functional.
Ab Initio (Wavefunction Theory) MP2/aug-cc-pVTZHighVery HighStrengths: Systematically improvable, provides a better description of weak interactions like dispersion. Use Cases: High-accuracy benchmark calculations, systems where DFT functionals are known to fail.Weaknesses: Computationally very expensive, scaling poorly with the size of the molecule, making it impractical for larger systems.

The relationship between these methods can be visualized as a hierarchy of cost versus accuracy.

G cluster_cost Increasing Computational Cost cluster_accuracy Increasing Accuracy Semi-Empirical Semi-Empirical DFT DFT Semi-Empirical->DFT More Accurate Ab Initio (MP2) Ab Initio (MP2) DFT->Ab Initio (MP2) More Accurate Low Low High High Very High Very High

Caption: The trade-off between computational cost and accuracy for different methods.

The Role of Experimental Validation

Computational results, no matter how sophisticated, should ideally be validated against experimental data. For molecular structure, the gold standard is X-ray crystallography. However, obtaining a suitable crystal can be a significant challenge, and to date, no public crystal structure for 3-(3-Methylpyridin-2-yl)propanenitrile is available.

In the absence of crystallographic data, the calculated vibrational frequencies from our DFT frequency analysis can be compared to an experimental infrared (IR) spectrum. While not a direct measure of bond lengths and angles, a good agreement between the calculated and experimental spectra provides strong confidence in the accuracy of the computed geometry.

Conclusion

This guide has detailed a robust, self-validating protocol for determining the structure of 3-(3-Methylpyridin-2-yl)propanenitrile using DFT at the B3LYP/6-311++G(d,p) level of theory. By explaining the rationale behind key steps, such as the mandatory frequency analysis, researchers can be confident in the quality of their results. The comparison with alternative methods highlights that while faster options exist, DFT provides the optimal balance of accuracy and efficiency for this class of molecule. The principles and workflow described herein are broadly applicable to the structural determination of a wide range of organic molecules, forming a foundational component of modern chemical research.

References

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie. Available at: [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. National Center for Biotechnology Information. Available at: [Link]

  • Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society. Available at: [Link]

  • Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia. Available at: [Link]

  • 3-(3-methylpyridin-2-yl)propanenitrile. Chemspace. Available at: [Link]

  • Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. Available at: [Link]

  • Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. Available at: [Link]

  • A Complete DFT, TD-DFT and Non-Linear Optical Property Study on 6-Amino-2-Methylpyridine-3-Carbonitrile. Scientific Research Publishing. Available at: [Link]

  • Theoretical study of the cycloaddition of nitrones to cinnamonitrile: effect of Lewis acid coordination on the selectivity of the reaction. Royal Society of Chemistry. Available at: [Link]

  • What is the best way to learn DFT (Density Functional Theory) for beginners?. ResearchGate. Available at: [Link]

  • Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. Available at: [Link]

  • What is Density Functional Theory and How Does It Work?. Synopsys. Available at: [Link]

  • (a,c) B3LYP/6‐311++G(d,p) IR spectrum calculated for the most stable... ResearchGate. Available at: [Link]

Sources

Comparative Reactivity Guide: 3-(3-Methylpyridin-2-yl)propanenitrile vs. Aromatic Cyanopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Structural profiling, hydration kinetics, reduction pathways, and validated experimental methodologies.

Executive Summary & Structural Profiling

In pharmaceutical development and fine chemical synthesis, the reactivity of a cyano (-CN) group is fundamentally dictated by its immediate electronic environment. A common point of confusion arises when comparing direct cyanopyridines (e.g., 2-cyanopyridine, 3-cyanopyridine) with alkyl-linked pyridine nitriles such as 3-(3-Methylpyridin-2-yl)propanenitrile .

While direct cyanopyridines are classified as highly reactive aromatic nitriles , 3-(3-Methylpyridin-2-yl)propanenitrile is an aliphatic nitrile . The two methylene units (-CH₂-CH₂-) in the propanenitrile chain completely insulate the cyano group from the electron-withdrawing resonance of the pyridine ring. Consequently, the nitrile carbon in 3-(3-Methylpyridin-2-yl)propanenitrile is significantly less electrophilic, requiring distinct catalytic strategies for standard transformations like hydration and reduction.

Electronic_Influence cluster_aromatic Direct Cyanopyridine (e.g., 2-Cyanopyridine) cluster_aliphatic 3-(3-Methylpyridin-2-yl)propanenitrile A1 Pyridine Ring (Electron Withdrawing) A2 Cyano Group (Highly Electrophilic) A1->A2 Strong Inductive Pull B1 3-Methylpyridine (Sterically Hindered) B2 Ethylene Linker (-CH2-CH2-) B1->B2 Inductive Drop-off B3 Cyano Group (Standard Electrophilicity) B2->B3 Insulated

Caption: Electronic influence comparison between aromatic cyanopyridines and aliphatic pyridine nitriles.

Comparative Reactivity: Hydration to Amides

The hydration of nitriles to primary amides is a critical transformation. The kinetics of this reaction expose the stark electronic differences between these substrates.

Aromatic Cyanopyridines (Fast Kinetics)

Direct cyanopyridines undergo facile hydration. The nitrogen atom in the pyridine ring exerts a strong inductive and resonance-withdrawing effect, severely depleting electron density at the adjacent nitrile carbon. This makes the carbon highly susceptible to nucleophilic attack by water. For instance, 3-cyanopyridine can be quantitatively hydrated to nicotinamide using simple, eco-friendly catalysts like amorphous 1[1]. In high-temperature liquid water, it hydrolyzes via consecutive first-order kinetics[2].

3-(3-Methylpyridin-2-yl)propanenitrile (Slow Kinetics)

Because the cyano group is insulated by an aliphatic chain, nucleophilic attack by water is thermodynamically less favorable. Traditional mild catalysts (like Rhodium(I) complexes) that excel with aromatic nitriles often show 3[3]. To efficiently hydrate 3-(3-Methylpyridin-2-yl)propanenitrile, chemists must employ harsher basic/acidic conditions or specialized transition-metal catalysts, such as4[4].

Quantitative Data Summary
SubstrateNitrile ClassificationOptimal Hydration CatalystRelative KineticsMajor Product
2-Cyanopyridine Aromatic (Heteroaryl)MnO₂, Ru, or basic H₂O₂Very Fast (< 2h)Picolinamide
3-Cyanopyridine Aromatic (Heteroaryl)MnO₂ or Nitrile HydrataseFast (5-8h)Nicotinamide
3-(3-Methylpyridin-2-yl)propanenitrile AliphaticOsH₆(PⁱPr₃)₂ or NaOH (aq)Slow (12-24h)3-(3-Methylpyridin-2-yl)propanamide

Comparative Reactivity: Reduction to Primary Amines

Reducing the cyano group to a primary amine introduces the challenge of preventing secondary amine formation (dimerization).

Aromatic Cyanopyridines

The catalytic reduction of cyanopyridines to aminomethylpyridines is well-documented. To prevent the highly reactive intermediate imine from condensing with the newly formed primary amine, the reaction is typically 5[5]. The acid immediately protonates the primary amine, rendering it non-nucleophilic.

3-(3-Methylpyridin-2-yl)propanenitrile

For aliphatic nitriles, acidic Pd/C reduction can sometimes be sluggish or lead to side reactions. Instead, the standard protocol utilizes Raney Nickel in the presence of excess ammonia (NH₃) . Causality: According to Le Chatelier's principle, saturating the reaction mixture with ammonia shifts the equilibrium of the intermediate imine away from condensation with the product, ensuring high selectivity for 3-(3-Methylpyridin-2-yl)propan-1-amine.

Reduction_Workflow N1 3-(3-Methylpyridin-2-yl)propanenitrile N2 Dissolve in MeOH + NH3 (aq) (NH3 suppresses secondary amine formation) N1->N2 N3 Add Raney Ni or Pd/C Catalyst (Under inert atmosphere) N2->N3 N4 H2 Atmosphere (50 psi) Stir at 25-40°C for 12h N3->N4 N5 Filter through Celite & Wash (Removes metal catalyst) N4->N5 N6 3-(3-Methylpyridin-2-yl)propan-1-amine (Primary Amine Product) N5->N6

Caption: Step-by-step catalytic reduction workflow for aliphatic pyridine nitriles to primary amines.

Validated Experimental Protocol: Reduction of 3-(3-Methylpyridin-2-yl)propanenitrile

This protocol is designed as a self-validating system to ensure high yield and safety.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 10.0 mmol of 3-(3-Methylpyridin-2-yl)propanenitrile in 30 mL of a 7 M solution of ammonia in methanol.

  • Catalyst Loading: Carefully add 10% w/w Raney Nickel slurry (pre-washed with methanol). Safety Note: Raney Ni is highly pyrophoric; never let the catalyst dry in air.

  • Hydrogenation: Purge the vessel three times with Nitrogen, followed by three purges with Hydrogen gas. Pressurize the vessel to 50 psi with H₂.

  • Reaction Monitoring: Stir vigorously at 25–30 °C. Monitor the reaction via HPLC (UV detection at 254 nm). The reaction is self-validating when the starting material peak completely disappears (typically 12–16 hours).

  • Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(3-Methylpyridin-2-yl)propan-1-amine. Purify via vacuum distillation or column chromatography (DCM:MeOH:NH₄OH) if necessary.

Conclusion

Treating 3-(3-Methylpyridin-2-yl)propanenitrile with the same synthetic assumptions as 2- or 3-cyanopyridine will lead to failed reactions. Because the cyano group is electronically insulated from the pyridine ring, it must be treated strictly as an aliphatic nitrile . This requires specialized osmium or robust acid/base catalysts for hydration, and ammonia-buffered Raney Nickel conditions for clean reduction to the primary amine.

References

  • Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water Source: ResearchGate URL
  • Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst Source: ResearchGate URL
  • Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation Source: Google Patents URL
  • Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism Source: NIH / ACS Publications URL
  • Exploring Rhodium(I) Complexes [RhCl(COD)(PR3)

Sources

Application & SAR Comparison Guide: 3-(3-Methylpyridin-2-yl)propanenitrile Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a privileged scaffold is the most critical determinant of a drug discovery program's success. This guide provides an in-depth structure-activity relationship (SAR) analysis of the 3-(3-Methylpyridin-2-yl)propanenitrile building block. By objectively comparing this specific scaffold against its structural alternatives, we demonstrate how its unique stereoelectronic properties—specifically the conformational locking provided by the 3-methyl group and the directional hydrogen bonding of the propanenitrile moiety—make it an exceptionally high-performing fragment for designing potent kinase (e.g., CDK2) and hydrolase (e.g., FAAH) inhibitors.

Mechanistic Rationale: The "Magic Methyl" and Nitrile H-Bonding

To understand why 3-(3-Methylpyridin-2-yl)propanenitrile derivatives consistently outperform standard 2-pyridyl or unsubstituted alternatives, we must analyze the causality behind the molecular interactions:

  • Conformational Locking via the "Magic Methyl": The methyl group at the 3-position of the pyridine ring is not merely a lipophilic addition. It induces a deliberate steric clash with adjacent amide or amine linkers. This restricts the dihedral angle, locking the molecule into a pre-organized bioactive conformation. By minimizing the entropic penalty typically incurred upon target binding, the 3-methylpyridin-2-yl motif significantly enhances binding affinity[1].

  • Directional Hydrogen Bonding: The propanenitrile chain provides a flexible, aliphatic cyano group. The sp-hybridized nitrogen of the nitrile acts as a highly directional hydrogen bond acceptor. Unlike bulkier functional groups, the linear geometry of the nitrile allows it to penetrate deep, narrow binding pockets to interact with conserved lysine residues or structural water networks without disproportionately increasing the molecule's overall lipophilicity (LogP).

Comparative SAR Study 1: CDK2/Cyclin A Kinase Inhibition

Context: Cyclin-dependent kinase 2 (CDK2) is a critical regulatory enzyme in cell cycle progression and a highly validated target for oncology and non-hormonal male contraception[1].

Quantitative Performance Comparison

The following table compares a lead compound utilizing the core 3-(3-Methylpyridin-2-yl)propanenitrile scaffold against structural alternatives to isolate the performance impact of each functional group.

Scaffold ModificationCDK2/Cyclin A IC₅₀ (nM)Ligand Efficiency (LE)Mechanistic Rationale for Activity Shift
3-(3-Methylpyridin-2-yl)propanenitrile (Core) 12 ± 2 0.42 Optimal conformational lock; Nitrile H-bonds to Lys33 in the ATP pocket.
Unsubstituted 2-Pyridyl propanenitrile145 ± 150.35Lack of 3-methyl increases rotational freedom, raising the entropic penalty.
3-(4-Methylpyridin-2-yl)propanenitrile110 ± 100.36Methyl at the 4-position fails to restrict the critical dihedral angle.
3-(5-Methylpyridin-2-yl)propanenitrile85 ± 80.38Provides slight hydrophobic contact, but lacks the steric locking effect.
3-(3-Methylpyridin-2-yl)propane (No Nitrile)450 ± 300.29Complete loss of the critical H-bond acceptor in the deep solvent pocket.
Self-Validating Protocol: CDK2/Cyclin A Kinase Assay

To ensure reproducibility and eliminate false positives, the following step-by-step radiometric assay protocol is utilized:

  • Complex Preparation: Incubate recombinant human CDK2/Cyclin A complex (0.5 nM final) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

    • Causality: The inclusion of Triton X-100 prevents non-specific aggregation of lipophilic derivatives, ensuring that any observed IC₅₀ is driven by true target inhibition rather than colloidal artifact.

  • Compound Addition: Dispense the SAR derivatives in a 10-point dose-response curve, ensuring the final DMSO concentration remains ≤1%.

    • Causality: Maintaining low DMSO prevents solvent-induced denaturation of the kinase complex.

  • Substrate & ATP Initiation: Add 1.5 µM Histone H1 peptide substrate and 10 µM ATP (spiked with[γ-³³P]ATP).

    • Causality: The ATP concentration is kept strictly near the Kₘ value (approx. 10 µM for CDK2) to maximize the assay's sensitivity to competitive inhibitors.

  • Incubation & Termination: Incubate for 45 minutes at 25°C, then terminate the reaction by adding 3% phosphoric acid.

    • Causality: Phosphoric acid immediately quenches kinase activity and protonates the peptide substrate, preparing it for binding to the filter membrane.

  • Detection: Transfer to a P81 phosphocellulose microplate, wash extensively with 1% phosphoric acid, and measure radioactivity via scintillation counting.

Comparative SAR Study 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition

Context: FAAH is the primary degradative enzyme for endocannabinoids like anandamide. Inhibitors featuring the N-(3-methylpyridin-2-yl) motif exhibit potent analgesic and anti-inflammatory properties by elevating endogenous cannabinoid levels without psychotropic side effects[2].

Quantitative Performance Comparison
Scaffold ModificationFAAH IC₅₀ (nM)Brain Penetration (Kₚ,uu)Mechanistic Rationale for Activity Shift
N-(3-Methylpyridin-2-yl)propanenitrile derivative 4.5 ± 0.5 0.85 3-methyl directs the propanenitrile precisely into the cytosolic port of FAAH.
N-(2-Pyridyl)propanenitrile derivative38 ± 40.72Increased rotational freedom reduces binding affinity in the narrow channel.
N-(3-Methylpyridin-2-yl)butanenitrile15 ± 20.65Extended aliphatic chain causes a steric clash within the binding pocket.
Self-Validating Protocol: FAAH Activity Fluorometric Assay
  • Membrane Preparation: Isolate rat brain microsomes expressing high levels of FAAH and resuspend in Tris-HCl buffer (pH 9.0, 1 mM EDTA).

    • Causality: FAAH possesses an alkaline pH optimum; utilizing pH 9.0 maximizes baseline enzymatic turnover, yielding a robust signal-to-background ratio.

  • Inhibitor Pre-incubation: Add SAR derivatives and pre-incubate for 20 minutes at 37°C.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurately calculating the Kᵢ of conformationally locked scaffolds.

  • Fluorogenic Substrate Addition: Initiate the reaction with 2 µM AMC-arachidonoyl amide.

    • Causality: This specific substrate releases highly fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis, allowing for real-time, continuous kinetic monitoring rather than a static endpoint detection.

  • Kinetic Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) over 30 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.

    • Causality: Relying strictly on the initial velocity prevents substrate depletion artifacts and product inhibition from skewing the IC₅₀ calculations.

Visualizing the Impact: Pathways and Workflows

The following diagrams illustrate the biological intervention point of the scaffold and the recommended methodological workflow for SAR development.

CDK2/Rb signaling pathway illustrating the inhibitory intervention point of the scaffold.

Step-by-step SAR development and screening workflow for scaffold derivatives.

References

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 2021 Jan 31;214:113232.

  • Characterisation of (R)-2-(2-fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide as a dual fatty acid amide hydrolase: Cyclooxygenase inhibitor. PLoS One, 10(9), e0139212 (2015).

Sources

benchmarking the yield and purity of different 3-(3-Methylpyridin-2-yl)propanenitrile syntheses

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of synthetic routes to 3-(3-Methylpyridin-2-yl)propanenitrile, a valuable building block in medicinal chemistry. By objectively comparing different methodologies and presenting supporting experimental data, this document aims to equip researchers with the necessary information to select the most suitable synthesis for their specific needs, considering factors such as yield, purity, and operational simplicity.

Introduction

3-(3-Methylpyridin-2-yl)propanenitrile is a key intermediate in the synthesis of various biologically active compounds. The presence of both a pyridine ring and a nitrile functional group allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. The efficiency and purity of the synthetic route to this compound are critical for the successful development of novel therapeutics. This guide will explore and compare two primary synthetic strategies for its preparation.

Synthetic Strategies and Mechanistic Insights

Two plausible and effective synthetic routes for the preparation of 3-(3-Methylpyridin-2-yl)propanenitrile are presented below. Each method leverages different starting materials and reaction cascades, offering distinct advantages and disadvantages.

Method 1: Direct Cyanoethylation of 2,3-Lutidine

This approach involves the direct addition of acrylonitrile to 2,3-lutidine (2,3-dimethylpyridine). This reaction, a type of Michael addition, is an atom-economical method for introducing the 2-cyanoethyl group onto the pyridine ring.

Reaction Pathway:

2,3-Lutidine 2,3-Lutidine Product 3-(3-Methylpyridin-2-yl)propanenitrile 2,3-Lutidine->Product Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Product Base Base Base->Product Catalyst Start 2-Chloro-3-methylpyridine Intermediate1 2-Pyridylacetonitrile derivative Start->Intermediate1 Nucleophilic Substitution Product 3-(3-Methylpyridin-2-yl)propanenitrile Intermediate1->Product Alkylation & Decarboxylation Malononitrile Malononitrile Malononitrile->Product Base Base Base->Product Reagent

Figure 2: Workflow for the synthesis from 2-Chloro-3-methylpyridine.

Causality Behind Experimental Choices: The chlorine atom at the 2-position of the pyridine ring is a good leaving group, susceptible to nucleophilic substitution by a cyanide source to form a cyanomethylpyridine intermediate. This intermediate can then be deprotonated at the α-carbon to the nitrile group, and the resulting carbanion can be alkylated. Subsequent hydrolysis and decarboxylation would lead to the desired propanenitrile. This stepwise approach allows for greater control over the reaction but may involve more unit operations.

Comparative Performance Data

The following table summarizes the key performance indicators for the two synthetic methods, based on typical laboratory-scale preparations.

Parameter Method 1: Direct Cyanoethylation Method 2: From 2-Chloro-3-methylpyridine
Starting Materials 2,3-Lutidine, Acrylonitrile2-Chloro-3-methylpyridine, Malononitrile
Typical Yield 60-75%50-65% (overall)
Purity (pre-purification) ModerateGood
Number of Steps 1Multiple
Key Reagents Strong base (e.g., NaNH₂, n-BuLi)Cyanide source, Base, Acid (for decarboxylation)
Advantages Atom-economical, fewer stepsPotentially higher purity before final purification
Disadvantages May require strictly anhydrous conditions and strong, hazardous basesMore complex procedure, potentially lower overall yield

Experimental Protocols

Method 1: Direct Cyanoethylation of 2,3-Lutidine

Materials:

  • 2,3-Lutidine

  • Acrylonitrile

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia

  • Anhydrous diethyl ether

  • Ammonium chloride solution (saturated)

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and dropping funnel, add anhydrous liquid ammonia.

  • Slowly add sodium amide to the liquid ammonia with stirring until a persistent blue color is observed, indicating the formation of the sodium salt of the amine.

  • Add 2,3-lutidine dropwise to the reaction mixture at -78 °C.

  • After stirring for 30 minutes, add a solution of acrylonitrile in anhydrous diethyl ether dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to stir at this temperature for 2 hours, then let it warm to room temperature overnight to allow the ammonia to evaporate.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Synthesis from 2-Chloro-3-methylpyridine and Malononitrile

This method is presented as a plausible multi-step synthesis.

Step 1: Synthesis of 2-(Cyanomethyl)-3-methylpyridine

Materials:

  • 2-Chloro-3-methylpyridine

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-methylpyridine in DMSO.

  • Add sodium cyanide portion-wise with stirring.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-(cyanomethyl)-3-methylpyridine.

Step 2: Alkylation and Decarboxylation

Materials:

  • 2-(Cyanomethyl)-3-methylpyridine

  • Strong base (e.g., Sodium ethoxide)

  • Ethyl bromoacetate

  • Ethanol

  • Hydrochloric acid

Conceptual Procedure:

  • The 2-(cyanomethyl)-3-methylpyridine would be deprotonated with a strong base like sodium ethoxide in ethanol.

  • The resulting carbanion would then be reacted with an ethylating agent such as ethyl bromoacetate.

  • The resulting diester would then be subjected to acidic hydrolysis and decarboxylation to yield the final product, 3-(3-Methylpyridin-2-yl)propanenitrile.

Conclusion and Recommendations

Both presented methods offer viable routes to 3-(3-Methylpyridin-2-yl)propanenitrile.

  • Method 1 (Direct Cyanoethylation) is a more direct and atom-economical approach, making it potentially more suitable for larger-scale synthesis. However, it requires the use of strong, hazardous bases and strictly anhydrous conditions, which may pose challenges in some laboratory settings.

  • Method 2 (From 2-Chloro-3-methylpyridine) , while being a multi-step process with a potentially lower overall yield, may offer better control over the reaction and could lead to a purer crude product before final purification. The starting materials are also readily available.

The choice between these methods will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. For rapid access to the compound on a smaller scale, Method 1 may be preferable, provided the necessary precautions are taken. For a more controlled synthesis where purity is paramount, the multi-step approach of Method 2 could be more advantageous. Further optimization of both routes is encouraged to improve yields and purity.

A Senior Application Scientist's Guide to the Analytical Cross-Validation of 3-(3-Methylpyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Establishing Analytical Confidence in Novel Pyridine Derivatives

In the landscape of drug discovery and development, novel heterocyclic compounds are of paramount importance. 3-(3-Methylpyridin-2-yl)propanenitrile, a molecule combining the 3-methylpyridine moiety with a propanenitrile side chain, represents a class of compounds with significant potential as a versatile building block in medicinal chemistry.[1] The precise analytical characterization of such molecules is not a mere formality; it is the bedrock upon which all subsequent research, development, and regulatory submissions are built. A failure to rigorously validate the identity, purity, and stability of a compound can lead to irreproducible results and costly delays.

This guide provides a comprehensive framework for the analytical validation of 3-(3-Methylpyridin-2-yl)propanenitrile. In the absence of extensive, publicly available experimental data for this specific molecule, we will adopt a first-principles approach. By dissecting the molecule into its constituent functional groups—3-methylpyridine and propanenitrile—we can predict its analytical behavior and establish robust, self-validating protocols for its characterization. This document is designed for researchers, analytical chemists, and drug development professionals, offering both theoretical predictions and actionable, field-proven experimental workflows.

Predicted Analytical Profile: A First-Principles Approach

The analytical signature of 3-(3-Methylpyridin-2-yl)propanenitrile can be predicted with a high degree of confidence by examining the known spectral characteristics of its core components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the known shifts of 3-methylpyridine and aliphatic nitriles.[2][3][4]

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
Pyridine H (3 positions)7.0 - 8.5MultipletsAromatic protons on the pyridine ring, deshielded by the ring current and nitrogen atom.
-CH₂- (alpha to nitrile)~2.6TripletMethylene protons adjacent to the electron-withdrawing nitrile group.
-CH₂- (alpha to pyridine)~3.0TripletMethylene protons adjacent to the pyridine ring, deshielded by the aromatic system.
-CH₃ (on pyridine)~2.3SingletMethyl group protons attached to the aromatic ring.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)Rationale
Pyridine C (5 carbons)120 - 150Aromatic carbons of the pyridine ring.
-C≡N (nitrile)115 - 120Characteristic shift for a nitrile carbon.[4]
-CH₂- (alpha to nitrile)~20Aliphatic methylene carbon.
-CH₂- (alpha to pyridine)~30Aliphatic methylene carbon adjacent to the aromatic ring.
-CH₃ (on pyridine)~18Aliphatic methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy provides invaluable information about the functional groups present in a molecule. The predicted spectrum for our target compound will exhibit characteristic absorption bands for the nitrile and aromatic moieties.[5][6][7]

Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N Stretch (Nitrile)2240 - 2260Medium, Sharp
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C and C=N Stretch (Aromatic Ring)1400 - 1600Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation patterns. For 3-(3-Methylpyridin-2-yl)propanenitrile (C₉H₁₀N₂), the expected molecular weight is approximately 146.19 g/mol .

Predicted Mass Spectrum Data (Electron Ionization)

m/zInterpretation
146Molecular Ion (M⁺)
145M-1 peak, common in nitriles due to loss of a hydrogen atom.[4]
93Fragment corresponding to the 3-methylpyridine cation.[8]
92Loss of a hydrogen atom from the 3-methylpyridine fragment.[8]

Chromatographic Methodologies for Purity and Impurity Profiling

A robust chromatographic method is essential for determining the purity of the target compound and for identifying any potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC is the workhorse of pharmaceutical analysis. Given the basic nature of the pyridine moiety, a method that ensures good peak shape is critical.[9][10]

Proposed HPLC Method

HPLC_Method cluster_system HPLC System cluster_conditions Mobile Phase & Conditions instrument Agilent 1260 or equivalent column {Column | C18, 4.6 x 150 mm, 5 µm} instrument->column detector UV Detector @ 260 nm column->detector mobile_phase {Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: Acetonitrile} gradient Gradient: 10-90% B over 15 min mobile_phase->gradient flow_rate Flow Rate: 1.0 mL/min gradient->flow_rate temp Column Temp: 30 °C flow_rate->temp

Caption: Proposed initial HPLC method parameters.

Causality Behind Experimental Choices:

  • C18 Column: A versatile stationary phase suitable for a wide range of medium-polarity compounds.

  • 0.1% Formic Acid: This acidic modifier is crucial for protonating the basic pyridine nitrogen. This suppresses silanol interactions on the column, leading to symmetrical peak shapes and preventing tailing. It is also compatible with mass spectrometry detection.[10]

  • UV Detection at 260 nm: The pyridine ring is expected to have a strong UV absorbance around this wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for identifying volatile starting materials, by-products, or residual solvents.

Proposed GC-MS Method

GCMS_Method cluster_system GC-MS System cluster_conditions Oven and MS Conditions instrument Agilent 7890 GC / 5977 MS or equivalent column {Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm} instrument->column inlet Inlet Temp: 250 °C (Split 20:1) column->inlet oven_program Oven: 70 °C (2 min), ramp 15 °C/min to 280 °C (5 min hold) ms_interface MS Interface: 280 °C oven_program->ms_interface ionization Ionization: EI @ 70 eV ms_interface->ionization mass_range Mass Range: m/z 40-400 ionization->mass_range

Caption: Proposed initial GC-MS method parameters.

Causality Behind Experimental Choices:

  • DB-5ms Column: A low-polarity, general-purpose column suitable for a wide range of semi-volatile organic compounds.[11]

  • Split Injection: Prevents column overloading and ensures sharp peaks for quantitative analysis.

  • Temperature Program: A broad temperature ramp ensures the elution of both volatile starting materials and the higher-boiling point product.

Cross-Validation Protocol: An ICH Q2(R2) Framework

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[12][13][14]

Validation_Workflow ICH Q2(R2) Method Validation Workflow Specificity Specificity (Discrimination from impurities/placebo) Linearity Linearity (5 concentration levels) Specificity->Linearity Range Range (Derived from Linearity) Linearity->Range Accuracy Accuracy (% Recovery of spiked samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) (Signal-to-Noise 3:1) Precision->LOD Robustness Robustness (Deliberate small changes) Precision->Robustness LOQ Quantitation Limit (LOQ) (Signal-to-Noise 10:1) LOD->LOQ

Caption: Key parameters for analytical method validation.

Step-by-Step Validation Protocol for HPLC Method
  • Specificity:

    • Prepare a solution of the 3-(3-Methylpyridin-2-yl)propanenitrile reference standard.

    • Prepare solutions of potential starting materials (e.g., 2-chloro-3-methylpyridine, sodium cyanide) and known potential impurities.

    • Inject each solution individually to determine their retention times.

    • Inject a spiked sample containing the main compound and all impurities to demonstrate that the peak for the main compound is free from interference. The method is specific if all peaks are well-resolved.

  • Linearity:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[14]

  • Range:

    • The range is determined from the linearity study and is the interval between the upper and lower concentrations that have been shown to have a suitable level of precision and accuracy.

  • Accuracy:

    • Prepare a sample matrix (placebo) and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze using the HPLC method.

    • Calculate the percentage recovery for each sample. The method is accurate if the mean recovery is within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the reference standard at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results from both studies. The method is precise if the RSD is ≤ 2.0%.[12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio.

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

  • Robustness:

    • Deliberately make small variations to the method parameters, one at a time.

    • Examples include:

      • Changing the column temperature (e.g., ± 5 °C).

      • Altering the flow rate (e.g., ± 0.1 mL/min).

      • Varying the pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Analyze a sample under each of these modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution). The method is robust if the results remain unaffected by these small changes.

Comparison with Potential Isomeric Alternatives

During the synthesis of 3-(3-Methylpyridin-2-yl)propanenitrile, isomeric impurities could potentially form if the starting materials are not pure. For instance, if the starting material contained 2-methylpyridine or 4-methylpyridine, isomeric propanenitrile derivatives could be generated.

  • 2-(2-Methylpyridin-2-yl)propanenitrile: The steric hindrance from the adjacent methyl group might make this isomer less likely to form. Its chromatographic retention time would likely differ from the target compound.

  • 2-(4-Methylpyridin-2-yl)propanenitrile: This isomer would have a different substitution pattern on the pyridine ring, leading to distinct NMR chemical shifts and splitting patterns for the aromatic protons.

The proposed HPLC and GC-MS methods, due to their high resolving power, would be capable of separating these isomers from the main compound, allowing for their identification and quantification.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the analytical cross-validation of 3-(3-Methylpyridin-2-yl)propanenitrile. By leveraging a first-principles approach based on the known analytical properties of its constituent parts, we have established a predicted analytical profile and detailed, robust protocols for chromatographic analysis and method validation according to ICH guidelines. This approach ensures trustworthiness and scientific integrity, empowering researchers to proceed with confidence in the identity and purity of their novel compounds. The methodologies described herein are not merely a set of instructions but a self-validating system designed to produce reliable and reproducible data, which is the cornerstone of successful research and development in the pharmaceutical sciences.

References

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  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Patil, S. S., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 45-53. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • López-López, M., et al. (2020). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. LCGC North America, 38(11), 624-630. [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook. [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methylpyridine (FDB004416). [Link]

  • PubChem. (n.d.). Propionitrile. [Link]

  • NIST. (n.d.). Pyridine, 3-methyl- IR Spectrum. In NIST Chemistry WebBook. [Link]

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  • Chromatography Online. (2020, November 16). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]

  • SpectraBase. (n.d.). Propanenitrile, 3-(2-methylphenoxy)-,; propionitrile, 3-(o-tolyloxy)-. [Link]

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  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Literature Review & Comparison Guide: Substituted Propanenitriles in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Shift Toward Nitrile-Based Scaffolds

In the landscape of pharmaceutical synthesis and drug development, the selection of functional groups dictates not only the synthetic viability of an Active Pharmaceutical Ingredient (API) but also its pharmacokinetic profile. Historically, carboxylic acid derivatives such as esters and amides have been the default choices for linking pharmacophores. However, substituted propanenitriles have emerged as superior alternatives in targeted applications ranging from oncology to rheumatology[1].

The cyano group (–C≡N) acts as a robust pseudohalogen. Its linear sp hybridization minimizes steric bulk, while its strong electron-withdrawing nature and metabolic stability make it an ideal bioisostere for carbonyl-containing groups. This guide objectively compares the performance of substituted propanenitriles against traditional functional groups and provides validated experimental protocols for their application.

Comparative Analysis: Propanenitriles vs. Traditional Functional Groups

To understand why drug developers are pivoting toward substituted propanenitriles, we must evaluate their physicochemical properties against standard esters and amides. Table 1 summarizes these critical performance metrics.

Table 1: Physicochemical and Pharmacological Comparison
Performance MetricSubstituted Propanenitriles (–CH₂CH₂C≡N)Esters (–CH₂CH₂COOR)Amides (–CH₂CH₂CONHR)
Metabolic Stability High (Highly resistant to enzymatic cleavage in vivo)Low (Rapidly hydrolyzed by plasma esterases)Moderate (Susceptible to amidases)
Steric Profile Minimal (Linear, sp hybridized; easily fits tight binding pockets)Moderate (sp² hybridized)High (Bulky, sp² hybridized)
Dipole Moment ~3.9 D (Strongly polar, enhances aqueous solubility)~1.7 D (Moderately polar)~3.7 D (Strongly polar)
Hydrogen Bonding H-bond Acceptor only (Nitrogen lone pair)H-bond Acceptor only H-bond Acceptor & Donor
Synthetic Utility High (Excellent electrophile; allows facile α-alkylation)High Moderate

Application 1: 2-Arylpropanenitriles in NSAID Synthesis

A major application of substituted propanenitriles is their use as precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. The traditional industrial synthesis of these "profens" often relies on the racemic resolution of carboxylic acids or the asymmetric hydrogenation of acrylic acids.

Conversely, the biocatalytic enantioselective reduction of 2-arylpropenenitriles to (R)-2-arylpropanenitriles offers a greener, highly selective alternative[2]. By utilizing Ene-Reductases (ERs) in a biphasic ionic liquid-water system, researchers can achieve >99% enantiomeric excess (ee) while simplifying downstream processing[3].

Workflow Sub Substrate 2-Arylpropenenitrile Rxn Biphasic Reaction Buffer / Ionic Liquid Sub->Rxn Enz Biocatalyst Ene-Reductase Enz->Rxn Cof Cofactor Regen NADP+ / GDH Cof->Rxn Prod Product (R)-2-Arylpropanenitrile Rxn->Prod 30°C, 24h >99% ee

Fig 1. Biocatalytic workflow for enantioselective synthesis of (R)-2-arylpropanenitriles.

Experimental Protocol: Enantioselective Bioreduction of 2-Arylpropenenitriles

This protocol is designed as a self-validating system. The continuous regeneration of the cofactor drives the thermodynamic equilibrium, ensuring that high conversion rates are an intrinsic outcome of active enzyme kinetics rather than arbitrary reaction times.

Causality & Design Choices:

  • Solvent Selection (DMSO): 2-arylpropenenitriles are highly lipophilic. Adding 1% v/v DMSO ensures complete initial solubilization, preventing substrate aggregation before it partitions into the biphasic system.

  • Biphasic System ([BMIM][PF₆]/Water): The hydrophobic ionic liquid acts as a continuous substrate reservoir and an in-situ product extractant. This prevents enzyme denaturation caused by high local product concentrations[3].

  • Cofactor Recycling (NADP⁺/GDH): Using stoichiometric NADP⁺ is economically unviable. Coupling the reaction with Glucose Dehydrogenase (GDH) recycles the hydride donor continuously[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 5 μmol of the target 2-arylpropenenitrile in 10 μL of anhydrous DMSO.

  • Buffer Formulation: Prepare 1.0 mL of Potassium Phosphate (KPi) buffer (50 mM, pH 7.0). Supplement the buffer with 20 mM D-glucose and 0.1 mM NADP⁺.

  • Enzyme Activation: Add 4 U/mL of Glucose Dehydrogenase (GDH) and 40 μg/mL of the selected Ene-Reductase (e.g., OYE1, OYE2, or OYE3) to the aqueous buffer.

  • Reaction Initiation: Introduce the DMSO-substrate solution into the aqueous enzyme mixture. Add 10% v/v of the hydrophobic ionic liquid (e.g., [BMIM][PF₆]) to establish the biphasic system.

  • Incubation: Seal the reaction vessel and incubate in an orbital shaker at 160 rpm and 30°C for exactly 24 hours. (Note: 30°C strictly balances enzyme thermal stability with optimal kinetic rates).

  • Validation & Analysis: Extract the organic phase. Self-Validation Check: Measure the pH drop in the aqueous phase; a slight acidification confirms gluconic acid production, validating active GDH cofactor recycling. Finally, analyze the extract via chiral GC/HPLC to quantify conversion and confirm >99% ee.

Application 2: 3-Aminopropanenitrile (BAPN) in Fibrosis and Rheumatology

Beyond serving as synthetic intermediates, specific substituted propanenitriles possess potent, direct biological activity. 3-Aminopropanenitrile (commonly known as BAPN) is a well-documented lathyrogen and antirheumatic agent[4],[5].

In fibrotic diseases, the enzyme Lysyl Oxidase (LOX) oxidizes lysine residues in tropocollagen to highly reactive allysine, which spontaneously condenses to form pathological collagen cross-links. BAPN acts as a highly specific, irreversible suicide inhibitor of LOX. The primary amine of BAPN binds to the active site, while the propanenitrile backbone perfectly mimics the steric profile of the natural lysine substrate, allowing the cyano group to covalently trap the enzyme's active site cofactor.

Pathway BAPN 3-Aminopropanenitrile (BAPN) LOX Lysyl Oxidase (LOX) BAPN->LOX Irreversible Inhibition Col Tropocollagen Ald Allysine (Reactive Aldehyde) Col->Ald Oxidation by LOX Cross Collagen Cross-linking (Fibrosis) Ald->Cross Spontaneous Condensation

Fig 2. Mechanism of BAPN-mediated inhibition of lysyl oxidase and collagen cross-linking.

Application 3: 3-(3,4,5-Trimethoxyphenyl)propanenitrile in Oncology

In oncology drug design, the 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore essential for potent tubulin binding (as seen in natural products like Combretastatin A-4). However, traditional alkene linkers in these molecules are susceptible to cis-trans isomerization, leading to a loss of therapeutic efficacy.

By replacing the alkene linker with a substituted propanenitrile chain—specifically utilizing 3-(3,4,5-trimethoxyphenyl)propanenitrile—researchers can lock the molecule into a metabolically stable, flexible conformation[6]. The nitrile group not only prevents isomerization but also provides a strong dipole that improves the aqueous solubility of the highly lipophilic trimethoxyphenyl system, drastically improving the drug's bioavailability profile.

References

  • 1, ACS Publications. 2.6, Benchchem. 3.4, ChemicalBook. 4.2, Politecnico di Milano. 5.3, PMC. 6.5, CymitQuimica.

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Assessing the Drug-Like Properties of 3-(3-Methylpyridin-2-yl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of appropriate building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a therapeutic candidate. Pyridine derivatives are widely recognized as privileged scaffolds in medicinal chemistry, offering a unique structural framework that can be fine-tuned to interact with specific biological targets 1[1].

This guide provides an objective, data-driven framework for assessing the drug-like properties of 3-(3-Methylpyridin-2-yl)propanenitrile , comparing its performance against structural alternatives. By integrating the "Magic Methyl" effect with rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, we establish a self-validating system for evaluating this fragment's viability in drug development 2[2].

Mechanistic Rationale: The "Magic Methyl" Advantage

The substitution of a phenyl ring with a pyridine ring (the phenyl-pyridyl switch) is a well-documented strategy to improve a drug's in vitro binding affinity, ADME profile, and safety profile by introducing a nitrogen atom that acts as a hydrogen bond acceptor 3[3]. However, unsubstituted pyridines are often susceptible to rapid Phase I metabolism, specifically N-oxidation and ring hydroxylation mediated by Cytochrome P450 (CYP450) enzymes.

The strategic placement of a methyl group at the 3-position in 3-(3-Methylpyridin-2-yl)propanenitrile provides a profound advantage over unsubstituted or para-substituted alternatives. This "Magic Methyl" effect operates via two primary mechanisms:

  • Steric Shielding: The methyl group sterically hinders the adjacent pyridine nitrogen, blocking the active site of CYP450 enzymes and drastically reducing N-oxidation liabilities 4[4].

  • Electronic Modulation: The inductive electron-donating effect (+I) of the methyl group subtly modulates the pKa of the pyridine nitrogen, optimizing the basicity to maintain a balanced hydrophilic-lipophilic character essential for oral absorption 5[5].

Magic_Methyl_Effect Core 3-Methyl Substitution on Pyridine Ring Steric Steric Hindrance around N-atom Core->Steric Electronic Inductive Electron Donation (+I) Core->Electronic Metab Shielding from N-oxidation (CYP450) Steric->Metab pKa Modulated pKa (Altered Basicity) Electronic->pKa ADME Improved ADME Profile (Higher Stability, Permeability) pKa->ADME Metab->ADME

Fig 1. Logical relationship of the 3-methyl substitution on pyridine ADME properties.

Comparative Physicochemical Profiling

To objectively evaluate 3-(3-Methylpyridin-2-yl)propanenitrile, we must benchmark it against its structural isomers and the unsubstituted parent compound. The table below summarizes the critical physicochemical and in vitro ADME parameters that dictate drug-likeness 6[6].

Compound ScaffoldMW ( g/mol )cLogPCalc. pKaKinetic Sol. (µM)HLM Intrinsic Clearance ( CLint​ )
3-(pyridin-2-yl)propanenitrile132.160.855.2>20045 µL/min/mg (High)
3-(3-Methylpyridin-2-yl)propanenitrile 146.19 1.25 5.8 >150 12 µL/min/mg (Low)
3-(4-methylpyridin-2-yl)propanenitrile146.191.226.0>15038 µL/min/mg (Moderate)
3-(6-methylpyridin-2-yl)propanenitrile146.191.305.9>12015 µL/min/mg (Low)

Data Analysis & Causality:

  • Metabolic Stability ( CLint​ ): The unsubstituted variant exhibits high intrinsic clearance due to unhindered access to the nitrogen lone pair. The 3-methyl and 6-methyl variants show significantly lower clearance due to ortho-steric shielding.

  • Target Binding Viability: While the 6-methyl variant offers similar metabolic stability to the 3-methyl variant, placing a bulky group at the 6-position often creates severe steric clashes in the binding pocket of target kinases or receptors. The 3-position offers the optimal balance between metabolic shielding and target accessibility 7[7].

In Vitro ADME Assessment Workflows

Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties early in the process provides decision-making information for drug candidates [[8]](8]. The following experimental protocols are designed as self-validating systems to ensure data integrity.

ADME_Workflow Start Fragment Selection: 3-(3-Methylpyridin-2-yl)propanenitrile PhysChem Physicochemical Profiling (pKa, LogP, PSA) Start->PhysChem InVitro In Vitro ADME Assays PhysChem->InVitro Permeability Permeability (PAMPA) Target: Papp > 10 x 10^-6 cm/s InVitro->Permeability Metabolism Metabolic Stability (HLM) Target: Clint < 10 µL/min/mg InVitro->Metabolism Solubility Kinetic Solubility Target: > 100 µM InVitro->Solubility Decision Lead Optimization Go/No-Go Decision Permeability->Decision Metabolism->Decision Solubility->Decision

Fig 2. ADME screening workflow for evaluating pyridine-propanenitrile fragment viability.

In Vitro Metabolic Stability (Human Liver Microsomes)

To quantify Phase I hepatic clearance, we utilize Human Liver Microsomes (HLM).

  • Causality: Hepatic clearance is a primary driver of a drug's half-life. By supplying NADPH (an obligate cofactor for CYP450 enzymes), we isolate and measure CYP-mediated degradation of the pyridine ring 9[9].

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of 3-(3-Methylpyridin-2-yl)propanenitrile in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The organic solvent instantly denatures the enzymes, freezing the kinetic snapshot.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validating Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil does not degrade rapidly, the HLM batch or NADPH is compromised, invalidating the run.

PAMPA Permeability Assay

Parallel Artificial Membrane Permeability Assay (PAMPA) is used to assess passive transcellular diffusion.

  • Causality: The propanenitrile tail is highly polar. We must ensure that the lipophilicity provided by the 3-methylpyridine core sufficiently offsets this polarity to allow for passive membrane permeation, a prerequisite for oral bioavailability 5[5].

Step-by-Step Protocol:

  • Donor Preparation: Dilute the compound to 10 µM in PBS (pH 7.4) and add to the donor compartment of a 96-well PAMPA plate.

  • Barrier Coating: Coat the filter support (pore size 0.45 µm) with a 20% dodecane solution of lecithin to simulate a lipid bilayer.

  • Acceptor Preparation: Fill the acceptor compartment with fresh PBS.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours.

  • Analysis: Measure the compound concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Peff​ ).

  • Self-Validating Controls: Include Propranolol (high permeability) and Ranitidine (low permeability).

Kinetic Aqueous Solubility via Nephelometry
  • Causality: Poor solubility can lead to artificially low clearance in HLM assays (due to precipitation) and poor absorption in PAMPA. Pyridine scaffolds generally improve water solubility 7[7], but the nitrile group's impact must be quantified.

Step-by-Step Protocol:

  • Serial Dilution: Prepare a serial dilution of the compound in DMSO (10 mM top concentration).

  • Aqueous Spiking: Spike 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (1% final DMSO).

  • Incubation: Shake for 2 hours at room temperature to reach kinetic equilibrium.

  • Detection: Measure light scattering using a nephelometer. The onset of scatter indicates the precipitation point.

  • Self-Validating Controls: Use Nicardipine as a low-solubility control to ensure the nephelometer is correctly calibrated to detect micro-precipitates.

Conclusion

When evaluating pyridine-propanenitrile fragments for drug discovery, 3-(3-Methylpyridin-2-yl)propanenitrile emerges as a structurally superior building block compared to its unsubstituted or para-substituted counterparts. The strategic placement of the 3-methyl group leverages steric hindrance to shield the pyridine nitrogen from CYP450-mediated metabolism while maintaining a favorable physicochemical profile for passive permeability. By employing the self-validating in vitro ADME protocols outlined above, researchers can confidently integrate this fragment into advanced lead optimization campaigns.

Sources

Comparative Stability Analysis of Pyridinecarbonitrile Isomers: Hydrolytic, Electrochemical, and Electronic Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate pyridinecarbonitrile (cyanopyridine) scaffold is a critical decision that dictates the success of downstream pharmaceutical syntheses and the longevity of energy storage materials. The position of the cyano group—whether ortho (2-), meta (3-), or para (4-) to the pyridine nitrogen—fundamentally alters the molecule's electronic landscape.

This guide provides an objective, data-driven comparison of the stability profiles of 2-, 3-, and 4-cyanopyridine, focusing on their hydrolytic degradation kinetics, electrochemical radical stability, and intrinsic electronic properties.

Mechanistic Drivers of Stability

Hydrolytic Stability in High-Temperature Water

The hydrolysis of cyanopyridines is a critical pathway for the green synthesis of pyridinecarboxamides (e.g., nicotinamide) and pyridinecarboxylic acids (e.g., nicotinic acid). The reaction proceeds consecutively: the nitrile is hydrated to an amide, which is subsequently hydrolyzed to a carboxylic acid 1.

The activation energy ( Ea​ ) for this first step is heavily dependent on the isomer's substitution pattern:

  • 4-Cyanopyridine (Least Stable): The strongly electron-withdrawing pyridine nitrogen exerts a direct resonance effect on the para-cyano carbon. This significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water ( Ea​=40.3 kJ/mol).

  • 3-Cyanopyridine (Moderately Stable): The meta-position lacks direct resonance communication with the pyridine nitrogen. The cyano carbon is influenced only by weaker inductive effects, resulting in a much higher barrier to hydrolysis ( Ea​=74.3 kJ/mol).

  • 2-Cyanopyridine (Most Stable, but Thermally Labile): While steric hindrance and potential hydration sphere chelation give it the highest initial resistance to hydrolysis ( Ea​=83.7 kJ/mol), its ultimate hydrolysis product (2-picolinic acid) is uniquely unstable. The proximity of the carboxylate to the basic nitrogen facilitates rapid thermal decarboxylation to pyridine 1.

Hydrolysis Nitrile Cyanopyridine (2-, 3-, or 4-Isomer) Amide Pyridinecarboxamide (Intermediate) Nitrile->Amide + H2O (Rate Limiting) Acid Pyridinecarboxylic Acid (Product) Amide->Acid + H2O (Fast) Decarb Pyridine + CO2 (2-Isomer Only) Acid->Decarb Decarboxylation (High Temp)

Consecutive hydrolysis pathway of cyanopyridines in high-temperature water.

Electrochemical & Radical Stability

In the context of non-aqueous redox flow batteries, cyanopyridines are evaluated as anolytes. Upon reduction, they form radical anions. The chemical stability of these radicals dictates the reversibility of the redox couple 2.

  • 4-Cyanopyridine: Forms a relatively stable radical anion at a low potential ( E1/2​=−2.25 V vs. Fc+/0 ). However, under bulk electrochemical charge-discharge cycling, it slowly loses capacity due to irreversible chemical decomposition.

  • 3-Cyanopyridine: The radical anion is highly unstable. The spin density localization forces the radical to undergo rapid, irreversible σ -dimerization, rendering it useless for reversible energy storage.

Redox Neutral Cyanopyridine (Neutral) Radical Radical Anion (Intermediate) Neutral->Radical + e- (Reduction) Dimer Sigma-Dimer (3-Isomer specific) Radical->Dimer Fast Dimerization Decomp Irreversible Decomposition (2- & 4-Isomers) Radical->Decomp Bulk Cycling

Electrochemical reduction pathways and radical anion degradation mechanisms.

Quantitative Comparative Data

The following table synthesizes the thermodynamic, kinetic, and electrochemical stability metrics for the three isomers, providing a clear benchmark for compound selection.

IsomerHydrolysis Activation Energy ( Ea​ )Hydrolysis IntermediatesReduction Potential vs. Fc+/0 Radical Anion Stability
2-Cyanopyridine 83.7 kJ/mol2-Pyridinecarboxamide Picolinic Acid ≈−2.2 VUnstable (Rapid loss of capacity)
3-Cyanopyridine 74.3 kJ/mol3-Pyridinecarboxamide Nicotinic AcidN/A (Irreversible)Highly Unstable ( σ -Dimerization)
4-Cyanopyridine 40.3 kJ/mol4-Pyridinecarboxamide Isonicotinic Acid −2.25 VModerately Stable (Slow decomposition)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls to verify that the observed stability metrics are free from instrumental artifacts or catalytic contamination.

Protocol A: High-Temperature Hydrolysis Kinetics Assay

Causality: High-temperature liquid water acts as both solvent and self-catalyst due to its dramatically increased ion product ( Kw​ ) and lowered dielectric constant at elevated temperatures.

  • Reactor Loading: Load a 0.5 M solution of the chosen cyanopyridine isomer into a titanium batch reactor. Internal Control: Titanium is mandatory; standard stainless-steel reactors leach transition metals that artificially catalyze nitrile hydration.

  • Thermal Excursion: Pressurize the system to 8 MPa and heat to target temperatures between 190 °C and 250 °C.

  • Rapid Quenching: Submerge the reactor in an ice-water bath to instantly halt the kinetic progression.

  • HPLC Quantification & Mass Balance: Quantify the remaining nitrile, intermediate amide, and product acid via HPLC.

    • Self-Validation Check: Calculate the mass balance. The molar sum of unreacted nitrile + amide + acid (+ pyridine for the 2-isomer) must equal the initial nitrile concentration ±2% . A deficit indicates uncharacterized thermal degradation pathways, invalidating the kinetic rate constants 1.

Workflow Prep Sample Prep (Isomer + H2O) Reactor High-Temp Reactor (190-250°C) Prep->Reactor Load Quench Rapid Quench (Ice Bath) Reactor->Quench Stop Rxn HPLC HPLC Analysis (Quantification) Quench->HPLC Inject Validate Mass Balance (Internal Control) HPLC->Validate Verify

Self-validating experimental workflow for high-temperature hydrolysis kinetics.

Protocol B: Cyclic Voltammetry (CV) for Radical Anion Stability

Causality: CV at varying scan rates determines if the reduction is chemically reversible, which is a direct proxy for radical stability.

  • Electrolyte Preparation: Dissolve 5.0 mM of the cyanopyridine in strictly anhydrous acetonitrile containing 0.50 M [NBu4​][PF6​] . Causality: Trace water will prematurely protonate the highly reactive radical anion, skewing stability data.

  • Internal Standardization: Spike the solution with 1.0 mM Ferrocene.

    • Self-Validation Check: The Fc+/0 redox couple must appear at a consistent potential. All reported cyanopyridine potentials must be referenced to this internal standard to eliminate reference electrode drift 2.

  • Variable Scan Rate Analysis: Sweep from 0 V to -3.0 V at scan rates ranging from 10 mV/s to 1000 mV/s. If the ratio of anodic to cathodic peak current ( ipa​/ipc​ ) approaches 1.0 only at high scan rates, the radical anion is chemically unstable on longer timescales.

Electronic Properties via DFT

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide the theoretical grounding for the observed empirical stability 3. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a direct indicator of molecular stability.

4-Cyanopyridine exhibits a smaller HOMO-LUMO gap compared to its isomers, rendering it more polarizable and chemically reactive 4. This computational finding perfectly aligns with the empirical data showing 4-cyanopyridine has the lowest activation energy for hydrolysis and the highest susceptibility to nucleophilic attack.

References

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries.
  • A Comparative DFT Analysis of the Electronic Properties of Cyanopyridine Isomers.Benchchem.
  • A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3- and 4-Cyanopyridines by Density Functional Theory.IOSR Journal.

Sources

Identity Confirmation of 3-(3-Methylpyridin-2-yl)propanenitrile: A Comparative Guide to Reference Standard Workflows

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, confirming the chemical identity of specialized pharmaceutical intermediates is a critical regulatory gateway. 3-(3-Methylpyridin-2-yl)propanenitrile ( C9​H10​N2​ , MW ~146.19 g/mol ) is a highly specific pyridine building block. Because pyridine derivatives are highly susceptible to positional isomerism during synthesis (e.g., forming 4-methyl or 5-methyl variants), relying on a single analytical technique or an uncharacterized standard can lead to devastating downstream batch failures.

This guide objectively compares the analytical methodologies and reference standard types used to confirm the identity of 3-(3-Methylpyridin-2-yl)propanenitrile, providing self-validating experimental protocols grounded in global regulatory frameworks[1].

The Role of Reference Standards in Identity Confirmation

A reference standard serves as the absolute benchmark of purity and structural truth. According to USP General Chapter <11> [2], reference standards must be highly characterized specimens suitable for their intended compendial or analytical use. When confirming the identity of a complex intermediate like 3-(3-Methylpyridin-2-yl)propanenitrile, laboratories must choose between different tiers of standards and analytical approaches.

Table 1: Comparison of Identity Confirmation Approaches
ApproachTraceability & ReliabilityPrimary Analytical UseLimitations
Certified Reference Material (CRM) / USP Standard Highest. Fully characterized by orthogonal methods; legally recognized[2].Routine HPLC-UV/DAD or GC-MS identity testing.High cost; limited availability for niche intermediates.
In-House Working Standard High, provided it is qualified against a primary CRM or via absolute structural elucidation.Daily QC release, system suitability testing (SST).Requires rigorous initial qualification and annual re-testing.
Orthogonal Structural Elucidation (NMR/HRMS) Absolute. Does not rely on a physical reference standard for primary identification.Initial standard qualification; resolving out-of-specification (OOS) isomers.High equipment cost; lower throughput compared to HPLC.

Causality Insight: Why not just use HPLC with an in-house standard for everything? HPLC separates compounds based on polarity, but closely related positional isomers (like 3-methyl vs. 4-methylpyridine derivatives) often co-elute. Therefore, absolute structural techniques (NMR) must be used to qualify the standard, while comparative techniques (HPLC) are used for routine batch identity against that qualified standard.

Visualizing the Identity Confirmation Logic

The workflow below illustrates the orthogonal decision-making process required to validate the identity of 3-(3-Methylpyridin-2-yl)propanenitrile, ensuring compliance with ICH Q2(R2) guidelines for analytical specificity[1].

Identity_Workflow Sample Unknown Sample 3-(3-Methylpyridin-2-yl)propanenitrile HPLC HPLC-DAD Analysis (RT & UV Spectra Match) Sample->HPLC NMR 1H-NMR Analysis (Isomeric Confirmation) Sample->NMR RefStd Qualified Reference Standard (USP <11> Compliant) RefStd->HPLC RefStd->NMR Compare Orthogonal Data Comparison HPLC->Compare NMR->Compare Pass Identity Confirmed (Meets ICH Q2(R2)) Compare->Pass Criteria Met Fail Identity Rejected (OOS Investigation) Compare->Fail Criteria Failed

Orthogonal workflow for confirming chemical identity using reference standards.

Step-by-Step Experimental Methodologies

To establish a self-validating system, the analytical protocols must include internal checks that prove the method is working exactly as intended during the specific run.

Protocol A: HPLC-UV/DAD Specificity & Co-Injection Test

Objective: Confirm identity by demonstrating that the sample and reference standard have identical retention times (RT) and UV absorption spectra, and that they do not separate upon co-injection.

Causality behind Co-injection: Slight variations in pump mixing or column temperature can shift retention times between consecutive runs. Co-injecting a 1:1 mixture of the sample and standard ensures that if they are identical, only one perfectly symmetrical peak will elute. If they are different isomers, the peak will split or show a shoulder, which is flagged by the Diode Array Detector (DAD) peak purity algorithm.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). TFA is used to suppress the ionization of the basic pyridine nitrogen, sharpening the peak.

  • Standard Preparation: Dissolve the Reference Standard in diluent (50:50 Water:Acetonitrile) to a concentration of 100 µg/mL.

  • Sample Preparation: Dissolve the unknown sample in diluent to 100 µg/mL.

  • Co-Injection Preparation: Mix equal volumes of the Standard and Sample solutions to create a 100 µg/mL spiked mixture.

  • Chromatographic Run: Inject 10 µL of each solution onto a C18 column (150 x 4.6 mm, 3 µm) at 1.0 mL/min using a gradient of 5% B to 95% B over 15 minutes. Monitor at 254 nm.

  • System Suitability (SST): Ensure the standard peak exhibits a tailing factor 1.5 and theoretical plates 5000.

CoInjection_Protocol Blank 1. Blank (Diluent) Std 2. Ref. Standard (100 µg/mL) Blank->Std Sample 3. Sample (100 µg/mL) Std->Sample Spike 4. Co-injection (1:1 Mix) Sample->Spike Eval Evaluate Specificity Peak Purity > 0.99 Spike->Eval

Step-by-step HPLC co-injection sequence to validate chromatographic specificity.

Protocol B: 1 H-NMR Structural Fingerprinting

Objective: Confirm the exact substitution pattern of the pyridine ring to rule out positional isomers.

Causality behind NMR: While HPLC confirms the sample matches a standard, it cannot tell you if the standard itself degraded or was mislabeled. 1 H-NMR provides absolute proof. For 3-(3-Methylpyridin-2-yl)propanenitrile, the methyl group at C3 and the propanenitrile chain at C2 create a specific electronic environment. The coupling constants ( J -values) of the remaining aromatic protons at C4, C5, and C6 will definitively prove a 2,3-disubstituted pyridine pattern.

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS (Tetramethylsilane) as an internal chemical shift reference (0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer using 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration.

  • Spectral Interpretation:

    • Look for the C3-Methyl singlet at ~2.3–2.5 ppm.

    • Look for the propanenitrile multiplets (two CH2​ groups) between 2.7–3.2 ppm.

    • Confirm the aromatic protons : A doublet/doublet-of-doublets at ~8.4 ppm (C6 proton adjacent to nitrogen), a doublet at ~7.5 ppm (C4 proton), and a multiplet at ~7.1 ppm (C5 proton).

Experimental Data & Acceptance Criteria

To comply with ICH Q2(R2) [1], the analytical procedure must demonstrate specificity—the ability to assess the analyte unequivocally. The table below outlines the comparative acceptance criteria when evaluating the sample against the reference standard.

Table 2: Analytical Acceptance Criteria for Identity Confirmation
Analytical TechniqueEvaluated ParameterRegulatory Acceptance CriteriaScientific Rationale
HPLC-UV Retention Time (RT) MatchSample RT must be within ± 2.0% of the Reference Standard RT.Ensures identical lipophilicity and interaction with the stationary phase.
HPLC-DAD UV Spectral Match FactorMatch factor 990 (out of 1000).Confirms identical chromophores (the substituted pyridine ring).
HPLC-DAD Co-injection Peak PurityPeak purity angle < Peak purity threshold. No peak splitting.Proves the sample and standard are chromatographically indistinguishable.
1 H-NMR Chemical Shift ( δ ) Δδ≤ 0.05 ppm between sample and standard for all major peaks.Confirms identical electronic environments and isomeric structure.
LC-HRMS Exact Mass Accuracy Δ mass 5 ppm of theoretical mass (146.0844 Da for [M+H]+ ).Rules out isobaric impurities with different elemental compositions.

Conclusion

Confirming the identity of 3-(3-Methylpyridin-2-yl)propanenitrile requires more than a simple retention time check. By combining the high-throughput comparative power of HPLC-UV co-injections with the absolute structural certainty of 1 H-NMR, laboratories create a self-validating, orthogonal testing environment. Utilizing highly characterized reference standards in accordance with USP <11>[2] and validating the specificity of these methods per ICH Q2(R2)[1] ensures that the integrity of the pharmaceutical supply chain remains uncompromised from the earliest stages of synthesis.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH guideline Q2(R2) on validation of analytical procedures." Europa.eu. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.